Methyl 1-propanoylcyclobutane-1-carboxylate: A Saturated Bioisostere and Versatile Building Block in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary: Escaping "Flatland" In contemporary medicinal chemistry, the over-relian...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Whitepaper
Executive Summary: Escaping "Flatland"
In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has led to challenges in drug developability, including poor aqueous solubility and high off-target toxicity. To circumvent these issues, researchers are increasingly adopting Fragment-Based Drug Discovery (FBDD) strategies that prioritize sp3-rich, three-dimensional scaffolds[1].
Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) [2] represents a highly specialized building block designed to address these challenges. By incorporating a strained cyclobutane ring with a geminal disubstitution pattern (a methyl ester and a propanoyl group), this molecule serves as a conformationally restricted
-keto ester. The cyclobutane core acts as a saturated bioisostere for gem-dimethyl groups or phenyl rings, reducing planarity while maintaining metabolic stability[3]. This whitepaper provides an in-depth analysis of its structural properties, synthetic methodologies, and downstream applications in drug development.
Structural Topology & Physicochemical Profile
The IUPAC name, methyl 1-propanoylcyclobutane-1-carboxylate , delineates a four-membered carbocyclic ring (cyclobutane) featuring two distinct functional groups at the C1 position:
A methyl carboxylate group (
)
A propanoyl group (
)
This 1,1-disubstitution creates a sterically congested quaternary stereocenter. The cyclobutane ring itself is not perfectly planar; to relieve torsional strain (Pitzer strain) between adjacent hydrogen atoms, it adopts a puckered "butterfly" conformation with a dihedral angle of approximately 25–35°[3]. This puckering provides a unique 3D vector for the attached carbonyl groups, allowing them to probe enzyme binding pockets that are inaccessible to flat aromatic inhibitors.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters critical for calculating ligand efficiency and pharmacokinetic (PK) trajectories[2],[4].
Property
Value
IUPAC Name
Methyl 1-propanoylcyclobutane-1-carboxylate
CAS Registry Number
1432679-16-7
Molecular Formula
Molecular Weight
170.21 g/mol
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
3
Rotatable Bonds
4
Ring System
Monocyclic (sp3-hybridized)
Topological Polar Surface Area (tPSA)
43.37 Ų
Mechanistic Synthesis & Experimental Protocol
The construction of 1,1-disubstituted cyclobutanes relies heavily on the double alkylation of active methylene compounds. The synthesis of methyl 1-propanoylcyclobutane-1-carboxylate utilizes methyl 3-oxopentanoate (methyl propionylacetate) and 1,3-dibromopropane.
The Thorpe-Ingold Advantage
Forming a four-membered ring incurs significant angle strain (~26 kcal/mol). However, the highly substituted nature of the
-keto ester facilitates the ring closure via the Thorpe-Ingold effect (gem-dialkyl effect). The bulky ester and acyl groups compress the internal bond angle of the linear intermediate, bringing the reactive enolate and the terminal alkyl bromide into closer proximity, thereby accelerating the 4-exo-tet cyclization.
Self-Validating Experimental Protocol
The following protocol is designed with built-in causality and purification checkpoints to ensure high-fidelity synthesis.
Objective: Synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate via double alkylation.
, 2.5 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the suspension to 0 °C and add methyl 3-oxopentanoate (1.0 eq) dropwise.
Causality:
is a mild, insoluble base perfectly suited to deprotonate the highly acidic -protons (pKa ~11) between the two carbonyls. DMF, a polar aprotic solvent, enhances the nucleophilicity of the resulting enolate by selectively solvating the potassium cation while leaving the enolate anion "naked" and highly reactive.
Intermolecular Alkylation: Slowly add 1,3-dibromopropane (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
Causality: The primary bromide undergoes a rapid
displacement by the enolate, forming a mono-alkylated intermediate.
Intramolecular Cyclization: Heat the reaction mixture to 60 °C and maintain for 12 hours.
Causality: Elevated thermal energy is required to overcome the activation barrier of the strained 4-exo-tet ring closure. A second deprotonation occurs in situ, driving the cyclization.
Workup & Phase Separation: Cool the mixture to room temperature and quench with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Self-Validation Checkpoint: Wash the combined organic layers with a 5% aqueous
solution or brine at least five times. Why? DMF has a high boiling point (153 °C) and will co-elute or artificially inflate crude yields if not rigorously removed via aqueous partitioning.
Purification: Dry the organic phase over
, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes).
Step-by-step synthetic workflow for cyclobutane formation.
Synthetic Versatility: The Beta-Keto Ester as a Springboard
The true value of methyl 1-propanoylcyclobutane-1-carboxylate lies in its reactivity. The
-keto ester motif is a privileged synthon for the construction of complex heterocycles. Because the -carbon is locked within the cyclobutane ring, condensation reactions with bi-nucleophiles inevitably yield spirocyclic systems —architectures highly prized in modern drug discovery for their exceptional rigidity and target selectivity.
Spiro-Pyrazoles: Condensation with hydrazine derivatives under refluxing ethanol yields spiro[cyclobutane-1,4'-pyrazoles].
Spiro-Isoxazoles: Reaction with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) provides spiro[cyclobutane-1,4'-isoxazoles].
Spiro-Pyrimidines: Cyclocondensation with amidines or guanidines under basic conditions yields spiro-fused pyrimidinones, which are common pharmacophores in kinase inhibitors.
Downstream functionalization into spiro-heterocycles.
Medicinal Chemistry Applications: The Saturated Bioisostere
Incorporating the methyl 1-propanoylcyclobutane-1-carboxylate core into a drug candidate can drastically alter its pharmacokinetic profile.
Metabolic Stability: Traditional aliphatic chains or unhindered esters are highly susceptible to Cytochrome P450 (CYP) mediated oxidation or rapid plasma esterase cleavage. The steric bulk provided by the cyclobutane ring shields the ester and ketone functionalities, significantly increasing the half-life (
Conformational Restriction: By locking the propanoyl and carboxylate groups into a specific spatial arrangement, the entropic penalty of binding to a target protein is minimized. This rigidification often translates to a logarithmic increase in target affinity (
Methyl 1-propanoylcyclobutane-1-carboxylate: Structural Elucidation, Synthesis, and Analytical Validation
Executive Summary Methyl 1-propanoylcyclobutane-1-carboxylate is a highly specialized β-keto ester derivative featuring a constrained cyclobutane ring. In modern drug discovery and medicinal chemistry, incorporating smal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 1-propanoylcyclobutane-1-carboxylate is a highly specialized β-keto ester derivative featuring a constrained cyclobutane ring. In modern drug discovery and medicinal chemistry, incorporating small, strained carbocycles is a proven strategy to improve metabolic stability and modulate lipophilicity compared to acyclic gem-dimethyl groups. This technical whitepaper provides a comprehensive guide on the physicochemical properties, synthetic methodologies, and self-validating analytical protocols required to characterize its molecular weight (170.21 g/mol ) and formula (C9H14O3)[1].
Physicochemical Profiling & Structural Parameters
The structural integrity of Methyl 1-propanoylcyclobutane-1-carboxylate relies on the accurate confirmation of its elemental composition. The compound is registered under CAS number 1432679-16-7[1].
Table 1: Quantitative Physicochemical Data
Parameter
Value
CAS Registry Number
1432679-16-7
Molecular Formula
C9H14O3
Molecular Weight
170.21 g/mol
Monoisotopic Exact Mass
170.0943 Da
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
3
Degree of Unsaturation
3
Causality Insight: The degree of unsaturation is exactly 3 (one for the cyclobutane ring, one for the ester carbonyl, and one for the ketone carbonyl). This metric is critical during NMR interpretation to ensure no acyclic isomers or ring-opened impurities are mistakenly identified as the target compound.
Synthetic Methodology: Mechanistic Design
The synthesis of highly substituted cyclobutanes requires precise control over enolate chemistry. The standard approach involves the targeted acylation of methyl cyclobutanecarboxylate.
Synthesis and analytical validation workflow for Methyl 1-propanoylcyclobutane-1-carboxylate.
Protocol 1: Controlled Acylation Workflow
This protocol is designed as a self-validating system where thermal control and stoichiometric precision dictate the outcome.
Enolization (Causality & Execution):
Action: Dissolve methyl cyclobutanecarboxylate (1.0 eq) in anhydrous THF. Cool the reaction vessel to -78°C. Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise.
Causality: LDA is selected due to its high basicity and steric bulk. It quantitatively deprotonates the α-carbon without acting as a nucleophile against the ester carbonyl. The cryogenic temperature (-78°C) is mandatory to suppress self-condensation (Claisen condensation) of the starting material.
Electrophilic Quench:
Action: Introduce propanoyl chloride (1.2 eq) slowly to the enolate solution.
Causality: The acyl chloride is highly reactive; slow addition prevents localized exothermic spikes that could lead to ring-opening or polymerization of the strained cyclobutane system.
Self-Validating Workup:
Action: Quench with saturated aqueous NH4Cl. Extract with EtOAc.
Validation: Monitor via Thin-Layer Chromatography (TLC; Hexanes/EtOAc 4:1). The disappearance of the starting material and the emergence of a distinct UV-active spot (due to the new β-keto ester chromophore) internally validates the success of the acylation step before downstream purification.
Analytical Characterization: A Self-Validating Framework
Confirming the formula (C9H14O3) and molecular weight (170.21 g/mol )[1] requires orthogonal analytical techniques to prevent false positives from isobaric impurities.
Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters
Parameter
Specification
Ionization Mode
Electrospray Ionization (ESI+)
Target Ion
[M+H]+
Theoretical m/z
171.1018
Acceptable Mass Error
< 5 ppm
Protocol 2: Mass Spectrometry and NMR Validation
HRMS Analysis (Formula Confirmation):
Action: Analyze the purified compound using LC-QTOF-MS in positive ion mode.
Causality: While nominal mass (170 Da) confirms the general species, HRMS is required to differentiate C9H14O3 from potential isobaric contaminants (e.g., C10H18O2, MW 170.25). An exact mass of 170.0943 Da (or 171.1018 for [M+H]+) serves as absolute proof of the elemental formula.
Action: Apply collision-induced dissociation (CID) at 20 eV.
Validation: The fragmentation pattern must yield specific daughter ions that map to the predicted structure, acting as a self-validating check against structural isomers.
ESI-MS fragmentation pathway for Methyl 1-propanoylcyclobutane-1-carboxylate (C9H14O3).
13C NMR (Orthogonal Validation):
Action: Acquire a 13C NMR spectrum in CDCl3.
Validation: The spectrum must display exactly 9 distinct carbon resonances. The presence of two distinct carbonyl peaks (~174 ppm for the ester, ~208 ppm for the ketone) orthogonally validates the functional groups deduced from the MS fragmentation data, completing the self-validating loop.
Applications in Drug Discovery
The incorporation of the Methyl 1-propanoylcyclobutane-1-carboxylate motif into active pharmaceutical ingredients (APIs) leverages the "magic methyl" effect expanded to cycloalkanes. The cyclobutane ring restricts the conformational flexibility of the propanoyl chain, locking the molecule into a specific vector. This conformational restriction often enhances binding affinity to target proteins while simultaneously reducing the rate of cytochrome P450-mediated metabolism at the highly substituted α-position.
References
Source: molaid.
Source: bldpharm.
Enolates and Enol Chemistry
Source: Master Organic Chemistry
URL:[Link]
Key Starting Materials and Synthetic Strategies for Methyl 1-propanoylcyclobutane-1-carboxylate
Executive Summary Methyl 1-propanoylcyclobutane-1-carboxylate (CAS 1432679-16-7) is a highly strained, 1,1-disubstituted cyclobutane building block increasingly utilized in medicinal chemistry[1]. The incorporation of a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 1-propanoylcyclobutane-1-carboxylate (CAS 1432679-16-7) is a highly strained, 1,1-disubstituted cyclobutane building block increasingly utilized in medicinal chemistry[1]. The incorporation of a cyclobutane ring restricts the conformational flexibility of the attached ester and propanoyl pharmacophores, a proven strategy for improving target binding affinity and metabolic stability in drug development.
Synthesizing this rigid scaffold relies on the tandem inter- and intramolecular double alkylation (cycloalkylation) of an active methylene compound. This technical guide provides an in-depth analysis of the Key Starting Materials (KSMs), the mechanistic causality behind reagent selection, and a self-validating experimental protocol designed for high-yield synthesis.
Mechanistic Causality of the Cycloalkylation Strategy
The core synthetic strategy leverages the acidity of the active methylene group in methyl 3-oxopentanoate (also known as methyl propionylacetate). Flanked by an ester and a ketone carbonyl, the methylene protons possess a pKa of approximately 10–11, allowing for facile deprotonation by bases such as Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).
The di-electrophile chosen for the cyclization is 1,3-dibromopropane [2]. The reaction proceeds via a sequential mechanism:
First Deprotonation: The base removes a proton from the active methylene, forming a resonance-stabilized enolate.
Intermolecular Alkylation: The enolate executes an S_N2 attack on one of the primary bromides of 1,3-dibromopropane, yielding a mono-alkylated intermediate.
Second Deprotonation: A second equivalent of base deprotonates the newly formed, sterically hindered methine proton.
Intramolecular Cyclization: An intramolecular S_N2 attack displaces the terminal bromide, closing the 4-membered cyclobutane ring.
Causality in Reagent Selection: Forming a 4-membered ring is thermodynamically disfavored due to significant Baeyer strain (~26 kcal/mol) and is kinetically slower than forming 5- or 6-membered rings. To overcome this high activation energy barrier, a highly reactive leaving group (bromide) and a polar aprotic solvent (like DMF) are strictly required to stabilize the S_N2 transition state.
Fig 2. Logical decision tree for solvent and base selection in cycloalkylation.
Profiling the Key Starting Materials (KSMs)
The success of the cycloalkylation is highly dependent on the purity and physical properties of the KSMs. Methyl 3-oxopentanoate must be free of moisture to prevent ester hydrolysis, while 1,3-dibromopropane must be stored away from light to prevent radical degradation[3].
Quantitative Data Summary for KSMs and Reagents
Material / Reagent
Synthetic Role
CAS Number
Molecular Weight ( g/mol )
Density (g/cm³)
Boiling Point (°C)
Methyl 3-oxopentanoate
Nucleophile (Active Methylene)
30414-53-0
130.14
1.040
169–170
1,3-Dibromopropane
Di-electrophile
109-64-8
201.89
1.989
167
N,N-Dimethylformamide
Polar Aprotic Solvent
68-12-2
73.09
0.944
153
Sodium Hydride (60%)
Irreversible Base
7646-69-7
24.00
1.390
N/A
Data compiled from authoritative chemical databases[2][4].
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. It includes built-in analytical checkpoints to ensure the reaction proceeds safely and efficiently without relying solely on end-point analysis.
Charge a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with NaH (60% dispersion in mineral oil, 2.2 equivalents).
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then suspend in anhydrous DMF (10 volumes).
Validation Check (Anhydrous Integrity): The system must be strictly anhydrous. Any premature bubbling indicates the presence of moisture reacting with NaH.
Cool the suspension to 0 °C using an ice bath. Add methyl 3-oxopentanoate (1.0 equivalent) dropwise over 30 minutes.
Validation Check (Enolate Formation): Monitor hydrogen gas (H₂) evolution via a mineral oil bubbler. The cessation of vigorous bubbling indicates the complete, quantitative formation of the primary enolate.
Step 2: Cycloalkylation (Ring Closure)
To the 0 °C enolate solution, add 1,3-dibromopropane (1.1 equivalents) dropwise.
Gradually warm the reaction mixture to room temperature, then heat to 60 °C for 12–16 hours.
Causality of Heating: While the first intermolecular S_N2 reaction occurs rapidly at room temperature, the subsequent intramolecular cyclization requires thermal energy to overcome the Baeyer strain of the forming cyclobutane ring.
Validation Check (Mass Spectrometry): Perform GC-MS analysis on a micro-aliquot. The intermediate mono-alkylated species will present a distinct 1:1 isotopic doublet at m/z 250 and 252 (due to ⁷⁹Br/⁸¹Br isotopes). The complete disappearance of this doublet and the emergence of the final product mass (m/z 170.2) definitively confirms successful ring closure.
Step 3: Quenching and Aqueous Work-up
Cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous Ammonium Chloride (NH₄Cl) dropwise.
Causality of Quench: NH₄Cl is a mild proton source (pH ~5.5). It safely neutralizes any unreacted NaH without causing base-catalyzed saponification of the delicate methyl ester group.
Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).
Wash the combined organic layers with distilled water (5 × 50 mL) and brine (1 × 50 mL). Note: Extensive water washing is required to partition the DMF out of the organic phase.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification
Purify the crude yellow oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 95:5 to 80:20).
Isolate Methyl 1-propanoylcyclobutane-1-carboxylate as a colorless to pale-yellow oil. Expected yield: 65–75%.
Fig 1. Experimental workflow and mechanistic pathway for cycloalkylation synthesis.
Conclusion
The synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate requires precise control over reaction conditions to force the thermodynamically disfavored formation of the cyclobutane ring. By utilizing high-purity methyl 3-oxopentanoate and 1,3-dibromopropane, selecting an irreversible base (NaH) in a polar aprotic solvent (DMF), and employing a self-validating analytical workflow, application scientists can achieve highly reproducible yields of this critical pharmaceutical building block.
An In-depth Technical Guide to the Synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate
Abstract The synthesis of highly substituted carbocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the cyclobutane motif, a strained four-membered ring, offers unique co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The synthesis of highly substituted carbocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the cyclobutane motif, a strained four-membered ring, offers unique conformational constraints and metabolic stability, making it a desirable component in drug design.[1][2] This technical guide provides a comprehensive examination of the primary reaction mechanism for the formation of Methyl 1-propanoylcyclobutane-1-carboxylate, a disubstituted cyclobutane derivative. We will delve into the theoretical underpinnings of the synthetic strategy, provide a field-proven experimental protocol, and explore the critical process parameters that ensure a successful and high-yielding reaction. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this valuable synthetic transformation.
Part 1: The Core Synthetic Strategy: Acylation via Enolate Intermediate
The most direct and efficient pathway to Methyl 1-propanoylcyclobutane-1-carboxylate involves the acylation of a pre-formed enolate of a cyclobutane precursor. This strategy leverages the inherent acidity of the α-proton to the ester carbonyl, allowing for the creation of a potent carbon-based nucleophile which can then be intercepted by a suitable electrophile.
1.1. Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to reveal its most plausible synthetic precursors. The key carbon-carbon bond to be formed is between the cyclobutane ring (at C1) and the carbonyl carbon of the propanoyl group. Disconnecting this bond reveals a cyclobutane enolate (or its equivalent) as the nucleophile and a propanoyl cation synthon as the electrophile. This analysis points directly to Methyl cyclobutane-1-carboxylate as the starting material and an activated propanoyl source, such as propanoyl chloride , as the acylating agent.
Part 2: The Reaction Mechanism in Detail
The synthesis is a two-step process occurring in a single pot: (1) Deprotonation to form a lithium enolate, and (2) Nucleophilic acyl substitution to form the final product.
Step 1: Enolate Formation
The reaction is initiated by the deprotonation of Methyl cyclobutane-1-carboxylate at the C1 position. The proton on this carbon is acidic (pKa ≈ 25 in DMSO) because the resulting negative charge is stabilized by resonance with the adjacent ester carbonyl group.
To achieve clean and quantitative deprotonation without competing side reactions (such as nucleophilic attack on the ester), a strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is typically prepared in situ at low temperatures by reacting n-butyllithium (n-BuLi) with diisopropylamine in an aprotic solvent like tetrahydrofuran (THF).
The reaction is performed at -78 °C (dry ice/acetone bath) to prevent decomposition of the base and to favor the formation of the kinetic enolate, minimizing potential side reactions.
Step 2: Nucleophilic Acyl Substitution
Once the lithium enolate is formed, the electrophilic acylating agent, propanoyl chloride, is added to the reaction mixture. The electron-rich enolate acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of the propanoyl chloride. This attack proceeds via a classic nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The enolate's α-carbon attacks the carbonyl carbon of propanoyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.
Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and the chloride ion is expelled as a good leaving group.
The result is the formation of the desired C-C bond and the final product, Methyl 1-propanoylcyclobutane-1-carboxylate. The reaction is then quenched with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize any remaining base or enolate.
Mechanistic Diagram
Caption: Reaction mechanism for the formation of the target molecule.
Part 3: Experimental Protocol
This protocol is a self-validating system, designed with checkpoints and rationales to ensure procedural integrity. It is adapted from established methodologies for the α-alkylation of esters.[3]
3.1. Materials and Reagents
Reagent
Formula
M.W. ( g/mol )
Amount
Moles (mmol)
Molar Eq.
Diisopropylamine
C₆H₁₅N
101.19
1.54 mL
11.0
1.1
Tetrahydrofuran (THF)
C₄H₈O
72.11
50 mL
-
-
n-Butyllithium (n-BuLi)
C₄H₉Li
64.06
4.4 mL (2.5 M)
11.0
1.1
Methyl cyclobutane-1-carboxylate
C₆H₁₀O₂
114.14
1.14 g
10.0
1.0
Propanoyl chloride
C₃H₅ClO
92.52
0.96 mL
11.0
1.1
Sat. aq. NH₄Cl
-
-
20 mL
-
-
Diethyl ether
(C₂H₅)₂O
74.12
100 mL
-
-
Brine
-
-
30 mL
-
-
Anhydrous MgSO₄
MgSO₄
120.37
~5 g
-
-
3.2. Step-by-Step Methodology
Caption: A step-by-step overview of the experimental procedure.
System Preparation: Assemble a three-neck round-bottom flask, equipped with a thermometer, a magnetic stirrer, and a nitrogen/argon inlet, after oven-drying all glassware. Under a positive pressure of argon, add anhydrous THF (30 mL) and diisopropylamine (1.54 mL).
LDA Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe. The solution may become slightly cloudy. Stir for 30 minutes at this temperature to ensure complete formation of LDA.
Enolate Formation: In a separate flask, dissolve Methyl cyclobutane-1-carboxylate (1.14 g) in anhydrous THF (20 mL). Add this solution dropwise to the LDA mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.
Acylation: Add propanoyl chloride (0.96 mL) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for an additional 2 hours.
Quench and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C in an ice bath. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
Washing and Drying: Wash the combined organic extracts with water (30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure Methyl 1-propanoylcyclobutane-1-carboxylate.
Choice of Base (LDA): Sodium hydride (NaH) could also be used, but its heterogeneous nature can lead to slower and less controlled reactions. LDA is a soluble, exceptionally strong base (pKa of diisopropylamine is ~36) that is too sterically hindered to act as a nucleophile, preventing unwanted side reactions like attacking the ester carbonyl.[3] This ensures clean, rapid, and quantitative formation of the enolate.
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will protonate and destroy the n-BuLi, LDA, and the enolate intermediate, halting the reaction. The use of an inert argon atmosphere prevents atmospheric moisture from entering the system.
Low-Temperature Control (-78 °C): This is critical for several reasons. Firstly, n-BuLi and LDA are thermally unstable and will decompose at higher temperatures. Secondly, ester enolates can undergo self-condensation (a Claisen condensation) to form β-keto ester dimers.[4][5][6] Keeping the temperature low favors the kinetic C-acylation over these and other potential side reactions, ensuring high selectivity for the desired product.
Order of Addition: The ester must be added to the pre-formed LDA solution. This ensures that the ester is always in the presence of excess base, leading to immediate and complete deprotonation. Adding the base to the ester would create localized areas of high ester concentration and low base concentration, promoting the Claisen self-condensation side reaction.
4.2. Alternative Synthetic Approaches
While enolate acylation is the most direct route, other strategies for constructing substituted cyclobutanes exist, though they are less convergent for this specific target.
Dieckmann Condensation: An intramolecular condensation of a suitable linear diester could form a cyclobutanone β-keto ester.[4][5][6][7] This cyclic ketone could then potentially be elaborated, but this would require several additional steps compared to the direct acylation method.
[2+2] Cycloaddition: Photochemical or thermal [2+2] cycloadditions are powerful methods for forming the cyclobutane core itself.[8][9] However, constructing the specific 1,1-disubstituted pattern of the target molecule directly via cycloaddition would be challenging and likely require a multi-step sequence.
These alternative routes highlight the elegance and efficiency of the enolate acylation strategy for this particular molecular architecture.
References
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]
Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]
Penn State Pressbooks. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available from: [Link]
Science of Synthesis. 5. By Transformation of Other Cyclobutanes. Available from: [Link]
National Institutes of Health. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Available from: [Link]
Penn State University. Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]
MyTutor. Name and Outline a mechanism for the formation of methylpropanoate from methanol and propanoyl chloride. Available from: [Link]
YouTube. Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. Available from: [Link]
ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]
Google Patents. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
Chemistry Stack Exchange. Mechanism for ring contraction from 2-methylenecyclobutanol to 1-methylcyclopropanecarbaldehyde. Available from: [Link]
Google Patents. WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.
YouTube. Synthesis of a Cycloketone from Dicarboxylic Acid. Available from: [Link]
Comprehensive Technical Guide on 1-Propanoylcyclobutane: Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary 1-Propanoylcyclobutane (IUPAC: 1-cyclobutylpropan-1-one; CAS: 6704-17-2) is an alicyclic ketone that serves as a high-value building block in modern organic synthesis and drug discovery. Bridging the ga...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Propanoylcyclobutane (IUPAC: 1-cyclobutylpropan-1-one; CAS: 6704-17-2) is an alicyclic ketone that serves as a high-value building block in modern organic synthesis and drug discovery. Bridging the gap between aliphatic flexibility and rigidified cyclic constraints, this compound provides a unique puckered geometry that enhances the metabolic stability and target-binding affinity of pharmaceutical intermediates[1]. This whitepaper details its physicochemical properties, mechanistic reactivity profiles, and field-proven synthetic protocols.
Physicochemical Profile and Conformational Dynamics
The cyclobutane ring is not planar; it adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) between adjacent C-H bonds[1]. When conjugated with an ethyl ketone side chain, the molecule exhibits restricted rotational degrees of freedom compared to linear aliphatic ketones. This structural rigidity is highly prized in medicinal chemistry for creating conformationally restricted alternatives to flexible propyl or butyl linkers, thereby reducing the entropic penalty upon target binding[1].
Table 1: Physicochemical Properties of 1-Propanoylcyclobutane
Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5[2]
XLogP3
1.4
Optimal lipophilicity for membrane permeability in early-stage scaffolds[2]
Topological Polar Surface Area
17.1 Ų
Single carbonyl oxygen limits hydrogen bond acceptors, favoring CNS penetration[2]
Complexity
92.6
Reflects the strained nature of the cyclobutane ring[2]
Divergent Reactivity Pathways
The carbonyl group of 1-propanoylcyclobutane is a highly versatile synthetic handle. The reactivity of this molecule is governed by the interplay between the electrophilic carbonyl carbon and the strained cyclobutane ring[1].
Nucleophilic Addition: The ketone readily undergoes addition by Grignard reagents (RMgX) or organolithiums (RLi) to yield tertiary alcohols. The steric bulk of the cyclobutyl ring dictates the facial selectivity of the incoming nucleophile[1].
-Functionalization: Enolization can occur at the ethyl side chain. The stability of the resulting enolate allows for alkylation, halogenation, or aldol condensations.
Ring Transformations: Under specific transition-metal catalysis or photochemical conditions, the strained C-C bonds of the cyclobutane ring can be cleaved or expanded, providing access to complex cyclopentanoid or acyclic systems[1].
Fig 1. Divergent reactivity pathways of the cyclobutyl ethyl ketone scaffold.
Validated Synthetic Methodology: The Weinreb Amide Route
While direct addition of an ethyl Grignard reagent to cyclobutanecarbonyl chloride often suffers from poor yield due to over-addition (yielding the tertiary alcohol), the utilization of a Weinreb amide intermediate ensures strict stoichiometric control[3].
Mechanistic Rationale:
The reaction of N-methoxy-N-methylcyclobutanecarboxamide with ethylmagnesium bromide forms a stable, five-membered cyclic chelate with the magnesium ion. This chelate prevents the collapse of the tetrahedral intermediate. The ketone is only liberated upon aqueous acidic quench, completely bypassing the risk of a second nucleophilic attack[3].
Fig 2. Two-step synthesis of 1-propanoylcyclobutane via a Weinreb amide intermediate.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of N-Methoxy-N-methylcyclobutanecarboxamide
Objective: Convert the carboxylic acid to a stable Weinreb amide.
Procedure:
Preparation: In an oven-dried flask, dissolve cyclobutanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath. Causality: Cooling mitigates the thermal degradation of the highly reactive O-acylisourea intermediate formed in the next step.
Activation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and Triethylamine (TEA, 1.5 eq)[3]. Causality: TEA serves to deprotonate the amine hydrochloride salt, rendering it nucleophilic. EDCI is chosen over DCC because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup.
Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1 N HCl (to remove unreacted amine and TEA) and brine.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a light yellow liquid (Typical yield: ~90%)[3].
Phase 2: Grignard Addition to Form 1-Propanoylcyclobutane
Objective: Nucleophilic acyl substitution to yield the target ketone.
Procedure:
Preparation: Dissolve the synthesized N-methoxy-N-methylcyclobutanecarboxamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M. Cool the solution to 0 °C under a strict argon or nitrogen atmosphere[3]. Causality: THF is critical as it acts as a coordinating solvent, stabilizing the Grignard reagent through lone-pair donation from oxygen.
Addition: Dropwise add Ethylmagnesium bromide (EtMgBr, 3.0 M in THF, 1.2 eq) via syringe over 15 minutes[3]. Causality: Dropwise addition controls the exothermicity of the reaction. The Weinreb chelate forms immediately, locking the intermediate and preventing further nucleophilic attack.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours[3].
Quench: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic environment that safely hydrolyzes the magnesium chelate to liberate the ketone without inducing acid-catalyzed aldol condensation.
Isolation: Extract the mixture with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo to afford 1-cyclobutylpropan-1-one[3].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20818646, 1-Cyclobutylpropan-1-one". PubChem. URL:[Link]
World Intellectual Property Organization. "WO 2023/283453 A1: Phenyl Acetamide Based Compounds for the Modulation of IL-17A". Patents.google.com.
A Theoretical and Computational Guide to Methyl 1-propanoylcyclobutane-1-carboxylate: Exploring a Novel Scaffold for Drug Discovery
Abstract The cyclobutane motif, an underrepresented yet highly valuable scaffold in medicinal chemistry, offers a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The cyclobutane motif, an underrepresented yet highly valuable scaffold in medicinal chemistry, offers a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This technical guide provides a comprehensive theoretical and computational framework for the characterization of a novel cyclobutane derivative, Methyl 1-propanoylcyclobutane-1-carboxylate. We will delve into the molecule's conformational landscape, electronic properties, and spectroscopic signatures using established quantum chemical methods. Furthermore, this guide will outline a roadmap for assessing its potential as a therapeutic agent through molecular docking and in silico ADMET profiling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of new chemical entities.
Introduction: The Rising Prominence of the Cyclobutane Scaffold
Historically, the cyclobutane ring was often overlooked in drug design, primarily due to perceptions of its inherent ring strain and a lack of versatile synthetic methodologies.[2] However, modern medicinal chemistry has recognized the unique advantages conferred by this four-membered carbocycle.[3] Its rigid, puckered conformation provides a level of pre-organization for binding to biological targets that is not achievable with more flexible acyclic or larger cyclic systems.[1] This conformational rigidity can lead to enhanced binding affinity and selectivity.[1] Moreover, the three-dimensional nature of the cyclobutane scaffold is increasingly sought after in fragment-based drug discovery (FBDD) to access novel chemical space beyond the predominantly flat, two-dimensional fragments that have historically dominated screening libraries.[2][4]
Methyl 1-propanoylcyclobutane-1-carboxylate is a keto-ester derivative of cyclobutane that presents several points for structural diversification, making it an attractive candidate for library synthesis and subsequent biological screening. The propanoyl group offers a potential hydrogen bond acceptor, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophoric feature. Understanding the intrinsic properties of this core structure is paramount for its effective utilization in drug discovery programs.
Computational chemistry provides a powerful and cost-effective avenue for the early-stage evaluation of novel molecular scaffolds.[3] By employing theoretical methods, we can predict a molecule's stable conformations, its electronic landscape, and its likely spectroscopic characteristics before embarking on time-consuming and expensive laboratory synthesis. This in silico approach aligns with the "fail early, fail cheap" paradigm in modern drug discovery, allowing for the prioritization of compounds with the highest probability of success.[3]
This guide will systematically outline the theoretical and computational methodologies for a thorough investigation of Methyl 1-propanoylcyclobutane-1-carboxylate, providing a blueprint for its comprehensive in silico characterization.
Conformational Analysis: Unveiling the 3D Architecture
A defining feature of the cyclobutane ring is its non-planar, "puckered" or "butterfly" conformation.[5][6] This puckering alleviates the torsional strain that would be present in a planar structure, although it introduces a significant amount of angle strain.[6] The interplay of these strains results in a unique and relatively rigid three-dimensional shape.
For Methyl 1-propanoylcyclobutane-1-carboxylate, the orientation of the propanoyl and methyl carboxylate substituents relative to the cyclobutane ring will dictate the overall conformational landscape. The substituents can adopt either an axial or equatorial-like position on the puckered ring, leading to different stereoisomers with distinct energetic profiles.
A potential energy surface scan is a crucial first step in identifying the stable conformers. This involves systematically rotating the rotatable bonds (e.g., the C-C bond connecting the propanoyl group to the ring) and calculating the corresponding energy at each step.
Protocol for Conformational Analysis:
Initial Structure Generation: Construct the 3D structure of Methyl 1-propanoylcyclobutane-1-carboxylate using a molecular builder.
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan around the dihedral angle of the ring-substituent bond at a preliminary level of theory (e.g., B3LYP/6-31G(d)). This will identify the local minima on the potential energy surface.
Geometry Optimization: The identified minima from the PES scan should be subjected to full geometry optimization at a higher level of theory, such as B3LYP/6-311++G(d,p), to obtain the final, stable conformer structures and their relative energies.[7][8][9][10]
Frequency Analysis: Perform frequency calculations on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies.
The results of this analysis will reveal the most stable three-dimensional arrangement of the molecule, which is the starting point for all subsequent computational studies.
Quantum Chemical Calculations: Probing the Electronic Landscape
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying the electronic structure of organic molecules due to its excellent balance of accuracy and computational cost.[11] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide reliable results for a variety of molecular properties.[7][8]
Computational Workflow:
The following workflow outlines the key computational steps for characterizing Methyl 1-propanoylcyclobutane-1-carboxylate:
Caption: A generalized workflow for the computational study of Methyl 1-propanoylcyclobutane-1-carboxylate.
Theoretical Spectroscopic Characterization
While experimental spectroscopic data is the gold standard, computationally predicted spectra are invaluable for structure verification and interpretation of experimental results.[12][13]
Infrared (IR) Spectroscopy
Theoretical IR spectra can be calculated from the results of the frequency analysis. The vibrational frequencies and their corresponding intensities provide a unique fingerprint of the molecule. Key vibrational modes to analyze for Methyl 1-propanoylcyclobutane-1-carboxylate would include the C=O stretching frequencies of the ketone and ester groups, and the C-O stretching of the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.[13] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[14] The calculated chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental data.
Parameter
Computational Method
Expected Information
IR Frequencies
DFT/B3LYP/6-311++G(d,p)
Position and intensity of characteristic peaks (C=O, C-O stretches)
¹H NMR Shifts
GIAO-DFT/B3LYP/6-311++G(d,p)
Chemical shifts of protons on the cyclobutane ring and substituents
¹³C NMR Shifts
GIAO-DFT/B3LYP/6-311++G(d,p)
Chemical shifts of carbon atoms, including the carbonyl carbons
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[4][15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[4] The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[15][16] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[15][16]
Caption: A schematic representation of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[2][5] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).[2]
For Methyl 1-propanoylcyclobutane-1-carboxylate, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups, highlighting their role as hydrogen bond acceptors. This information is critical for understanding potential interactions with biological targets.[2][17]
Application in Drug Discovery: A Hypothetical Case Study
To illustrate the practical application of these computational studies, let's consider a hypothetical scenario where Methyl 1-propanoylcyclobutane-1-carboxylate is being investigated as an inhibitor of a target protein.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18] It is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors.
Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation: Use the optimized lowest-energy conformer of Methyl 1-propanoylcyclobutane-1-carboxylate as the input ligand structure.
Docking Simulation: Perform the docking using software such as AutoDock or Glide. The program will generate a series of possible binding poses for the ligand in the active site of the protein.
Analysis of Results: The binding poses are typically ranked by a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
In Silico ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials.[1][3] In silico ADMET prediction tools have become an indispensable part of modern drug discovery, allowing for the early identification of compounds with potential pharmacokinetic liabilities.[3][19][20]
A variety of computational models, many of which are available as web servers or standalone software, can predict a range of ADMET properties.[19]
Property
Significance
Common Prediction Tools
Absorption
Bioavailability after oral administration (e.g., Caco-2 permeability, human intestinal absorption)
SwissADME, pkCSM
Distribution
Ability to cross biological membranes (e.g., blood-brain barrier penetration, plasma protein binding)
SwissADME, pkCSM
Metabolism
Susceptibility to metabolism by cytochrome P450 enzymes
SwissADME, pkCSM
Excretion
Route and rate of elimination from the body
pkCSM
Toxicity
Potential for adverse effects (e.g., mutagenicity, cardiotoxicity)
ProTox-II, pkCSM
By submitting the structure of Methyl 1-propanoylcyclobutane-1-carboxylate to these tools, researchers can gain valuable insights into its drug-likeness and potential for development as a therapeutic agent.
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of Methyl 1-propanoylcyclobutane-1-carboxylate. By systematically investigating its conformational preferences, electronic properties, and potential for biological activity, researchers can make informed decisions about its suitability as a scaffold for further drug discovery efforts. This in silico-first approach not only accelerates the design-synthesize-test cycle but also enriches our fundamental understanding of the structure-property relationships that govern the behavior of these promising three-dimensional molecules. The integration of these computational techniques into the early stages of drug discovery is essential for navigating the complex landscape of modern pharmaceutical research and for unlocking the full potential of novel chemical entities.
References
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available at: [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]
Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]
Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]
Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. Available at: [Link]
In Silico ADMET prediction. ZeptoWard - RE-Place. Available at: [Link]
In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. Available at: [Link]
Conformations of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]
4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]
Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]
Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]
HOMO-LUMO Energy Gap. Schrödinger. Available at: [Link]
Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. PMC. Available at: [Link]
IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Zenodo. Available at: [Link]
Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. Available at: [Link]
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Available at: [Link]
Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. PMC. Available at: [Link]
MIT Open Access Articles Predicting Infrared Spectra with Message Passing Neural Networks. Available at: [Link]
First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. PMC. Available at: [Link]
The Role of Triplet State Keto–Enol Tautomerism in the Photodeamination of Metamitron. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters - ACS Publications. Available at: [Link]
Vibrational spectra, normal coordinate analysis, and structure of keto form of acetylacetone. A DFT approach. ResearchGate. Available at: [Link]
(PDF) Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. ResearchGate. Available at: [Link]
Protocol for laboratory synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate
Application Note: Synthesis of Methyl 1-Propanoylcyclobutane-1-carboxylate via Double Alkylation of -Keto Esters Introduction & Mechanistic Rationale The cyclobutane ring is a highly privileged structural motif in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of Methyl 1-Propanoylcyclobutane-1-carboxylate via Double Alkylation of
-Keto Esters
Introduction & Mechanistic Rationale
The cyclobutane ring is a highly privileged structural motif in modern medicinal chemistry, frequently employed to impart conformational restriction, improve metabolic stability, and increase the
character of drug candidates[1][2]. Methyl 1-propanoylcyclobutane-1-carboxylate (CAS 1432679-16-7)[3] serves as a versatile, doubly-activated building block for complex active pharmaceutical ingredients (APIs).
This application note details a robust, scalable protocol for synthesizing this compound via the double alkylation of methyl 3-oxopentanoate (methyl propionylacetate) with 1,3-dibromopropane [4].
Causality in Experimental Design:
Base Selection: The highly activated methylene group of the
-keto ester () is readily deprotonated[5]. We utilize anhydrous Potassium Carbonate () rather than stronger bases like Sodium Hydride () or Lithium Diisopropylamide (). is mild enough to prevent ester hydrolysis and unwanted Claisen condensations, yet basic enough to drive the reaction forward. Furthermore, it provides a heterogeneous system that simplifies downstream workup.
Solvent Selection: Anhydrous
-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF effectively solvates the potassium cation, leaving the enolate "naked" and highly nucleophilic, which significantly accelerates the displacement.
Thermodynamic Control: The reaction proceeds via an initial intermolecular
alkylation, followed by a second deprotonation and an intramolecular 4-exo-tet cyclization. Because the formation of the strained 4-membered ring has a high activation energy barrier, heating to 70–80 °C is required to achieve complete conversion.
Reagents and Materials
All reagents should be used as received unless otherwise noted. Ensure that the
is finely powdered and strictly anhydrous to prevent ester hydrolysis.
Table 1: Reagent Equivalents and Quantities (10 mmol scale)
Reagent
Role
CAS Number
Equivalents
Amount
Methyl 3-oxopentanoate
Starting Material
30414-53-0
1.0
1.30 g
1,3-Dibromopropane
Alkylating Agent
109-64-8
1.1
2.22 g (1.12 mL)
Potassium Carbonate
Base (Anhydrous)
584-08-7
3.0
4.15 g
N,N-Dimethylformamide
Solvent (Anhydrous)
68-12-2
N/A
50 mL
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the double alkylation synthesis.
Step-by-Step Protocol
Step 1: Preparation of the Reaction Mixture
In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous
(4.15 g, 30 mmol).
Add anhydrous DMF (50 mL) and stir vigorously to create a uniform suspension.
Slowly add methyl 3-oxopentanoate (1.30 g, 10 mmol) via syringe. Purge the flask with inert gas (Nitrogen or Argon) and stir at room temperature for 15 minutes to allow for initial enolate formation.
Step 2: Double Alkylation and Cyclization
Add 1,3-dibromopropane (2.22 g, 11 mmol) dropwise over 10 minutes to prevent a sudden exotherm.
Attach a reflux condenser and heat the reaction mixture to 70 °C using a temperature-controlled oil bath.
Maintain heating for 12–16 hours.
Self-Validation Check: Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS. The reaction is complete when the mono-alkylated intermediate is fully consumed, indicating successful ring closure.
Step 3: Workup and Extraction
Cool the reaction mixture to room temperature.
Quench the reaction by adding distilled water (100 mL) to dissolve all inorganic salts (
and ).
Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers extensively with distilled water (3 x 50 mL) to remove residual DMF, followed by a final wash with saturated aqueous
(brine, 50 mL).
Dry the organic phase over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
Purify the crude pale yellow oil via flash column chromatography on silica gel.
Use a gradient elution of Hexanes/Ethyl Acetate (starting at 95:5 and increasing polarity to 85:15).
Combine the product-containing fractions and concentrate in vacuo to yield Methyl 1-propanoylcyclobutane-1-carboxylate as a colorless to pale yellow oil.
Mechanistic Pathway
Figure 2: Mechanistic pathway of the sequential SN2 double alkylation.
Analytical Characterization
To ensure the integrity of the synthesized self-validating system, verify the product against the expected spectral data summarized below.
Table 2: Expected Analytical Data
Technique
Parameter
Expected Result
Mass Spectrometry
Ionization (ESI+)
171.1
H NMR (400 MHz, )
Cyclobutane ring protons
Multiplets around 1.80 – 2.60 ppm (6H)
H NMR (400 MHz, )
Methoxy protons ()
Singlet around 3.75 ppm (3H)
H NMR (400 MHz, )
Propanoyl ethyl group
Quartet 2.50 ppm (2H), Triplet 1.05 ppm (3H)
Troubleshooting & Optimization
Table 3: Common Deviations and Corrective Actions
Observation
Root Cause
Corrective Action
Accumulation of mono-alkylated intermediate
Insufficient thermal energy for the strained 4-exo-tet cyclization.
Increase reaction temperature to 80 °C; ensure extended reaction time (up to 24 h).
Significant ester hydrolysis
Adventitious water in the base or solvent reacting at elevated temperatures.
Use strictly anhydrous and dry DMF; conduct the reaction under an Argon atmosphere.
O-alkylation side products
Hard electrophile reacting at the oxygen center of the enolate.
Add a catalytic amount of Sodium Iodide () to generate the softer 1,3-diiodopropane in situ, favoring C-alkylation.
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Standard Operating Procedure & Application Note
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals
Executive Summary
Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7)[1] is a sterically constrained
-keto ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the lack of a conjugated -system, traditional UV-Vis or LC-UV methodologies yield poor sensitivity. This application note establishes a robust, self-validating analytical workflow utilizing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy to achieve unambiguous structural elucidation and purity assessment.
, MW: 170.21 g/mol ) features a highly strained cyclobutane ring substituted at the C1 position with both a methyl ester and a propanoyl (ketone) group. This 1,1-disubstitution creates significant steric strain and dictates the molecule's chemical behavior. The cyclobutane ring undergoes rapid ring-flipping (puckering) at room temperature, which averages the spatial orientation of the protons and complicates high-resolution NMR interpretation[2][3].
Causality in Method Selection
Why GC-MS over LC-UV? As an aliphatic
-keto ester, the molecule lacks a strong chromophore, rendering UV detection at standard wavelengths (e.g., 254 nm) ineffective. However, its low molecular weight and high volatility make it an ideal candidate for capillary GC-MS[4][5].
Why CDCl
for NMR? The use of mildly acidic or protic solvents can induce keto-enol tautomerization or degradation of the -keto ester linkage. Acid-free, anhydrous Chloroform-d (CDCl) ensures the compound remains entirely in its keto form during acquisition.
Comprehensive analytical workflow for beta-keto ester characterization.
Experimental Protocols
To ensure data integrity, every method described below incorporates a self-validating mechanism (e.g., internal standards, system suitability checks).
GC-MS Protocol (Purity and Fragmentation)
System Validation: Prior to sample injection, run a system suitability test using an octafluoronaphthalene (OFN) standard to verify Electron Ionization (EI) source sensitivity and mass axis calibration.
Sample Preparation: Dissolve 5.0 mg of the analyte in 1.0 mL of GC-grade hexane. Add 10 µL of dodecane (1 mg/mL) as an internal retention time standard.
Chromatographic Conditions:
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).
Injection: 1.0 µL, Split ratio 20:1, Injector temperature 250°C.
H spectrum of a standard sample (e.g., 1% ethylbenzene in CDCl) to verify lineshape and 90° pulse calibration.
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous CDCl
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( 0.00 ppm).
Acquisition Parameters (
H NMR): 400 MHz or higher, 16 scans, 30° pulse angle, relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the cyclobutane protons.
Acquisition Parameters (
C NMR): 100 MHz or higher, 1024 scans, complete proton decoupling (WALTZ-16), relaxation delay of 2.0 seconds.
FTIR Spectroscopy Protocol (Functional Group Verification)
Sample Preparation: Apply a neat drop of the liquid ester directly onto an Attenuated Total Reflectance (ATR) diamond crystal.
Acquisition: Record the spectrum from 4000 to 600 cm
with a resolution of 4 cm (32 co-added scans).
Validation: Run a background scan immediately prior to sample application to subtract atmospheric
and water vapor.
Data Presentation & Interpretation
Mass Spectrometry (GC-MS)
The EI mass spectrum of Methyl 1-propanoylcyclobutane-1-carboxylate exhibits a weak molecular ion (
at m/z 170), which is characteristic of highly branched aliphatic -keto esters[4][5]. The fragmentation is driven by -cleavage adjacent to the carbonyl groups and the relief of cyclobutane ring strain.
Proposed GC-MS electron ionization (EI) fragmentation pathway.
Table 1: Key GC-MS EI Fragments
m/z
Relative Abundance
Fragment Assignment
Mechanistic Rationale
170
< 5%
Intact molecular ion (weak due to facile cleavage).
141
~ 15%
Loss of the ethyl radical from the propanoyl group.
139
~ 20%
Loss of the methoxy radical from the ester group.
111
~ 45%
Cleavage of the entire ester moiety, leaving the cyclobutyl-ketone cation.
57
100%
Propanoyl acylium ion (Base Peak). Highly stabilized via resonance.
NMR Spectroscopy
The 1,1-disubstitution on the cyclobutane ring creates a unique magnetic environment. The C2 and C4 protons are technically diastereotopic if the ring is locked; however, rapid ring puckering at 298 K typically results in a complex, averaged multiplet[2][3].
Table 2:
H and C NMR Assignments (CDCl, 298 K)
Moiety
H Chemical Shift (, ppm)
Multiplicity & Integration
C Chemical Shift (, ppm)
Ketone Carbonyl
-
-
~ 208.5
Ester Carbonyl
-
-
~ 172.0
Cyclobutane C1
-
-
~ 58.2 (Quaternary)
Methoxy (-OCH)
~ 3.75
Singlet, 3H
~ 52.4
Propanoyl (-CH-)
~ 2.45
Quartet, 2H ( = 7.2 Hz)
~ 30.1
Cyclobutane C2/C4
~ 2.40 - 2.60
Multiplet, 4H
~ 28.5
Cyclobutane C3
~ 1.85 - 2.05
Multiplet, 2H
~ 15.8
Propanoyl (-CH)
~ 1.05
Triplet, 3H ( = 7.2 Hz)
~ 8.2
Note: Exact shifts may vary slightly (± 0.05 ppm for
H, ± 1.0 ppm for C) depending on concentration and exact temperature calibration.
FTIR Spectroscopy
Infrared spectroscopy provides orthogonal confirmation of the two distinct carbonyl environments.
Table 3: Diagnostic FTIR ATR Absorption Bands
Wavenumber (cm)
Intensity
Functional Group Assignment
2955, 2875
Medium
Aliphatic C-H stretching (cyclobutane and alkyl chains).
1735
Strong
Ester C=O stretching (Methyl carboxylate).
1715
Strong
Ketone C=O stretching (Propanoyl group).
1210, 1150
Strong
C-O-C stretching (Ester linkage).
Conclusion
The characterization of Methyl 1-propanoylcyclobutane-1-carboxylate requires a multi-modal analytical approach due to the absence of UV-active chromophores and the complex structural dynamics of the 1,1-disubstituted cyclobutane ring. By employing GC-MS for purity and fragmentation profiling, alongside multinuclear NMR and FTIR for definitive functional group mapping, analysts can achieve a self-validating, highly reliable structural confirmation suitable for rigorous pharmaceutical development standards.
References
Methyl 1-propanoylcyclobutane-1-carboxylate - CAS 1432679-16-7. Molaid. Available at: [Link]
1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem. National Institutes of Health (NIH). Available at:[Link]
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Infrared Spectroscopic Characterization of Methyl 1-propanoylcyclobutane-1-carboxylate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Validated Protocol
Introduction & Structural Context
Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) is a highly specialized geminally disubstituted cyclobutane derivative utilized as a rigid building block in pharmaceutical synthesis. From an analytical perspective, this molecule presents a fascinating case study in infrared (IR) spectroscopy.
While it is technically a
-keto ester, its structural constraints fundamentally alter its spectroscopic behavior. In typical acyclic or less hindered -keto esters, a dynamic keto-enol tautomerization occurs, leading to a complex IR spectrum featuring a broad enol O-H stretch and red-shifted, conjugated C=O bands[1]. However, in Methyl 1-propanoylcyclobutane-1-carboxylate, the -carbon (C1 of the cyclobutane ring) is fully substituted (quaternary). Because there are no -protons available between the two carbonyl groups, the classic intramolecular hydrogen-bonded enol cannot form. Consequently, the molecule exists almost exclusively in the diketo (keto-ester) state, yielding a pristine, highly predictable IR spectrum dominated by two distinct, sharp carbonyl stretches.
Mechanistic Spectroscopic Analysis (The "Why")
Understanding the causality behind the vibrational modes is critical for accurate structural confirmation.
Carbonyl (C=O) Stretches: Because enolization is blocked, the electron density of the carbonyl double bonds is not lowered by
-delocalization[2]. The spectrum will display two distinct C=O stretches. The ester carbonyl typically absorbs at a higher frequency (~1735–1750 cm⁻¹) than the ketone carbonyl (~1710–1725 cm⁻¹) due to the inductive electron-withdrawing effect of the alkoxy oxygen stiffening the C=O bond[2].
Ring Strain Effects: The 4-membered cyclobutane ring imposes significant angle strain (~90°). To accommodate this, the exocyclic bonds at C1 (connecting to the ester and propanoyl groups) adopt higher s-character. This subtle electronic effect can slightly stiffen the adjacent bonds, ensuring the C=O frequencies remain at the higher end of their expected ranges[2].
Ring Puckering: Cyclobutane derivatives exhibit characteristic ring puckering and deformation vibrations in the fingerprint region. These highly diagnostic bands typically manifest between 860 cm⁻¹ and 920 cm⁻¹[3].
Confirms methyl, methylene, and cyclobutane C–H bonds.
Ester
C–O–C Stretch
1150 – 1250
Confirms the ester linkage (asymmetric/symmetric stretch).
Cyclobutane
Ring Puckering
860 – 920
Fingerprint confirmation of the 4-membered ring.
Self-Validating Experimental Protocol: ATR-FTIR
To ensure regulatory compliance and trustworthiness in drug development workflows, the following protocol is designed around the United States Pharmacopeia4 guidelines[4]. Attenuated Total Reflectance (ATR) is chosen over transmission (KBr pellet) to prevent moisture absorption, which could artificially introduce O-H bands or catalyze ester hydrolysis.
Phase 1: Operational Qualification (OQ) & System Suitability
Power on the FTIR spectrometer and allow the IR source to thermally stabilize (typically 15–30 minutes).
Perform a Wavenumber Accuracy Check using a traceable polystyrene film standard[5].
Causality Check: Verify that the peak maximum for the polystyrene aromatic C=C stretch occurs at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹ tolerance)[4]. Passing this system suitability test (SST) validates the interferometer's calibration for all subsequent peak assignments.
Phase 2: Background Acquisition
4. Clean the Diamond ATR crystal with a lint-free wipe and HPLC-grade isopropanol. Allow the solvent to evaporate completely.
5. Collect a background spectrum (Air) from 4000 to 650 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution[4]. Note: This mathematically removes atmospheric H₂O and CO₂ interferences from the final sample spectrum.
Phase 3: Sample Application & Data Acquisition
6. Apply 1–2 drops of neat Methyl 1-propanoylcyclobutane-1-carboxylate directly onto the ATR crystal, ensuring complete coverage of the active sensor area.
7. Acquire the sample spectrum using the identical parameters (4000–650 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
8. Process the data by subtracting the background. Apply an ATR correction algorithm if you intend to compare the data against historical transmission-cell spectral libraries (this corrects for the wavelength-dependent penetration depth of the evanescent wave).
Analytical Workflow Visualization
Figure 1: Validated ATR-FTIR analytical workflow for beta-keto ester characterization.
Data Interpretation & Troubleshooting (Purity Analysis)
When reviewing the processed spectrum, the absence of specific bands is just as diagnostic as their presence:
Ester Hydrolysis Impurity: If the sample has degraded via hydrolysis, you will observe the appearance of a very broad, strongly hydrogen-bonded O-H stretch spanning 3300 to 2500 cm⁻¹, indicative of a carboxylic acid[2].
Enol Impurities: As established, this specific molecule cannot enolize between the carbonyls. If a broad band near ~1650 cm⁻¹ is observed, it strongly suggests contamination with a different, less-substituted
-keto ester impurity that is capable of tautomerization[1].
References
Source: USP-NF (DrugFuture)
Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia
Source: Agilent Technologies
URL
Title: Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters
Source: Benchchem
URL
Source: Defense Technical Information Center (DTIC)
Title: IR Spectroscopy of Hydrocarbons
Source: University of Babylon
URL
Purification techniques for Methyl 1-propanoylcyclobutane-1-carboxylate
Application Note: Advanced Purification Strategies for Methyl 1-propanoylcyclobutane-1-carboxylate Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Protoc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Purification Strategies for Methyl 1-propanoylcyclobutane-1-carboxylate
Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals
Content Type: Technical Protocol & Methodological Rationale
Chemical Profiling & Mechanistic Rationale
In modern drug discovery, the incorporation of cyclobutane rings is a highly effective strategy to modulate the physicochemical and pharmacological properties of drug candidates, often improving metabolic stability and lowering lipophilicity compared to planar aromatic systems[1]. Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) [2] is a highly valuable, bifunctional building block used to synthesize complex spirocyclic or densely functionalized pharmaceutical intermediates.
From a reactivity and purification standpoint, this molecule is an
-disubstituted -keto ester. Standard -keto esters are characterized by the pronounced acidity of the -hydrogens located between the two carbonyl groups, leading to extensive keto-enol tautomerism[3]. However, because the -carbon (C1) in Methyl 1-propanoylcyclobutane-1-carboxylate is fully incorporated into the cyclobutane ring, it lacks an enolizable -proton .
Causality in Purification:
This structural rigidity dictates its behavior during isolation:
Thermal Stability: The inability to form an enol intermediate makes it significantly more resistant to thermal decarboxylation than typical
-keto acids or mono-substituted -keto esters, allowing for aggressive vacuum distillation[4].
Chromatographic Behavior: Standard 1,3-dicarbonyls often streak heavily on normal-phase silica due to hydrogen bonding from the enol tautomer. Because this compound is locked in the diketo/ester form, it behaves as a discrete, moderately polar molecule, eluting cleanly with sharp peak shapes under mild solvent gradients[5].
Detection Challenges: The molecule lacks extended
-conjugation or aromaticity. Consequently, standard UV detection at 254 nm is ineffective. Purification monitoring requires universal detection methods such as Evaporative Light Scattering Detection (ELSD), Refractive Index (RI), or chemical staining (e.g., ).
Purification Workflow Visualization
The following workflow outlines the hierarchical purification strategy, transitioning from bulk crude separation to ultra-high purity isolation suitable for Structure-Activity Relationship (SAR) screening.
Multi-stage purification workflow for Methyl 1-propanoylcyclobutane-1-carboxylate.
Step-by-Step Experimental Protocols
Phase 1: Bulk Isolation via Kugelrohr Vacuum Distillation
Objective: Remove high-molecular-weight oligomers, unreacted starting materials, and residual solvents without inducing thermal degradation.
Self-Validating System: The success of this step is visually confirmed by the transition of a dark, viscous crude mixture into a clear, pale-yellow distillate.
Preparation: Transfer the crude reaction mixture (e.g., 20 g) into a round-bottom flask suitable for a Kugelrohr apparatus. Ensure the flask is no more than one-third full to prevent bumping.
Degassing: Apply a moderate vacuum (10-20 Torr) at room temperature for 15 minutes to remove residual highly volatile solvents (e.g., THF, DCM).
Distillation: Increase the vacuum to high vacuum (0.1–0.5 Torr). Gradually heat the Kugelrohr oven. Cyclobutane carboxylate derivatives typically distill efficiently between 90–160 °C depending on the exact pressure[4]. For this compound, target an oven temperature of 85–105 °C.
Collection: Collect the clear liquid distillate in the receiving bulb cooled with a dry ice/acetone bath.
Phase 2: Normal-Phase Flash Chromatography
Objective: Separate the target
-keto ester from structurally similar byproducts (e.g., mono-esters or unreacted alkylating agents).
Self-Validating System: TLC analysis of fractions using a Potassium Permanganate (
) stain. The target compound will immediately reduce the permanganate, appearing as a bright yellow spot against a purple background.
Column Preparation: Pack a glass column with 230–400 mesh silica gel. Use a ratio of 30:1 to 50:1 (Silica:Crude sample by weight).
Loading: Dissolve the distilled product in a minimum volume of hexanes/dichloromethane (9:1) and load it carefully onto the silica bed.
Elution: Run a step gradient of Ethyl Acetate (EtOAc) in Hexanes. Begin with 100% Hexanes (1 column volume), then transition to 2.5% EtOAc, and finally 5% EtOAc.
-keto esters of this polarity typically elute cleanly between 2.5% and 5% EtOAc/Hexanes[5].
Fraction Pooling: Spot fractions on a silica TLC plate, develop in 10% EtOAc/Hexanes, and stain with
. Pool fractions containing the single target spot and concentrate under reduced pressure at 30 °C.
Phase 3: Preparative Reverse-Phase HPLC
Objective: Achieve >99% purity for sensitive biological assays or subsequent highly stereoselective transformations.
Self-Validating System: Real-time peak integration via ELSD and post-purification
H-NMR (showing sharp, distinct multiplets for the cyclobutane ring and no vinylic protons, confirming the absence of enolization).
System Setup: Equip the preparative HPLC with a C18 column (e.g., 21.2 x 250 mm, 5
m) and an ELSD or RI detector. UV detection at 210 nm can be used as a secondary signal for the carbonyl groups.
Mobile Phase:
Solvent A: HPLC-grade Water with 0.1% Formic Acid.
Solvent B: HPLC-grade Acetonitrile (MeCN) with 0.1% Formic Acid.
Method: Inject the sample (dissolved in MeCN). Run a linear gradient from 40% B to 80% B over 20 minutes at a flow rate of 20 mL/min.
Recovery: Collect the major peak (typically eluting around 12-14 minutes). Lyophilize or gently extract the aqueous fractions with dichloromethane, dry over anhydrous
, and concentrate to yield the ultra-pure liquid.
Quantitative Data & Methodological Comparison
The following table summarizes the expected performance metrics for each purification phase, providing a comparative baseline for process scale-up.
Purification Phase
Starting Purity
Expected Final Purity
Typical Recovery Yield
Scalability / Throughput
Primary Impurities Removed
1. Vacuum Distillation
40 - 60%
80 - 85%
85 - 90%
High (Kilogram scale)
Solvents, Salts, Heavy Tars
2. Flash Chromatography
80 - 85%
92 - 96%
75 - 80%
Medium (Gram scale)
Structural Analogs, Regioisomers
3. Preparative RP-HPLC
92 - 96%
> 99.5%
60 - 70%
Low (Milligram to Gram)
Trace Isomers, Degradants
References
Bacha, K. et al. "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment." MDPI, 2023. Available at: [Link]
Thieme Connect. "Synthesis and Transformation of Cyclobutanes." Thieme Chemistry. Available at:[Link]
Application Note: Synthetic Utility of Methyl 1-Propanoylcyclobutane-1-Carboxylate in Advanced Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale In modern drug discovery, the t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Chemical Rationale
In modern drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures—often termed "escaping from flatland"—is a critical strategy to improve target specificity, solubility, and metabolic stability. Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) is a highly versatile, cyclobutane-fused
-keto ester that serves as a premier building block for these 3D architectures[1].
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a dual-functional chemical system. The molecule combines the extreme thermodynamic strain of a four-membered carbocycle with the predictable, highly tunable reactivity of a
-keto ester. This unique combination allows chemists to execute three primary classes of advanced transformations:
Spirocyclic Annulation: Leveraging the dicarbonyl equivalence to build spiro-fused heterocycles[2].
Strain-Driven Ring Expansion: Utilizing the ~26 kcal/mol of ring strain to drive expansion into functionalized cyclopentanones[3][4].
Selective Decarboxylation: Stripping the ester moiety to reveal a pure cyclobutyl ketone[5].
Quantitative Physicochemical Data
Before initiating synthetic workflows, it is critical to understand the baseline properties of the substrate to optimize solvent selection and thermal parameters[1].
Property
Value / Specification
Synthetic Implication
Chemical Name
Methyl 1-propanoylcyclobutane-1-carboxylate
Defines the -keto ester functionality.
CAS Number
1432679-16-7
Unique identifier for procurement and safety tracking.
Molecular Formula
C9H14O3
Indicates a high degree of atom economy for annulations.
Molecular Weight
170.21 g/mol
Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Structural Motif
Cyclobutane-fused -keto ester
High ring strain (~26 kcal/mol) dictates thermodynamic behavior.
Core Application 1: Synthesis of Spirocyclic Pharmacophores
Causality & Mechanistic Insight
Cyclobutane-containing spirocycles represent a highly privileged subclass of pharmacophores because they provide rigid tridimensionality with strictly defined exit vectors[2]. When Methyl 1-propanoylcyclobutane-1-carboxylate is reacted with a bis-nucleophile (such as hydrazine or an amidine), the molecule undergoes a tandem condensation-cyclization sequence.
The primary amine of the nucleophile first attacks the more electrophilic ketone carbonyl, forming a hydrazone/imine intermediate. Subsequently, the secondary nucleophilic site attacks the adjacent methyl ester, driving the elimination of methanol and yielding a rigid spiro or spiro[6] heterocycle. The cyclobutane ring remains intact because the activation energy required for cyclization is significantly lower than that required for C-C bond cleavage.
Workflow for the synthesis of spiropyrazole derivatives via tandem condensation-cyclization.
Validated Protocol: Synthesis of a Spiro[6]pyrazole Derivative
Self-Validating System: This protocol uses Thin Layer Chromatography (TLC) and LC-MS to ensure the intermediate hydrazone is fully consumed before workup, preventing mixed-product isolation.
Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve Methyl 1-propanoylcyclobutane-1-carboxylate (1.0 equiv, 5.0 mmol) in absolute ethanol (15 mL).
Nucleophile Addition: Add hydrazine hydrate (1.2 equiv, 6.0 mmol) dropwise at 0 °C. Causality: The dropwise addition at low temperature prevents uncontrolled exothermic polymerization and favors the selective attack on the ketone.
Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS. The mass of the intermediate hydrazone [M+H]+ will transition to the final spirocycle mass ([M+H]+ - 32 Da for the loss of methanol).
Workup: Once complete, concentrate the mixture in vacuo. Redissolve the crude residue in ethyl acetate (30 mL) and wash with brine (2 × 15 mL) to remove unreacted hydrazine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure spirocyclic compound.
Core Application 2: Strain-Driven Ring Expansion
Causality & Mechanistic Insight
Small rings are characterized by a large deviation from the ideal tetrahedral valency angle (angle strain) and eclipsing interactions (torsional strain)[4]. Cyclobutane possesses approximately 26 kcal/mol of total ring strain. When subjected to specific transition metal catalysts (e.g., Rhodium) or strong nucleophilic conditions, the
-keto ester undergoes a skeletal rearrangement[3].
The relief of ring strain acts as the primary thermodynamic driving force, pushing the equilibrium irreversibly toward a more stable five-membered (cyclopentanone) ring system (which possesses only ~6 kcal/mol of strain).
Thermodynamic logic and mechanistic pathway of strain-driven cyclobutane ring expansion.
Validated Protocol: Rh-Catalyzed Ring Expansion
Inert Atmosphere Setup: In a glovebox, charge a Schlenk tube with Methyl 1-propanoylcyclobutane-1-carboxylate (1.0 equiv, 1.0 mmol) and [Rh(cod)Cl]2 (5 mol%).
Solvent Addition: Add anhydrous, degassed toluene (5 mL). Causality: Degassed solvent is mandatory to prevent the oxidation of the Rh(I) catalyst to an inactive Rh(III) species.
Thermal Activation: Seal the tube and heat to 110 °C for 12 hours. The thermal energy overcomes the activation barrier for the initial oxidative insertion of Rh into the strained C-C bond of the cyclobutane ring.
IPC: Monitor by GC-MS. The starting material and product are isomers (homologation/expansion), so chromatographic resolution is required to confirm the shift in retention time.
Isolation: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate to yield the functionalized cyclopentanone.
Core Application 3: Krapcho Decarboxylation
Causality & Mechanistic Insight
Often, the methyl carboxylate group in Methyl 1-propanoylcyclobutane-1-carboxylate is used merely as an activating group to facilitate the initial formation of the cyclobutane ring (via dialkylation of a
-keto ester). Once the ring is formed, the ester must be removed to yield a pure 1-propanoylcyclobutane derivative for downstream medicinal chemistry[5].
The Krapcho decarboxylation is the optimal method here because it avoids the harsh aqueous basic/acidic conditions of standard saponification, which could inadvertently trigger a retro-aldol ring-opening of the strained cyclobutane. By using Lithium Chloride (LiCl) in wet Dimethyl Sulfoxide (DMSO) at elevated temperatures, the chloride ion acts as a soft nucleophile, attacking the methyl group of the ester via an SN2 mechanism. This generates a carboxylate anion that immediately decarboxylates, releasing CO2 gas.
Validated Protocol: Selective Decarboxylation
Reagent Mixing: In a 25 mL round-bottom flask, combine Methyl 1-propanoylcyclobutane-1-carboxylate (1.0 equiv, 5.0 mmol), anhydrous LiCl (2.0 equiv, 10.0 mmol), and H2O (2.0 equiv, 10.0 mmol) in DMSO (10 mL). Causality: The addition of exactly 2 equivalents of water is critical; it acts as a proton source for the enolate intermediate generated post-decarboxylation. Without water, side reactions occur.
Heating & Decarboxylation: Equip the flask with a reflux condenser and heat to 150 °C.
IPC (Gas Evolution): The reaction is self-indicating. The evolution of CO2 gas bubbles will be visible. Maintain heating until gas evolution completely ceases (typically 3–5 hours).
Workup: Cool the reaction to room temperature and quench with water (20 mL). Extract the aqueous layer with diethyl ether (3 × 15 mL). Causality: Diethyl ether is preferred over ethyl acetate here to ensure complete phase separation from the DMSO/water mixture.
Washing: Wash the combined organic layers with brine (2 × 10 mL) to remove residual DMSO, dry over MgSO4, and evaporate to yield the pure 1-propanoylcyclobutane.
References
1.[1] Molaid. Methyl 1-propanoylcyclobutane-1-carboxylate - CAS 1432679-16-7. Available at:[Link]
2.[3] Chemistry Steps. (2024). Ring Expansion Rearrangements. Available at:[Link]
3.[2] Llaveria, J., Leonori, D., & Aggarwal, V. K. (2021). Regioselective Monoborylation of Spirocyclobutenes. Organic Letters, ACS Publications. Available at:[Link]
4.[4] Chemistry Stack Exchange. (2021). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? Available at:[Link]
5.[5] Journal of the American Chemical Society. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Available at:[Link]
6.[7] National Institutes of Health (NIH). (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Available at:[Link]
Application Note: Leveraging Methyl 1-Propanoylcyclobutane-1-Carboxylate in Modern Medicinal Chemistry and Spirocyclic Scaffold Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) is a highly versatile, commercially available -keto...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) is a highly versatile, commercially available
-keto ester building block. Featuring a 1,1-disubstituted cyclobutane ring, this intermediate is strategically deployed in medicinal chemistry to synthesize rigid, three-dimensional spirocyclic scaffolds. This application note details the mechanistic rationale for incorporating cyclobutane motifs in drug design, outlines validated synthetic protocols for generating spiro-heterocycles, and provides quantitative reaction profiling to streamline hit-to-lead optimization workflows.
Mechanistic Rationale in Drug Design
Modern drug discovery is increasingly moving away from planar,
-hybridized aromatic molecules—a paradigm shift often referred to as "escaping flatland." The incorporation of -rich, strained saturated rings like cyclobutanes into drug candidates enhances molecular rigidity, improves metabolic stability, and increases aqueous solubility.
Conformational Restriction & Entropic Advantage: The cyclobutane ring restricts the rotational degrees of freedom of the attached pharmacophores. When a drug binds to its target, it must adopt a specific bioactive conformation. Pre-organizing the molecule into this conformation via a cyclobutane ring minimizes the entropic penalty of binding, often leading to increased target affinity.
Bioisosterism: The 1,1-disubstituted cyclobutane motif serves as an excellent bioisostere for gem-dimethyl groups or acyclic aliphatic chains. Unlike acyclic chains, the cyclobutane ring projects functional groups in well-defined three-dimensional vectors, allowing for deeper and more specific probing of binding pockets[1].
Spirocyclic Cores: When the
-keto ester moiety of Methyl 1-propanoylcyclobutane-1-carboxylate is condensed into a heterocycle, it forms a spirocycle. Spirocycles are highly prized in structure-based drug design (SBDD) because they project functionality in all three dimensions, facilitating interactions with complex protein binding sites that planar aromatics cannot reach[2].
-keto ester functionality of Methyl 1-propanoylcyclobutane-1-carboxylate acts as a classic 1,3-dielectrophilic precursor. By reacting this core with various bis-nucleophiles, medicinal chemists can rapidly generate diverse libraries of spiro-heterocycles[3].
Reaction pathways of Methyl 1-propanoylcyclobutane-1-carboxylate forming spirocyclic scaffolds.
Validated Experimental Protocol: Synthesis of a Spiro-Pyrazolone Scaffold
The following is a self-validating, step-by-step protocol for the synthesis of 5'-ethyl-2'-phenyl-2',4'-dihydro-3'H-spiro[cyclobutane-1,4'-pyrazol]-3'-one .
Imine Formation (Room Temperature): In a 50 mL round-bottom flask, dissolve the
-keto ester in absolute ethanol. Add phenylhydrazine dropwise over 5 minutes, followed by the addition of glacial acetic acid. Stir at room temperature for 30 minutes.
Causality: Ethanol is a polar protic solvent that stabilizes the transition state of the nucleophilic attack. Acetic acid acts as a Brønsted acid catalyst; it selectively protonates the propanoyl carbonyl oxygen to increase its electrophilicity. A catalytic amount is crucial—excess acid would over-protonate the hydrazine nucleophile, rendering it inactive[3].
Spiro-Cyclization (Reflux): Attach a reflux condenser and heat the reaction mixture to 80 °C for 5 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1).
Causality: While the initial hydrazone formation occurs rapidly at ambient temperature, the subsequent intramolecular amidation (attack of the secondary amine onto the sterically hindered methyl ester) faces a high activation barrier. Refluxing provides the necessary thermal energy to drive the formation of the sterically demanding spirocyclic quaternary carbon[4].
Product Isolation: Cool the reaction mixture to 0 °C in an ice bath. A precipitate will form. Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL). Dry under high vacuum.
Causality: The rigid spiro-pyrazolone product exhibits significantly lower solubility in cold ethanol compared to the acyclic intermediates and unreacted starting materials. This differential solubility acts as a self-validating purification step, allowing for isolation via simple precipitation and bypassing the need for low-yielding, time-consuming column chromatography.
Quantitative Reaction Profiling
The synthetic versatility of Methyl 1-propanoylcyclobutane-1-carboxylate allows for the generation of multiple heterocyclic classes by simply swapping the bis-nucleophile. Table 1 summarizes the reaction profiles and expected yields.
Table 1: Reaction Profiling of Methyl 1-propanoylcyclobutane-1-carboxylate with Various Bis-Nucleophiles
Bis-Nucleophile
Catalyst / Base
Solvent & Temp
Target Spirocyclic Scaffold
Expected Yield (%)
Time (h)
Hydrazine hydrate
None
EtOH, Reflux
Spiro[cyclobutane-1,4'-pyrazol]-3'-one
85-90%
3
Phenylhydrazine
AcOH (cat.)
EtOH, Reflux
N-Phenyl spiro-pyrazolone
78-82%
5
Acetamidine HCl
NaOEt (2.0 eq)
EtOH, Reflux
Spiro[cyclobutane-1,5'-pyrimidin]-4'-one
65-70%
8
Hydroxylamine HCl
NaOAc (1.5 eq)
EtOH, Reflux
Spiro[cyclobutane-1,4'-isoxazol]-5'-one
72-76%
6
References
1.[1] Spirocycles in Drug Discovery. Source: WordPress (Chemistry Blog). URL:
2.[2] The utilization of spirocyclic scaffolds in novel drug discovery. Source: Taylor & Francis. URL:
3.[3] β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Source: ResearchGate. URL:
4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Source: Chemical Science (RSC Publishing). URL:
5. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and lactams. Source: Chemical Science (RSC Publishing). URL:
6.[4] Knorr Pyrazole Synthesis of Edaravone. Source: ResearchGate. URL:
Application Note: Derivatization Strategies for Methyl 1-propanoylcyclobutane-1-carboxylate
Executive Summary Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) is a highly versatile, sterically constrained -keto ester building block [1]. The presence of a fully substituted quaternary spiro-center...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) is a highly versatile, sterically constrained
-keto ester building block [1]. The presence of a fully substituted quaternary spiro-center at the -position of the -dicarbonyl system prevents classical -enolization. This unique structural constraint forces reactivity toward alternative sites: the -carbon (on the propanoyl chain), the highly electrophilic ketone carbonyl, or the ester moiety. This application note details validated, self-monitoring derivatization protocols to convert this building block into spiro-heterocycles, diastereomerically enriched secondary alcohols, and -functionalized intermediates for downstream pharmaceutical synthesis.
Mechanistic Causality & Reactivity Profiling
Unlike standard acyclic or mono-substituted
-keto esters which readily enolize at the -position to form stable enolates [2], methyl 1-propanoylcyclobutane-1-carboxylate is conformationally and electronically locked at the -carbon by the cyclobutane ring. This architectural feature dictates its derivatization pathways:
Regioselective Enolization (
-Functionalization): Base- or acid-mediated enolization exclusively yields the -enolate on the propanoyl group. This allows for regioselective halogenation or alkylation without the competing -alkylation that typically plagues -dicarbonyl functionalization.
Chemoselective Carbonyl Addition: The ketone is significantly more electrophilic than the methyl ester. Hydride sources (e.g., NaBH
) or organometallic reagents will preferentially attack the ketone. Furthermore, the steric bulk of the cyclobutane ring induces distinct facial selectivity during reduction, allowing for diastereoselective transformations.
Spiro-Heteroannulation: Dinucleophiles such as hydrazines initially condense with the ketone to form a hydrazone, followed by an intramolecular acyl substitution at the ester to form a spiro[cyclobutane-1,4'-pyrazol]-5'-one system.
Ring Strain & Expansion: Cyclobutane rings adjacent to carbonyls can undergo ring expansion under specific oxidative conditions (e.g., Baeyer-Villiger) or radical-mediated C–H functionalization [3][4]. However, these require highly controlled environments to prevent premature ring opening.
Derivatization Workflow
Divergent derivatization pathways of methyl 1-propanoylcyclobutane-1-carboxylate.
Validated Experimental Protocols
Protocol A: Synthesis of Spiro[cyclobutane-1,4'-pyrazol]-5'-one via Hydrazine Condensation
Causality: The formation of the pyrazolone ring is thermodynamically driven by the stability of the resulting conjugated heterocycle. Ethanol is chosen as a protic solvent to facilitate the initial hydrazone formation at reflux, while the subsequent cyclization is driven by the intramolecular expulsion of methanol.
Step-by-Step:
Preparation: Dissolve methyl 1-propanoylcyclobutane-1-carboxylate (1.0 equiv, 10 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
Self-Validation Check: The solution will transition to a pale yellow. TLC (Hexanes/EtOAc 3:1) should indicate the consumption of the starting material (R
~0.6) and formation of a less polar hydrazone intermediate within 30 minutes.
Cyclization: Add a catalytic amount of glacial acetic acid (0.1 equiv) to accelerate tautomerization, and heat the reaction mixture to reflux (80 °C) for 12 hours.
Isolation: Concentrate the mixture in vacuo. Recrystallize the crude residue from hot ethanol/water to yield the pure spiro-pyrazolone as an off-white solid.
Protocol B: Diastereoselective Reduction to Methyl 1-(1-hydroxypropyl)cyclobutane-1-carboxylate
Causality: Sodium borohydride (NaBH
) is a mild hydride source that chemoselectively reduces the ketone in the presence of the ester. Methanol acts as both the solvent and the requisite proton source for the intermediate alkoxyborohydride. The reaction is maintained at 0 °C to maximize the diastereomeric ratio (dr) dictated by the steric hindrance of the cyclobutane ring.
Step-by-Step:
Preparation: Dissolve the
-keto ester (1.0 equiv, 5 mmol) in anhydrous methanol (15 mL) and cool to 0 °C in an ice bath.
Reduction: Slowly add NaBH
(1.2 equiv, 6 mmol) in small portions over 15 minutes to control hydrogen gas evolution and maintain the internal temperature.
Reaction Monitoring: Stir for 2 hours at 0 °C.
Self-Validation Check: Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and analyze via GC-MS to confirm the disappearance of the m/z 170 parent ion and the appearance of the m/z 172 product ion.
Workup: Quench the bulk reaction with saturated aqueous NH
Cl (10 mL). Extract with dichloromethane (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous NaSO, filter, and concentrate to afford the -hydroxy ester.
Protocol C: Regioselective
-Bromination
Causality: N-Bromosuccinimide (NBS) in the presence of a catalytic acid (p-TsOH) generates an electrophilic bromine source. The acid catalyzes the enolization of the propanoyl group. Because the
-position is a quaternary center, bromination exclusively and predictably occurs at the -carbon (the CH of the ethyl group).
Step-by-Step:
Preparation: Dissolve the starting material (1.0 equiv, 5 mmol) in anhydrous acetonitrile (20 mL).
Activation: Add p-toluenesulfonic acid monohydrate (0.1 equiv, 0.5 mmol) followed by NBS (1.05 equiv, 5.25 mmol).
Reaction: Stir the mixture at room temperature for 4 hours, ensuring the flask is protected from ambient light to prevent competing radical pathways.
Workup: Dilute with diethyl ether (30 mL) and wash with saturated aqueous Na
SO (20 mL) to quench unreacted NBS, followed by saturated NaHCO (20 mL). Dry and concentrate to afford the -bromo derivative, ready for immediate use in cross-coupling.
Quantitative Data & Analytical Summaries
The following table summarizes the expected analytical metrics used to validate the success of the derivatization protocols outlined above.
Formation of γ-Keto Esters from β-Keto Esters
Organic Syntheses
URL
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones
PMC - National Institutes of Health
URL
Applications of C–H Functionalization Logic to Cyclobutane Synthesis
The Journal of Organic Chemistry - ACS Publications
URL
Application
Comprehensive Handling, Storage, and Application Protocols for Methyl 1-propanoylcyclobutane-1-carboxylate
Executive Summary & Chemical Identity Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) is a sterically hindered -keto ester characterized by a cyclobutane ring fully substituted at the C1 position[1]. In a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) is a sterically hindered
-keto ester characterized by a cyclobutane ring fully substituted at the C1 position[1]. In advanced drug development and organic synthesis, it serves as a rigidified, bifunctional building block used to construct complex spirocycles and chiral intermediates. However, its unique structural topology demands highly specific handling, storage, and reaction conditions to prevent spontaneous degradation.
Quantitative Physicochemical Profile
To establish a baseline for handling, the primary physicochemical properties of the compound are summarized below.
Table 1: Physicochemical Properties of Methyl 1-propanoylcyclobutane-1-carboxylate
Property
Value / Specification
CAS Number
1432679-16-7
Molecular Formula
C9H14O3
Molecular Weight
170.21 g/mol
Structural Class
Disubstituted -Keto Ester
Recommended Storage
2-8 °C (Sealed, Dry, Inert Atmosphere)
Mechanistic Causality in Handling and Storage
Standard
-keto esters possess an acidic -proton between the two carbonyl groups, allowing them to enolize. This enolization provides a thermodynamic sink that often protects the ketone from aggressive nucleophilic attack.
Methyl 1-propanoylcyclobutane-1-carboxylate is fundamentally different. The C1 position of the cyclobutane ring is a quaternary carbon—bonded to the ring's C2 and C4 carbons, the methyl ester, and the propanoyl group. It possesses zero
-protons at the inter-carbonyl position.
This structural feature dictates the following vulnerabilities and the causality behind its strict storage requirements:
Vulnerability to Hydrolysis & Decarboxylation: If exposed to ambient moisture, the methyl ester can undergo slow hydrolysis to form a
-keto acid. Due to the thermal instability of the cyclic transition state, this acid will rapidly decarboxylate, irreversibly yielding cyclobutyl ethyl ketone and carbon dioxide[2].
Vulnerability to Retro-Claisen Cleavage: Because the propanoyl ketone cannot enolize toward the C1 position, it remains highly electrophilic. Exposure to strong nucleophiles (such as alkoxides or hydroxides) will result in nucleophilic attack directly at the ketone, leading to C-C bond cleavage (Retro-Claisen degradation) rather than simple deprotonation.
Core Storage Directive
To mitigate these degradation pathways, the compound must be treated as a moisture-sensitive and thermally labile electrophile:
Temperature: Store strictly at 2-8 °C to suppress the kinetics of ambient hydrolysis[3].
Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture.
Handling: Use standard Schlenk line techniques or a glovebox when withdrawing aliquots. Never expose the bulk container to open air while cold, as condensation will immediately introduce water into the system.
Reactivity and Degradation Visualization
Reactivity and degradation pathways of Methyl 1-propanoylcyclobutane-1-carboxylate.
Application Workflows & Self-Validating Protocols
Protocol A: Biocatalytic Reduction to Chiral
-Hydroxy Esters
Causality: Traditional chemical reduction (e.g., using
) is poorly chemoselective and will yield racemic mixtures, potentially reducing the ester moiety alongside the ketone. Utilizing Ketoreductases (KREDs) allows for perfect stereospecific hydride transfer to the propanoyl carbonyl, yielding an enantiomerically pure -hydroxy ester under mild, aqueous conditions that prevent retro-Claisen cleavage[4].
Step-by-Step Methodology:
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH strictly to 7.0 to prevent base-catalyzed degradation of the substrate[4]. Add
to a final concentration of 1 mM.
Cofactor Regeneration System: To the buffer, add 50 mM of D-glucose and 10 U/mL of Glucose Dehydrogenase (GDH). This system will continuously recycle the oxidized cofactor back to its active hydride-donating state[4].
Substrate & Cofactor Addition: Add
to a final concentration of 1 mM. Slowly add Methyl 1-propanoylcyclobutane-1-carboxylate to achieve a 20 mM concentration. Note: If solubility is an issue, up to 5% v/v DMSO can be used as a cosolvent.
Enzymatic Catalysis: Add the selected KRED enzyme (e.g., 5-10 mg/mL of lyophilized powder). Incubate the reaction in an orbital shaker at 30 °C and 150 rpm for 24-48 hours[4].
Workup: Quench the reaction by adding an equal volume of ethyl acetate (EtOAc). Centrifuge at 5000 x g to separate the emulsion. Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous
System Validation: Analyze the crude extract via Chiral HPLC. Self-Validation Check: The protocol is successful if the chromatogram demonstrates an enantiomeric excess (ee) > 99% and complete absence of the decarboxylated cyclobutyl ethyl ketone byproduct.
Protocol B: Chemoselective Transesterification
Causality: Modifying the methyl ester to a benzyl, allyl, or higher alkyl ester is a common requirement in drug synthesis. Standard basic transesterification (e.g.,
) will destroy the substrate via retro-Claisen cleavage due to the lack of an -proton. Therefore, a mild, solvent-free protocol using Silica-supported boric acid () is required. This heterogeneous catalyst activates the ester carbonyl through Lewis acid coordination without inducing C-C bond cleavage,[5].
Table 2: Transesterification Catalyst Efficacy for Hindered
Reaction Setup: In an oven-dried, argon-purged reaction vessel, combine 1.0 mmol of Methyl 1-propanoylcyclobutane-1-carboxylate and 1.1 mmol of the target alcohol (e.g., benzyl alcohol)[5].
Thermal Activation: Equip the vessel with a magnetic stir bar and heat the neat mixture at 100 °C for 5–7 hours[5].
Workup: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove the heterogeneous catalyst[5].
Purification: Concentrate the filtrate and purify via silica gel column chromatography (EtOAc/hexane gradient)[5].
System Validation: Analyze the purified product via
-NMR. Self-Validation Check: The protocol is successful if the singlet corresponding to the methyl ester (3.7 ppm) has completely disappeared, replaced by the signals of the newly incorporated ester group, while the cyclobutane ring multiplets remain intact.
References
1.[1] Title: 1483924-09-9 | Methyl 3-cyclobutyl-2-methyl-3-oxopropanoate | BLD Pharm
Source: bldpharm.com
URL:
2.[3] Title: 32767-46-7 | Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate | BLD Pharm
Source: bldpharm.com
URL:
3.[4] Title: Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters - Benchchem
Source: benchchem.com
URL:
4.[2] Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures
Source: aklectures.com
URL:
5. Title: Recent advances in the transesterification of β-keto esters - RSC Publishing
Source: rsc.org
URL:
6.[5] Title: Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC
Source: nih.gov
URL:
Technical Support Center: Optimizing the Yield of Methyl 1-Propanoylcyclobutane-1-Carboxylate Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with synthesizing [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with synthesizing [1]. The construction of this highly strained cyclobutane ring via the double alkylation of [2] with 1,3-dibromopropane presents unique thermodynamic and kinetic challenges.
This document deconstructs the mechanistic bottlenecks—such as incomplete cyclization, O-alkylation, and base-mediated degradation—and provides field-validated protocols to maximize your yield.
Mechanistic Workflow & Reaction Dynamics
The synthesis relies on a tandem intermolecular-intramolecular
alkylation. The primary point of failure in this workflow is the transition from the mono-alkylated intermediate to the fully closed cyclobutane ring. Because the formation of a four-membered ring incurs significant Baeyer strain (~26 kcal/mol), the activation energy for the second cyclization step is exceptionally high compared to standard aliphatic substitutions.
Mechanistic workflow and competing side reactions in cyclobutane derivative synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at the mono-alkylated intermediate. How do I drive the cyclization to completion without degrading the starting material?Scientist's Insight: The first alkylation is intermolecular and kinetically rapid. The second step is intramolecular but thermodynamically disfavored due to ring strain. If you simply increase the heat, you risk decomposing the
-keto ester.
Actionable Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB), a standard methodology for [3]. TBAB solubilizes the inorganic base (e.g., ) in the organic phase and creates a "loose ion pair" with the enolate, drastically increasing its nucleophilicity. Maintain the reaction at 70 °C; this provides sufficient thermal energy to overcome the activation barrier of the 4-exo-tet cyclization without triggering thermal degradation.
Q2: NMR analysis shows a high percentage of an O-alkylated byproduct. Why is C-alkylation failing?Scientist's Insight: Methyl 3-oxopentanoate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile, while the
-carbon is "soft". Highly polar aprotic solvents like pure DMF strongly solvate the potassium counterion, leaving a "naked" enolate that is highly reactive at the oxygen center.
Actionable Solution: Switch your base to Cesium Carbonate (). The larger, softer ion coordinates differently with the enolate, effectively shielding the oxygen and directing the electrophile (1,3-dibromopropane) to the -carbon. Alternatively, use a mixed solvent system (e.g., DMF/THF) to slightly reduce the dielectric constant of the medium.
Q3: I am detecting allyl bromide derivatives in the headspace/GC-MS. What is causing this elimination?Scientist's Insight: 1,3-dibromopropane is susceptible to E2 elimination when exposed to strong bases at elevated temperatures. If the base concentration is too high relative to the enolate, the base will abstract a proton from the dihalide instead, forming allyl bromide.
Actionable Solution: Avoid strong, unhindered bases like
or sodium methoxide for this specific step. Use mildly basic, finely milled anhydrous . Furthermore, implement a slow addition technique: add the dihalide in portions to the solution containing the -keto ester and the base to keep the steady-state concentration of the electrophile low and controlled.
Q4: The final yield is low, and I am isolating a carboxylic acid instead of the methyl ester. How do I prevent this?Scientist's Insight: Ester hydrolysis is a common parasitic reaction driven by adventitious water.
is highly hygroscopic; if it absorbs moisture, it generates hydroxide ions () in situ, which rapidly saponify the methyl ester into a carboxylic acid, potentially followed by decarboxylation.
Actionable Solution: This must be a self-validating anhydrous system. Dry the in a vacuum oven at 150 °C for 12 hours prior to use. Utilize Sure/Seal™ anhydrous solvents and conduct the entire workflow under a positive pressure of high-purity Argon.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causality between reaction parameters and their corresponding yields, allowing for easy comparison of optimization strategies.
Base (Equivalents)
Solvent System
Additive (Mol %)
Temperature
Conversion (%)
Target Yield (%)
Primary Byproduct Identified
(2.5 eq)
THF (Anhydrous)
None
0 °C to 25 °C
85%
45%
O-alkylated enol ether
(2.5 eq)
DMF (Anhydrous)
None
60 °C
90%
55%
Mono-alkylated intermediate
(2.5 eq)
DMF (Anhydrous)
TBAB (5%)
70 °C
>95%
82%
Trace elimination products
(2.5 eq)
Acetonitrile
None
80 °C (Reflux)
>95%
78%
None (Cleanest profile, high cost)
Note: The
/TBAB/DMF system at 70 °C provides the optimal balance of high yield and cost-effectiveness for scale-up.
Standard Operating Procedure: Optimized Synthesis Workflow
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.
Phase 1: Anhydrous Preparation (Critical for preventing ester hydrolysis)
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of Argon.
Transfer 13.8 g (100 mmol, 2.5 eq) of finely milled
(previously dried at 150 °C for 12 h under vacuum) and 0.64 g (2 mmol, 0.05 eq) of Tetrabutylammonium bromide (TBAB) into the flask.
Validation: The salts must be free-flowing; clumping indicates moisture contamination. If clumped, discard and re-dry the reagents.
Phase 2: Reagent Addition & Intermolecular Alkylation
3. Inject 100 mL of Sure/Seal™ anhydrous N,N-Dimethylformamide (DMF) into the flask via syringe.
4. Add 5.2 g (40 mmol, 1.0 eq) of Methyl 3-oxopentanoate to the stirring suspension. Stir for 15 minutes at room temperature to allow initial enolate formation (the solution will turn slightly yellow).
5. Dropwise, over 30 minutes, add 9.7 g (48 mmol, 1.2 eq) of 1,3-dibromopropane using a syringe pump.
Causality: Slow addition prevents a high localized concentration of the dihalide, minimizing E2 elimination side reactions.
Phase 3: Intramolecular Cyclization (The Bottleneck)
6. Gradually heat the reaction mixture to 70 °C using a thermostated oil bath.
7. Maintain heating and vigorous stirring for 16 hours.
Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The reaction is deemed complete when the intermediate mono-alkylated spot (
~0.35) is entirely consumed, and the target cyclobutane spot ( ~0.5) is dominant.
Phase 4: Workup & Isolation
8. Cool the reaction to room temperature and quench by pouring the mixture into 200 mL of ice-cold distilled water.
9. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
10. Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL).
Causality: LiCl effectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.
Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure to yield the crude product.
Purify via flash column chromatography (silica gel, gradient elution 5-10% EtOAc in Hexanes) to afford the pure Methyl 1-propanoylcyclobutane-1-carboxylate.
References
Optimization
Technical Support Center: Synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate. This guide is designed for researchers, chemists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. We provide in-depth, experience-driven answers to frequently asked questions and a robust troubleshooting guide to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to Methyl 1-propanoylcyclobutane-1-carboxylate, and what is the core mechanism?
A1: The most reliable and direct approach to synthesizing this target molecule is the C-acylation of a pre-formed cyclobutane ester enolate . The process involves two critical steps:
Enolate Formation: Methyl cyclobutane-1-carboxylate is treated with a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS), in an anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF) at low temperatures (typically -78 °C). The base selectively abstracts the acidic α-proton at the C1 position of the cyclobutane ring, generating a reactive lithium enolate. The choice of a sterically hindered, non-nucleophilic base is crucial to prevent side reactions like Claisen condensation or reaction with the ester moiety itself.[1]
Acylation: The enolate solution is then treated with an acylating agent, most commonly propanoyl chloride or propanoic anhydride. The carbon atom of the enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form a new carbon-carbon bond. This step yields the desired β-keto ester, Methyl 1-propanoylcyclobutane-1-carboxylate, after an appropriate aqueous workup.
The entire workflow is predicated on the precise and efficient formation of the enolate, followed by a rapid and selective acylation.
Caption: General workflow for the synthesis of the target molecule.
Q2: My reaction yield is consistently low, and I recover a significant amount of the starting methyl cyclobutane-1-carboxylate. What are the likely causes?
A2: This is a classic problem that almost always points to issues in the enolate formation step. Here are the primary causes:
Insufficient or Degraded Base: Strong bases like LDA and LHMDS are highly sensitive to moisture and air. If your base has degraded or if you use a sub-stoichiometric amount, deprotonation will be incomplete, leaving unreacted starting material.
Presence of Protic Impurities: Any moisture in the solvent, glassware, or starting ester will quench the strong base, rendering it ineffective. It is imperative to use rigorously dried solvents and glassware and to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Incorrect Base Choice: Using a weaker base, such as an alkoxide (e.g., sodium ethoxide), may not be sufficient to fully deprotonate the ester α-proton, leading to an unfavorable equilibrium and low enolate concentration.[2]
Pro-Tip: To ensure complete enolate formation, you can titrate your LDA solution before use. Alternatively, using a slight excess (e.g., 1.05-1.1 equivalents) of a high-quality commercial base can overcome minor issues with protic impurities.
Q3: I've isolated a major byproduct with a mass corresponding to the addition of a propanoyl group, but its NMR spectrum is inconsistent with the desired β-keto ester. What is this byproduct?
A3: You are likely observing the product of O-acylation . Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-acylation) or the oxygen atom (O-acylation).
C-acylation (Desired): The nucleophilic carbon attacks the acylating agent, forming the target β-keto ester.
O-acylation (Byproduct): The nucleophilic oxygen attacks the acylating agent, forming a kinetic, often undesired, silyl enol ether or a similar enol ester derivative. This byproduct is named Methyl 1-(1-(propanoyloxy)cyclobutyl)carboxylate .
The ratio of C- to O-acylation is influenced by factors such as the counter-ion (Li+, Na+, K+), solvent, and temperature. For acylation of ester enolates, C-acylation is generally favored, but O-acylation can become significant under certain conditions.
Caption: Competing C- and O-acylation pathways for the enolate.
Q4: My purification by distillation or silica gel chromatography is causing significant loss of my product. What decomposition is occurring?
A4: The target molecule, a β-keto ester, is susceptible to hydrolysis followed by decarboxylation , especially under harsh conditions (acidic, basic, or high heat).[3][4]
Ester Hydrolysis: Residual acid or base from the workup, or the acidic nature of silica gel, can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid (1-propanoylcyclobutane-1-carboxylic acid).[5]
Decarboxylation: This resulting β-keto acid is thermally unstable. Upon heating (e.g., during distillation) or prolonged exposure to acid/base, it readily loses carbon dioxide (CO₂) to yield the ketone cyclobutyl(ethyl)ketone .
This two-step degradation pathway is a very common failure mode during the purification of β-keto esters.
Caption: Common decomposition pathway of the target molecule.
Troubleshooting Guide
This table outlines common experimental issues, their probable causes, and validated solutions to improve the synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate.
Symptom / Observation
Probable Cause(s)
Recommended Solutions & Corrective Actions
Low or No Product Formation
1. Inactive base (degraded by moisture/air).2. Insufficient base (sub-stoichiometric amount).3. Protic contamination (wet solvent/glassware).
1. Use a fresh bottle or a freshly prepared solution of LDA/LHMDS.2. Ensure at least 1.05 equivalents of base are used.3. Rigorously dry all glassware, use anhydrous solvents, and maintain a strict inert atmosphere.
Major Byproduct Detected (~2x mass of starting material)
Claisen Self-Condensation: The ester enolate attacks another molecule of the starting ester instead of the acylating agent.[6]
1. Add the acylating agent promptly after enolate formation is complete.2. Maintain a low reaction temperature (-78 °C) to disfavor the self-condensation equilibrium.3. Consider "inverse addition": slowly add the enolate solution to a solution of the acylating agent.
Formation of an Acidic, Water-Soluble Byproduct
Ester Hydrolysis: The methyl ester is cleaved to a carboxylic acid during aqueous workup, especially if the pH is too high or low for an extended period.[5]
1. Use a buffered or mild quenching agent (e.g., saturated NH₄Cl solution).2. Minimize the duration of the aqueous workup.3. Ensure extraction is performed promptly after quenching.
Product is an Ethyl Ester instead of Methyl Ester
Transesterification: Use of an ethoxide base (e.g., NaOEt) in ethanol as a solvent.
1. Use a non-nucleophilic base like LDA or NaH.2. Use an aprotic solvent like THF or Diethyl Ether instead of an alcohol.
Product Decomposes on Silica Gel Column
Acid-Catalyzed Decarboxylation: The acidic nature of standard silica gel promotes hydrolysis and subsequent decarboxylation of the β-keto ester.[3][4]
1. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.2. Use an alternative stationary phase like neutral alumina.3. If possible, purify via vacuum distillation at the lowest feasible temperature.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate
This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions.
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
Enolate Formation:
Charge the flask with anhydrous THF (e.g., 10 mL per 10 mmol of ester).
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add Lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred solvent.
In a separate, dry flask, dissolve Methyl cyclobutane-1-carboxylate (1.0 equivalent) in a small amount of anhydrous THF.
Add the ester solution dropwise to the LDA solution at -78 °C over 15 minutes.
Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.
Acylation:
Add propanoyl chloride (1.2 equivalents) dropwise to the enolate solution while maintaining the temperature at -78 °C.
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.
Workup and Isolation:
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by vacuum distillation or column chromatography on neutral alumina to afford the pure Methyl 1-propanoylcyclobutane-1-carboxylate.
References
Organic Process Research & Development. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid.
Stenstrom, Y., & Sydnes, L. K. (n.d.). By Transformation of Other Cyclobutanes. Houben-Weyl.
Technical Support Center: Troubleshooting Purification of Polar Keto Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of polar keto esters (e.g., highly oxygenated β-keto esters, n...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of polar keto esters (e.g., highly oxygenated β-keto esters, nucleoside-linked keto esters, and short-chain aliphatic derivatives).
These molecules present a "perfect storm" of purification challenges: their high polarity causes irreversible adsorption on traditional normal-phase silica, while their active methylene groups induce rapid keto-enol tautomerism that wreaks havoc on chromatographic peak shape. This guide deconstructs the causality behind these phenomena and provides field-proven, self-validating protocols to rescue your yields and analytical purity.
Q1: During LC/MS or HPLC analysis, my pure β-keto ester shows severe peak splitting, broadening, or a "smeared plateau" between two peaks. Is my compound degrading?
Causality & Analysis: It is highly likely you are observing on-column keto-enol tautomerism rather than degradation. β-keto esters exist in a dynamic equilibrium between their keto and enol forms. When the rate of this interconversion is similar to the chromatographic timescale, the two forms partially separate but continuously interconvert on the column, creating a smeared plateau or split peaks[1][2].
Solution: You must manipulate the mobile phase to "freeze" the equilibrium. Density Functional Theory (DFT) calculations demonstrate that adding an acidic modifier (e.g., 0.05% to 0.4% Trifluoroacetic Acid, TFA) stabilizes the keto form's chair-like structure, lowering its relative energy by up to 9.1 kcal/mol compared to the enol form[1]. This inhibits on-column tautomerization, collapsing the split peaks into a single, sharp keto peak[1]. Furthermore, controlling the column temperature (typically keeping it at or below 25°C) prevents thermal acceleration of the tautomeric shift[3].
Q2: I am trying to purify a highly polar keto ester using normal-phase (NP) flash chromatography (DCM/MeOH gradient), but the compound either streaks endlessly or fails to elute. What is the mechanism of this failure?
Causality & Analysis: Highly polar compounds interact too strongly with the active silanol groups on bare silica. While adding methanol increases eluent strength, it often leads to unpredictable hydrogen-bonding competition, resulting in poor recovery, streaking, and co-elution with impurities[4]. Conversely, on a Reversed-Phase (RP) C18 column, these compounds are too polar to be retained and elute immediately at the solvent front[4][5].
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like bare silica or zwitterionic phases) but an aqueous-organic mobile phase (typically Acetonitrile/Water)[5][6]. In HILIC, the mobile phase forms a water-enriched liquid layer partially immobilized on the polar silica surface[5][6]. Your polar keto ester partitions between the bulk acetonitrile-rich mobile phase and this stagnant water layer. Because water is the strong solvent in HILIC, starting with high organic (e.g., 95% ACN) and increasing the water concentration elutes the polar compound with excellent peak shape and high recovery[4][6].
Chromatographic Mode Selection for Keto Esters
To optimize your purification strategy, compare the fundamental mechanisms of the three primary chromatographic modes below.
Chromatography Mode
Stationary Phase
Mobile Phase (Weak → Strong)
Suitability for Polar Keto Esters
Primary Retention Mechanism
Normal Phase (NP)
Bare Silica / Alumina
Hexane → EtOAc / DCM
Poor (Irreversible binding, streaking)
Adsorption via polar interactions on active silanols.
Reversed Phase (RP)
C18 / C8 / C4
Water → Acetonitrile / MeOH
Moderate (Elutes too early if highly polar)
Hydrophobic partitioning into the alkyl chains.
HILIC (Aqueous NP)
Bare Silica / Diol / Amine
Acetonitrile → Water
Excellent (High recovery, sharp peaks)
Partitioning into a partially immobilized water layer[5].
Experimental Workflows & Logical Relationships
Figure 1: Decision tree for troubleshooting β-keto ester peak splitting (Tautomerism vs. Impurity).
Figure 2: Workflow for selecting the appropriate chromatographic mode based on keto ester polarity.
Self-Validating Experimental Protocols
Protocol A: HILIC Flash Purification of Highly Polar Keto Esters
Use this protocol when your compound streaks on normal phase or elutes at the solvent front in reversed-phase chromatography.
Column Preparation: Mount a standard bare silica flash column (e.g., 12g or 24g) onto your automated flash system.
Solvent System:
Solvent A (Weak): Acetonitrile (ACN).
Solvent B (Strong): HPLC-grade Water containing 10 mM Ammonium Acetate (the buffer ensures reproducible retention times and mitigates tautomerism).
Equilibration (Critical Step): Flush the column with 95% ACN / 5% Aqueous Buffer for a minimum of 5 Column Volumes (CV). Causality: This establishes the immobilized water-enriched layer on the silica surface required for HILIC partitioning[5][6].
System Validation (Self-Validating Step): Inject a standard mixture of toluene and cytosine. Toluene (unretained) should elute at the solvent front (~1 CV), while cytosine (highly polar) should be strongly retained. If cytosine elutes at the solvent front, the aqueous layer has not formed; re-equilibrate for an additional 5 CVs.
Sample Loading: Dissolve your crude keto ester in a highly organic solvent (80-100% ACN). Warning: Loading in high water will cause the sample to bypass the stationary phase and elute immediately.
Gradient Elution: Run a gradient from 5% B to 40% B over 10-15 CVs. Monitor via UV (210-254 nm) or ELSD.
Protocol B: Acid-Stabilized RP-HPLC for Purity Determination
Use this protocol to obtain accurate quantitative purity data without the interference of keto-enol peak splitting[1][3].
Column: C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm).
Mobile Phase:
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Method Parameters: Set the column oven strictly to 25°C. Elevated temperatures can accelerate tautomerization rates, complicating the chromatogram[3].
System Validation (Self-Validating Step): Inject the sample at two different flow rates (e.g., 0.5 mL/min and 1.2 mL/min). In a fully stabilized system, the peak shape and area percent will remain constant. If the peak broadens or the plateau widens at the slower flow rate, on-column tautomerization is still occurring; increase the TFA concentration to 0.2% - 0.4% to further suppress the equilibrium[1].
References
Cracking the Chromatographic Code: Innovative Solutions to Address Keto-Enol Tautomerism in LC Method Development - PharmSci 360 / eventscribe.net. (Referenced via Grounding Index 1.1)
Why HILIC is what your polar compounds need for purification - Buchi.com. (Referenced via Grounding Index 1.2)
Application Note: HPLC Analysis for Purity Determination of Methyl 3-oxooctadecanoate - Benchchem.com. (Referenced via Grounding Index 1.3)
What can I use to purify polar reaction mixtures? - Biotage.com. (Referenced via Grounding Index 1.5)
Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study - ResearchGate.net. (Referenced via Grounding Index 1.9)
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - National Institutes of Health (NIH). (Referenced via Grounding Index 1.13)
Stability studies of Methyl 1-propanoylcyclobutane-1-carboxylate under different conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 1-propanoylcyclobutane-1-carboxylate. This guide provides in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 1-propanoylcyclobutane-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific stability challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to support your research and development efforts.
Introduction to Methyl 1-propanoylcyclobutane-1-carboxylate and its Stability
Methyl 1-propanoylcyclobutane-1-carboxylate is a unique small molecule featuring a strained cyclobutane ring, a ketone, and a methyl ester. This combination of functional groups presents specific stability challenges that must be understood to ensure data integrity, proper formulation, and accurate shelf-life determination. Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish degradation pathways.[1][2] These studies are essential for developing and validating stability-indicating analytical methods, as mandated by regulatory bodies under guidelines such as ICH Q1A(R2).[3][4][5]
This guide is structured to address the most common stability questions related to this molecule, focusing on hydrolytic, oxidative, thermal, and photolytic stress conditions.
Section 1: Hydrolytic Stability Troubleshooting
Hydrolysis, the cleavage of a chemical bond by water, is a primary concern for the ester functional group in Methyl 1-propanoylcyclobutane-1-carboxylate.[6] The reaction is typically catalyzed by acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: My compound is degrading in an aqueous solution at neutral pH, even at room temperature. What is the likely cause?
A1: While the ester is most susceptible to acid or base catalysis, the strained cyclobutane ring can enhance the reactivity of the adjacent carbonyl groups. The ring strain may make the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, even without a strong catalyst. However, the primary degradation pathway under forced conditions will likely be under acidic or basic conditions.[7]
Q2: I'm observing two major degradation products after acidic hydrolysis. What are they likely to be?
A2: Under acidic conditions (e.g., using 0.1 M HCl), the most probable reaction is the hydrolysis of the methyl ester to form 1-propanoylcyclobutane-1-carboxylic acid and methanol.[6] Because this is a β-keto acid, it is highly susceptible to decarboxylation (loss of CO₂), especially with gentle heating, which would yield 1-propanoylcyclobutane as the secondary degradation product.
Q3: After performing a stability study under basic conditions (e.g., 0.1 M NaOH), my assay shows a rapid and complete loss of the parent compound. Is this expected?
A3: Yes, this is highly expected. Base-catalyzed hydrolysis, also known as saponification, is typically much faster and is an irreversible reaction for esters.[6] The reaction consumes the hydroxide ions, driving it to completion. The initial product would be the sodium salt of 1-propanoylcyclobutane-1-carboxylic acid. Upon acidic workup for analysis, this would convert to the carboxylic acid, which could then decarboxylate.
Experimental Protocol: Forced Hydrolysis Study
This protocol outlines a systematic approach to evaluating the hydrolytic stability of Methyl 1-propanoylcyclobutane-1-carboxylate. The goal is to achieve 5-20% degradation, which is optimal for identifying degradants and validating analytical methods.[3]
Preparation: Prepare three solutions of the compound (e.g., at 1 mg/mL) in:
0.1 M Hydrochloric Acid (Acidic Condition)
Purified Water (Neutral Condition)
0.1 M Sodium Hydroxide (Basic Condition)
Incubation:
For acidic and neutral conditions, heat the solutions at 60°C.
For the basic condition, conduct the experiment at room temperature due to the expected rapid degradation.
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
Quenching:
For acidic and neutral samples, cool to room temperature.
For basic samples, immediately neutralize with an equivalent amount of 0.1 M HCl to stop the reaction.
Analysis: Dilute the samples with mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Troubleshooting Guide: Hydrolysis Experiments
Issue Observed
Potential Cause
Recommended Solution
No degradation observed under acidic conditions.
The conditions are not harsh enough.
Increase the temperature (e.g., to 80°C) or the acid concentration (e.g., to 1 M HCl).[3]
Complete degradation in the first basic time point.
The reaction is too fast at room temperature.
Conduct the experiment at a lower temperature (e.g., 5°C) or use a weaker base.
A new peak appears and then disappears in later time points.
This could be a transient intermediate (e.g., the β-keto acid) that degrades further (decarboxylation).
Analyze samples at earlier and more frequent time points to characterize the intermediate. Use LC-MS to identify the mass of the transient peak.
Poor mass balance (sum of parent and degradants <95%).
A degradant may be non-UV active, volatile (e.g., CO₂), or not eluting from the HPLC column.
Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).[8] Ensure proper quenching and sample handling to prevent loss of volatile compounds.
Visualization: Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.
Section 2: Oxidative Stability
The ketone functional group, and potentially the tertiary carbon of the cyclobutane ring, could be susceptible to oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely pathway for oxidative degradation of this molecule?
A1: The ketone moiety is a potential site for oxidation. A classic reaction for ketones is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl group to form an ester.[9][10] While hydrogen peroxide (H₂O₂) is a common stress agent, this reaction is more efficient with peroxy acids. Degradation could also occur at the tertiary carbon atom of the cyclobutane ring.
Q2: I used 3% hydrogen peroxide at room temperature and saw very little degradation. Why?
A2: Many oxidative reactions require an initiator or catalyst, such as heat, UV light, or a metal ion (e.g., Fe²⁺), to generate reactive hydroxyl radicals from H₂O₂. Without an initiator, the reaction may be very slow.
Experimental Protocol: Forced Oxidation Study
Preparation: Dissolve the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Add hydrogen peroxide to a final concentration of 3%.
Incubation: Store the solution at room temperature and protect it from light to avoid inducing photolytic degradation. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
Time Points: Sample at appropriate intervals (e.g., 0, 4, 8, 24, 48 hours).
Analysis: Analyze the samples directly by a stability-indicating HPLC method. No quenching is typically required, but dilution may be necessary.
Data Presentation: Hypothetical Oxidative Degradation Data
Time (hours)
Parent Compound (%)
Degradant 1 (%) (Baeyer-Villiger Product)
Total (%)
0
100.0
0.0
100.0
4
96.2
3.5
99.7
8
92.5
7.1
99.6
24
85.1
14.2
99.3
48
79.8
19.5
99.3
Conditions: 1 mg/mL compound in ACN/H₂O with 3% H₂O₂ at 60°C.
Caption: A possible Baeyer-Villiger oxidation pathway for the ketone moiety.
Section 3: Thermal Stability
Thermal stability studies evaluate the effect of temperature on the drug substance. The strained four-membered cyclobutane ring may be susceptible to thermal decomposition.[11]
Frequently Asked Questions (FAQs)
Q1: What degradation should I expect from heating the solid compound?
A1: Thermal decomposition of cyclobutane derivatives often involves ring-opening via cleavage of C-C bonds to form more stable acyclic compounds.[11] For this molecule, this could lead to various isomeric rearrangements. The degradation pathway will likely be complex and should be investigated using techniques like GC-MS or LC-MS to identify the resulting products.
Q2: How do I differentiate between thermal degradation and melting?
A2: Use thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC will show a sharp endotherm corresponding to the melting point, while TGA will show a weight loss if the compound is decomposing into volatile products. These analyses provide a clear picture of the thermal events.
Sample Preparation: Place a thin layer of the solid compound in a vial.
Incubation: Place the vial in a calibrated oven at a temperature below the compound's melting point (e.g., 80°C). For comparative purposes, a second sample can be stored under accelerated conditions with humidity (e.g., 40°C / 75% RH) as per ICH guidelines.[12][13]
Time Points: Remove samples at various times (e.g., 1, 5, 14 days).
Analysis: Dissolve a known amount of the solid in a suitable solvent and analyze by HPLC to quantify any degradation.
Visualization: Thermal Degradation Workflow
Caption: Workflow for assessing solid-state thermal stability.
Section 4: Photostability
Photostability testing is crucial to determine if the compound degrades upon exposure to light, which can inform handling and packaging requirements.[14][15]
Frequently Asked Questions (FAQs)
Q1: My compound does not have a strong UV chromophore. Do I still need to perform a photostability study?
A1: Yes. Even if the molecule does not absorb significantly in the UV range, photostability testing is a standard part of stress testing under ICH guideline Q1B.[12][14] The ketone carbonyl group can absorb UV light, which may be sufficient to initiate degradation.
Q2: How can I be sure that the degradation I'm seeing is due to light and not heat from the light source?
A2: A proper photostability study requires a "dark control." An identical sample, wrapped in aluminum foil to protect it from light, should be placed in the same photostability chamber alongside the exposed sample.[14] Any degradation observed in the dark control can be attributed to thermal effects, while the difference between the exposed sample and the dark control represents photolytic degradation.
Place a thin layer of the solid compound in a chemically inert, transparent container.
Prepare a parallel sample wrapped in aluminum foil (dark control).
If studying the compound in solution, use a quartz cuvette for maximum light exposure.
Exposure: Place both samples in a calibrated photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[15]
Analysis: After the exposure period, dissolve the solid samples (or analyze the solutions directly) and compare the degradation profiles of the light-exposed sample and the dark control using HPLC.
Data Presentation: Hypothetical Photostability Results
Sample
Parent Compound (%)
Major Photodegradant (%)
Initial (T=0)
100.0
0.0
Dark Control
99.5
Not Detected
Light Exposed
91.3
8.1
References
Development of forced degradation and stability indic
Forced Degradation Study as per ICH Guidelines: Wh
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare.
Q1A(R2) Guideline - ICH.
Q1A (R2) A deep dive in Stability Studies - YouTube.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts.
Analytical Techniques In Stability Testing - Separ
Ketones to Esters - Chemistry Steps.
hydrolysis of esters - Chemguide.
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
Q1B Photostability Testing of New Active Substances and Medicinal Products.
The Thermal Decomposition of Cyclobutane at Low Pressures - ResearchG
Thermal unimolecular decomposition of cyclobutanemethanol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
Technical Support Center: Scale-Up Synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate
Welcome to the technical support and troubleshooting center for the scale-up synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate . This guide is designed for process chemists and drug development professionals deali...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the scale-up synthesis of Methyl 1-propanoylcyclobutane-1-carboxylate . This guide is designed for process chemists and drug development professionals dealing with the intricacies of cyclobutane ring formation via the dialkylation of
-keto esters.
The synthesis relies on the double alkylation of methyl 3-oxopentanoate (methyl propionylacetate) with 1,3-dibromopropane under basic conditions. While the chemistry is fundamentally a sequence of S_N2 substitutions, scaling this process introduces significant challenges related to chemoselectivity, thermodynamics, and ring-strain kinetics[1][2].
Mechanistic Pathway
The formation of the cyclobutane ring proceeds through a step-wise mechanism. The initial intermolecular alkylation is relatively fast, but the subsequent intramolecular cyclization is kinetically hindered by the ~26 kcal/mol strain energy inherent to four-membered rings[2].
Caption: Mechanistic pathway for the dialkylation of methyl 3-oxopentanoate to form a cyclobutane ring.
Troubleshooting & FAQs
Q: Why am I observing a high ratio of O-alkylated byproducts instead of the desired C-alkylated cyclobutane?A: This is a classic manifestation of Pearson’s Hard-Soft Acid-Base (HSAB) principles. The enolate of methyl 3-oxopentanoate is an ambident nucleophile. The oxygen atom is a "hard" nucleophilic center, while the
-carbon is "soft". Although 1,3-dibromopropane is a relatively soft electrophile (favoring C-alkylation)[1], the use of highly polar aprotic solvents (like pure DMSO or DMF) strongly solvates the metal cation (e.g., K or Na), leaving the enolate oxygen "naked" and highly reactive.
Solution: Switch to a less polar solvent system (e.g., acetone or a toluene/DMF mixture) or change the counterion. Potassium carbonate (K
CO) in acetone is often preferred over NaH in DMF to suppress O-alkylation, as the tighter ion pair shields the oxygen atom, directing the electrophile to the carbon.
Q: During scale-up (>1 kg), the reaction exhibits a delayed, uncontrollable exotherm. How can we mitigate this?A: The dialkylation process consists of two S_N2 steps. The first intermolecular step is highly exothermic. If a heterogeneous base (like K
CO) is used and stirring is inadequate, the reagents accumulate without reacting. Once the reaction finally initiates, the sudden release of heat causes a thermal runaway.
Solution: Implement a controlled dosing strategy. Charge the reactor with the base, solvent, and methyl 3-oxopentanoate. Heat to the initiation temperature (e.g., 55 °C), and dose the 1,3-dibromopropane continuously over 2-4 hours. Monitor the heat flow to ensure the dosing rate matches the reaction kinetics.
Q: The reaction stalls at the mono-alkylated intermediate. How do I drive the cyclization to completion?A: The formation of a four-membered cyclobutane ring is kinetically challenging due to significant ring strain[2]. The intramolecular cyclization (second alkylation) is much slower than the initial intermolecular alkylation.
Solution:
Dilution: Increase the solvent volume. High concentrations favor intermolecular side-reactions (dimerization), whereas high dilution favors intramolecular cyclization.
Phase Transfer Catalyst (PTC): If using a heterogeneous base like K
CO, adding a catalytic amount of tetrabutylammonium bromide (TBAB) enhances the solubility of the carbonate ion, accelerating the deprotonation of the mono-alkylated intermediate.
Q: What is the most efficient way to remove excess 1,3-dibromopropane during downstream processing?A: 1,3-dibromopropane has a boiling point of ~167 °C, which can co-distill with the target cyclobutane ester under vacuum.
Solution: Avoid relying solely on fractional distillation. Instead, use a slight stoichiometric deficit of 1,3-dibromopropane (0.95 eq) if the ester is easier to separate, or quench the unreacted 1,3-dibromopropane with a water-soluble secondary amine (like diethylamine) during the final stages of the reaction. The resulting amine adduct is easily removed during the acidic aqueous workup.
Diagnostic Workflow
Caption: Diagnostic workflow for resolving low yields during cyclobutane synthesis.
Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of the dialkylation process.
Table 1: Optimization Matrix for Cyclobutane Formation
Base / Solvent System
Temp (°C)
C-Alkylation (Target)
O-Alkylation (Byproduct)
Incomplete Cyclization
Mechanistic Notes
NaH / DMF
25 - 60
45%
35%
10%
Fast reaction, but high O-alkylation due to "naked" enolate. Severe safety risks at scale.
KCO / DMF
60 - 80
65%
15%
15%
Better C/O ratio due to tighter ion pairing. Difficult solvent removal during workup.
KCO / Acetone
56 (Reflux)
75%
<5%
15%
Excellent C/O ratio. Requires extended time due to lower reflux temperature.
KCO + TBAB / Acetone
65 (Pressurized)
88%
<5%
<2%
PTC (TBAB) accelerates the sluggish intramolecular cyclization step, overcoming ring strain.
Standardized Experimental Protocol (1-Mole Scale)
This self-validating protocol is adapted from established Organic Syntheses methodologies for cyclobutane derivatives[3][4] and optimized for the specific kinetics of 1,3-dibromopropane[1].
System Preparation: Purge a 3 L jacketed glass reactor with nitrogen. Charge the reactor with dry acetone (1.5 L), anhydrous K
CO (345.5 g), and TBAB (16.1 g).
Substrate Addition: Begin mechanical stirring at 300 RPM. Add methyl 3-oxopentanoate (144.17 g) to the suspension at 20 °C. Stir for 30 minutes to allow for initial enolate formation. Self-Validation: The slurry will turn slightly yellow, indicating enolate generation.
Electrophile Dosing (Critical Step): Heat the reactor to 55 °C. Using a dosing pump, add 1,3-dibromopropane (212.0 g) dropwise over 2.5 hours.
Causality: Slow dosing prevents the accumulation of the electrophile, mitigating the risk of a sudden exothermic runaway and suppressing intermolecular dimerization.
Cyclization (Aging): Once dosing is complete, raise the internal temperature to 65 °C (gentle reflux under slight pressure or using a highly efficient condenser) and maintain for 18-24 hours.
Self-Validation: Monitor the reaction via GC/MS. The reaction is deemed complete when the mono-alkylated intermediate (m/z corresponding to the bromopropyl intermediate) is <2% by AUC.
Workup: Cool the mixture to 20 °C. Filter the suspension through a Celite pad to remove KBr salts and unreacted K
CO. Wash the filter cake with fresh acetone (2 x 200 mL).
Concentration & Extraction: Concentrate the filtrate under reduced pressure (40 °C, 150 mbar) to remove acetone. Partition the crude oil between MTBE (800 mL) and DI water (500 mL). Separate the phases.
Neutralization: Wash the organic layer with 5% aqueous HCl (200 mL).
Causality: This neutralizes residual basicity, preventing base-catalyzed retro-aldol or degradation reactions during high-temperature distillation. Follow with a brine wash (200 mL).
Purification: Dry the organic phase over anhydrous Na
SO, filter, and concentrate. Purify the crude product via fractional vacuum distillation (using a Vigreux column) to isolate pure Methyl 1-propanoylcyclobutane-1-carboxylate.
References
MDPI. "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones." Molecules, 2013. URL: [Link][2]
Preventing decomposition of beta-keto esters during workup
Technical Support Center: Preventing Decomposition of β-Keto Esters During Workup Welcome to the Technical Support Center for the synthesis, isolation, and handling of β-keto esters. While these 1,3-dicarbonyl compounds...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Decomposition of β-Keto Esters During Workup
Welcome to the Technical Support Center for the synthesis, isolation, and handling of β-keto esters. While these 1,3-dicarbonyl compounds are indispensable building blocks in organic synthesis and drug development, their unique electronic structure renders them highly susceptible to chemical degradation during aqueous workup. This guide provides researchers with mechanistic insights, troubleshooting FAQs, and field-validated protocols to prevent ester hydrolysis, spontaneous decarboxylation, and retro-Claisen cleavage.
Mechanistic Overview: The Causality of Degradation
β-keto esters are inherently labile due to the high electrophilicity of the ketone carbonyl and the pronounced acidity of their α-protons. When subjected to standard aqueous workups, two primary degradation pathways dominate the thermodynamic landscape:
Hydrolysis and Decarboxylation: Exposure to aqueous acid or unbuffered water hydrolyzes the ester moiety into a β-keto acid. Unlike standard carboxylic acids, β-keto acids possess a ketone group two carbons away, allowing them to readily undergo decarboxylation via a cyclic, concerted transition state[1]. This 1,2-elimination yields a ketone and carbon dioxide. While accelerated by heat, this degradation can occur spontaneously even at room temperature[1].
Retro-Claisen Cleavage: Under strongly basic conditions (e.g., presence of alkoxides or alkali metal hydroxides), nucleophilic attack at the ketone carbonyl triggers carbon-carbon bond cleavage[2]. Because the β-keto ester enolate is the thermodynamic sink of a Claisen condensation, premature quenching or the use of aqueous base reverses the reaction, breaking the molecule back into its starting ester components[2].
Diagram 1: Mechanistic pathways of β-keto ester decomposition during non-optimized workup.
Q1: My Dieckmann condensation yields mostly starting material after workup. What is happening?A: You are observing retro-Claisen cleavage. While the forward Dieckmann condensation forms the cyclic β-keto ester, the reaction is entirely reversible. If you use non-anhydrous solvents or alkali metal hydroxides, the base attacks the ketone carbonyl, breaking the newly formed C-C bond and reverting the product to the cleaved ester[3].
Solution: Ensure absolutely anhydrous conditions during the reaction. Quench the mixture at low temperatures (0 °C) with a mild acid buffer to immediately neutralize the base and trap the stable enol/keto form without inducing cleavage.
Q2: I am losing my product to decarboxylation during solvent evaporation. How can I prevent this?A: Decarboxylation is the principal degradation pathway for β-keto acids and is highly facilitated by heat[4]. If your workup was too acidic or basic, partial hydrolysis to the β-keto acid occurred. When you apply heat during rotary evaporation, the β-keto acid undergoes a concerted elimination, losing
[1].
Solution: First, prevent hydrolysis by maintaining a workup pH between 5 and 7. Second, never exceed 30 °C in the rotary evaporator water bath when concentrating β-keto esters.
Q3: How does temperature affect the storage stability of isolated β-keto esters?A: Storage temperature is a critical factor. Even trace moisture can initiate slow hydrolysis and subsequent decarboxylation. Studies on related β-keto acids show significant degradation at -20 °C within a week, with almost complete degradation after 40 days[4].
Solution: Always store purified β-keto esters under an inert atmosphere (argon/nitrogen) at -80 °C, which significantly halts the degradation process[4].
Quantitative Data: Stability Parameters
The following table summarizes the stability of β-keto esters and their acid counterparts under various conditions, providing a quantitative baseline for your experimental design.
Condition / Parameter
Observation / Degradation Rate
Recommended Action
pH < 3 (Aqueous)
Rapid hydrolysis to β-keto acid; subsequent decarboxylation[5].
Buffer aqueous quench to pH 5–7 using or .
pH > 10 (Aqueous)
Saponification (hydrolysis) and Retro-Claisen cleavage[5].
Avoid strong hydroxide bases; quench alkoxides strictly at 0 °C.
Evaporation Temp > 40 °C
Accelerates spontaneous decarboxylation of trace β-keto acids[1].
Maintain rotary evaporator bath < 30 °C; use high vacuum.
Storage at -20 °C
Substantial loss observed within 7 days; complete degradation ~40 days[4].
Ideal long-term storage condition for labile derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to bypass the thermodynamic sinks that lead to decomposition.
Protocol 1: Mild Quenching and Extraction of Base-Catalyzed Reactions
Objective: Neutralize strongly basic enolates (e.g., from Claisen condensations) without triggering retro-Claisen cleavage or acid-catalyzed hydrolysis[6].
Preparation: Pre-cool the reaction mixture to 0 °C using an ice-water bath. Prepare a saturated aqueous solution of Ammonium Chloride (
) and chill it to 0 °C.
Quenching: Slowly add the chilled
solution dropwise to the reaction mixture under vigorous stirring.
Causality:
is a weak acid (pH ~5.5). It provides enough protons to neutralize the alkoxide base and protonate the β-keto ester enolate to its neutral form, but it is not acidic enough to catalyze ester hydrolysis.
Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract with a low-boiling, non-polar solvent such as Methyl tert-butyl ether (MTBE) (3 × 15 mL)[5].
Causality: MTBE minimizes the co-extraction of water compared to ethyl acetate or ether, drastically reducing the risk of hydrolysis during concentration.
Washing: Wash the combined organic layers once with cold brine (saturated
) to remove residual water and inorganic salts.
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
) for 30 minutes. Filter off the drying agent.
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.
Critical Step: Keep the water bath temperature strictly below 30 °C to prevent thermal decarboxylation[1].
Protocol 2: Low-Temperature Isolation of Highly Labile β-Keto Esters
Objective: Isolate highly sensitive β-keto esters that degrade even under standard buffered aqueous workups.
In-situ Precipitation: Instead of an aqueous quench, dilute the crude reaction mixture (if conducted in a solvent like THF) with cold hexane (0 °C) to precipitate inorganic salts (e.g., sodium ethoxide byproducts).
Filtration: Pass the mixture rapidly through a short pad of Celite under a blanket of nitrogen to remove the basic salts without introducing water.
Cold Concentration: Concentrate the filtrate using a manifold vacuum pump equipped with a cold trap, maintaining the receiving flask at 0 °C to 10 °C.
Storage: Immediately flush the flask with Argon, seal tightly, and transfer to a -80 °C freezer to halt any spontaneous degradation[4].
References
1.[4] preventing decarboxylation of beta-keto acids during analysis - BenchChem. Available at: 4
2.[3] How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? - ResearchGate. Available at: 3
3.[6] Claisen Condensation - Organic Chemistry Tutor. Available at: 6
4.[5] Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications. Available at:5
5.[1] Decarboxylation - Master Organic Chemistry. Available at: 1
6.[2] Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: 2
Technical Support Center: Acylation of Methyl Cyclobutane-1-carboxylate
Welcome to the technical support center for the acylation of methyl cyclobutane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging su...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the acylation of methyl cyclobutane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. The inherent ring strain of the cyclobutane moiety, combined with the electronic properties of the ester functional group, presents a unique set of obstacles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common pitfalls and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the acylation of methyl cyclobutane-1-carboxylate. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.
Issue 1: Low or No Yield with Complex Product Mixture Using Friedel-Crafts Conditions
Question: I am attempting to acylate my substrate using an acyl chloride and a strong Lewis acid like aluminum chloride (AlCl₃), but I'm recovering very little of my desired product. The NMR spectrum shows a complex mixture of unidentifiable linear compounds. What is happening?
Probable Cause: The primary cause is Lewis acid-catalyzed ring-opening of the cyclobutane ring. The high ring strain (~26 kcal/mol) makes the cyclobutane susceptible to cleavage, a reaction that is readily promoted by strong Lewis acids.[1][2] The Lewis acid coordinates to one of the carbonyls (either the ester or the newly formed ketone), which weakens the adjacent C-C bonds of the ring and initiates a cascade of reactions leading to various linear, unsaturated products.
Solutions:
Avoid Strong Lewis Acids: Discontinue the use of strong, stoichiometric Lewis acids like AlCl₃, FeCl₃, or TiCl₄. These reagents are too harsh for the strained cyclobutane system.
Switch to a Milder Acylation Strategy: The most successful acylations for this substrate occur at the α-carbon via an enolate intermediate. The recommended approach is a Claisen condensation or a related variant.[3][4]
Consider Alternative Catalysts (with caution): If a Lewis acid is absolutely necessary for a specific transformation, screen for much milder, catalytic options such as ZnCl₂, Sc(OTf)₃, or In(OTf)₃ under carefully controlled, low-temperature conditions. However, the risk of ring-opening remains.
Issue 2: The Main Product is the Result of Acylating the Starting Ester onto Itself (Self-Condensation)
Question: I'm trying to perform a Claisen condensation to acylate the α-position of my cyclobutane ester. However, my main product is a β-keto ester derived from the self-condensation of my acylating agent (e.g., ethyl acetate self-condensing to form ethyl acetoacetate). How can I favor the desired cross-condensation?
Probable Cause: This is a classic problem in mixed (or "crossed") Claisen condensations.[5][6] The reaction relies on the deprotonation of an ester to form a nucleophilic enolate, which then attacks another ester. If both your substrate (methyl cyclobutane-1-carboxylate) and your acylating agent have α-hydrogens, they will compete in forming an enolate, leading to a mixture of all four possible products (two self-condensation and two cross-condensation products).
Solutions:
Use a Non-Enolizable Acylating Agent: If possible, choose an acylating agent that cannot form an enolate. Examples include methyl benzoate, methyl formate, or diethyl carbonate. This ensures that only your cyclobutane ester can act as the nucleophile.
Pre-form the Enolate: The most robust solution is to deprotonate the methyl cyclobutane-1-carboxylate quantitatively before adding the acylating agent.
Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (-78 °C).
Slowly add the cyclobutane ester to the base to ensure complete enolate formation.
Subsequently, add the acylating ester to the pre-formed enolate solution. This directed approach prevents self-condensation of the acylating partner.[6]
Issue 3: I Successfully Formed the β-Keto Ester, but it Disappeared During Workup or Purification
Question: I have evidence (e.g., from a crude NMR or LC-MS) that my desired acylated product, a β-keto ester, was formed. However, after aqueous workup with acid or upon heating during purification (e.g., distillation or chromatography on silica gel), my final product is a ketone and I've lost the methyl ester group. What happened?
Probable Cause: Your β-keto ester product has undergone hydrolysis followed by decarboxylation. This is a very common subsequent reaction for this class of compounds. The presence of acid or base (even residual amounts) can catalyze the hydrolysis of the methyl ester to a carboxylic acid. The resulting β-keto acid is highly unstable and readily loses CO₂ upon gentle heating to yield a ketone.[7][8]
Solutions:
Neutral or Mildly Basic Workup: Avoid acidic aqueous workups. Quench the reaction with a neutral solution like saturated aqueous ammonium chloride (NH₄Cl) or a weakly basic solution like saturated aqueous sodium bicarbonate (NaHCO₃), always keeping the temperature low.
Avoid High Temperatures: Do not use high-temperature distillation to purify the β-keto ester. If chromatography is necessary, use a neutral support like deactivated silica gel or alumina and elute quickly.
Immediate Use: If possible, use the crude β-keto ester directly in the next synthetic step without purification to avoid decomposition.
Condition Favoring Decarboxylation
Recommended Condition for Product Stability
Acidic workup (e.g., 1M HCl)
Quench with saturated aq. NH₄Cl or NaHCO₃
Heating > 50 °C
Maintain temperature < 30 °C during workup/purification
Prolonged exposure to silica gel
Flash chromatography on deactivated silica/alumina or use crude
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in acylating this molecule?
The primary challenge stems from the high ring strain of the cyclobutane core. This strain makes the ring kinetically and thermodynamically prone to opening under conditions that generate carbocationic character adjacent to the ring, which is common in many traditional acylation reactions like the Friedel-Crafts acylation.[1] Therefore, reaction pathways that avoid harsh acidic conditions are strongly preferred.
Q2: Can I use Grignard or Organolithium reagents for this acylation?
Using typical organometallic reagents like Grignard (R-MgX) or organolithiums (R-Li) to acylate the ester is not advisable. These powerful nucleophiles will readily attack the electrophilic carbonyl of the methyl ester group. This typically results in a double addition, yielding a tertiary alcohol rather than the desired ketone.[9]
Q3: What is the recommended general strategy for the α-acylation of methyl cyclobutane-1-carboxylate?
The most reliable strategy is a directed, crossed Claisen condensation. This involves the quantitative formation of the lithium enolate of methyl cyclobutane-1-carboxylate using a strong base like LDA at -78 °C, followed by the addition of an appropriate acylating agent (e.g., an acyl chloride or another ester). This method provides the best control and minimizes the most common side reactions.
Q4: Is O-acylation a concern when forming the enolate?
While enolates are ambident nucleophiles (can react at carbon or oxygen), C-acylation is generally favored over O-acylation in Claisen-type condensations. Using a counter-ion like lithium (from LDA) helps to maintain a tighter association with the enolate oxygen, further promoting reaction at the carbon atom. O-acylation is more commonly observed when using acylating agents like anhydrides under different conditions.
Visualizing the Reaction Pathways
Workflow: Recommended Acylation Pathway
The following diagram illustrates the recommended two-step process for the controlled α-acylation via a pre-formed enolate.
Caption: Fig 1. Recommended workflow for controlled α-acylation.
Mechanism: Key Side Reactions
Understanding competing pathways is crucial for troubleshooting.
Caption: Fig 2. Major competing side reaction pathways.
Protocol: Directed α-Acylation via Lithium Enolate
This protocol describes a general procedure for the acylation of methyl cyclobutane-1-carboxylate with an acyl chloride.
Materials:
Diisopropylamine, freshly distilled from CaH₂
Anhydrous Tetrahydrofuran (THF), passed through a solvent purification system
n-Butyllithium (n-BuLi), 1.6 M in hexanes
Methyl cyclobutane-1-carboxylate, anhydrous
Acyl chloride (RCOCl), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
LDA Preparation:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C (acetone/dry ice bath).
Add diisopropylamine (1.1 equivalents) via syringe.
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
Enolate Formation:
Prepare a solution of methyl cyclobutane-1-carboxylate (1.0 equivalent) in anhydrous THF.
Add this solution dropwise to the cold LDA solution over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.
Stir the resulting pale yellow enolate solution at -78 °C for 1 hour.
Acylation:
Add the acyl chloride (1.1 equivalents) dropwise to the enolate solution at -78 °C.
Stir the reaction mixture at -78 °C for 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the enolate.
Workup:
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (< 30 °C).
Purification:
The crude product should be purified quickly, avoiding heat. Flash column chromatography on deactivated silica gel (pre-treated with a solvent mixture containing 1% triethylamine) is recommended.
References
Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Chemical Science.[Link]
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.[Link]
A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. PubMed.[Link]
Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones. ResearchGate.[Link]
Advanced Technical Support Center: Separation of Substituted Cyclobutane Diastereomers
Welcome to the Advanced Separation Tech Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the notoriously difficult purification of substituted cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Separation Tech Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the notoriously difficult purification of substituted cyclobutanes.
The Cyclobutane Challenge: A Mechanistic Overview
Substituted cyclobutanes present a unique separation challenge in synthetic and medicinal chemistry. Unlike rigid six-membered rings, the cyclobutane ring adopts a puckered "butterfly" conformation (with a dihedral angle of ~25–30°) that undergoes rapid ring-flipping. This dynamic flexibility means that substituents rapidly exchange between pseudo-axial and pseudo-equatorial positions.
Consequently, the overall dipole moments, steric profiles, and solvent-accessible surface areas of cis and trans diastereomers are often nearly identical. This structural similarity frequently leads to co-elution on standard achiral stationary phases like normal-phase silica gel[1]. To achieve baseline separation, chemists must exploit subtle 3D spatial differences using advanced chromatographic techniques or chemical derivatization.
Decision matrix for selecting a separation strategy for cyclobutane diastereomers.
Troubleshooting Guides & FAQs
Q1: My cis and trans cyclobutane diastereomers co-elute on standard normal-phase silica gel. What is the mechanistic cause, and how can I resolve this?
Causality: Standard silica gel separates compounds based on polar interactions (hydrogen bonding and dipole-dipole interactions) with surface silanol groups. Because the puckered cyclobutane ring minimizes the spatial divergence of its substituents, both diastereomers present a highly similar polar surface area to the silica.
Resolution: You must switch to a separation mechanism that relies on 3D spatial recognition rather than simple polarity.
Supercritical Fluid Chromatography (SFC): Utilizing a chiral stationary phase (CSP) like 1 (amylose tris(3,5-dimethylphenylcarbamate)) is highly effective[1]. The helical structure of the amylose polymer creates chiral grooves that differentiate diastereomers based on steric fit and π-π interactions, rather than simple dipole moments.
Derivatization: If direct chromatography fails, converting the mixture into diastereomeric derivatives (e.g., forming esters with a bulky chiral auxiliary) can amplify the steric differences, allowing for separation via standard gas or liquid chromatography[2].
Q2: How do I optimize SFC for cyclobutane diastereomer separation?
Causality: In SFC, the mobile phase (supercritical CO₂) is non-polar. The addition of polar modifiers (alcohols) changes both the polarity of the mobile phase and the hydrogen-bonding state of the stationary phase. Because cyclobutanes have subtle steric differences, the choice of modifier dictates how deeply the molecules can penetrate the CSP grooves.
Resolution: Screen modifiers systematically. Start with CO₂:Ethanol (e.g., 12 mL/min flow rate)[1]. If baseline resolution is not achieved, switch to a bulkier modifier like Isopropanol. Isopropanol swells the amylose polymer differently and increases the steric demand during the partition event, often separating closely eluting cyclobutane peaks.
Q3: Chromatographic methods have failed or the scale is too large (>10g). What chemical strategies can separate these diastereomers?
Causality: When physical separation is impractical, enzymatic kinetic resolution leverages the extreme steric constraints of an enzyme's active site.
Resolution: Biocatalytic transesterification using 3 is a proven method for cyclobutane derivatives[3]. The enzyme's catalytic triad requires precise alignment. One diastereomer fits perfectly and is rapidly acetylated, while the other is sterically excluded and remains an alcohol. The resulting mixture (an ester and an alcohol) has vastly different Rf values and is easily separated by standard flash chromatography[4].
Self-Validating Experimental Protocols
Protocol 1: SFC Screening and Optimization for Cyclobutane Diastereomers
Self-Validation Checkpoint: This protocol includes a system suitability test (SST) to ensure column performance before committing the precious sample.
System Preparation: Equilibrate the SFC system with a CHIRALPAK AD-H column (10 x 250 mm, 5 µm) using a mobile phase of CO₂:Ethanol (80:20) at a flow rate of 12 mL/min[1]. Set the backpressure regulator to 120 bar and column temperature to 35°C.
System Suitability Test (SST): Inject a known standard (e.g., trans-stilbene oxide). Validation: Proceed only if the theoretical plate count is >10,000 and peak tailing is <1.2.
Sample Injection: Dissolve the cyclobutane mixture in pure ethanol (1 mg/mL). Inject 10 µL.
Evaluation & Optimization: Calculate the resolution (
).
If
: Baseline separation is achieved. Proceed to preparative scale-up.
If
: Change the modifier from Ethanol to Isopropanol to alter the steric partitioning environment. Re-inject.
Preparative Scale-Up: Increase concentration to 50 mg/mL and injection volume to 0.5 mL. Collect fractions based on UV triggering. Validation: Re-inject an aliquot of Fraction 1 on the analytical method to confirm >98% diastereomeric excess (de).
Protocol 2: Enzymatic Transesterification of Cyclobutanols using PPL
Self-Validation Checkpoint: The reaction is monitored via GC/MS or chiral HPLC to ensure the reaction stops at exactly 50% conversion, preventing over-reaction and loss of stereopurity.
Reaction Setup: Suspend the racemic/diastereomeric cyclobutanol mixture (10 mmol) in anhydrous diethyl ether (50 mL).
Reagent Addition: Add vinyl acetate (30 mmol) as the irreversible acyl donor. Add Porcine Pancreatic Lipase (PPL) (1.0 g)[3].
Incubation: Stir the suspension at 30°C.
Reaction Monitoring (Validation): Take 50 µL aliquots every 2 hours, filter, and analyze via GC/MS. Validation: Stop the reaction exactly when the ratio of ester to alcohol reaches 1:1. If the reaction proceeds past 55% conversion, the enzyme is losing selectivity; quench immediately.
Workup & Separation: Filter the mixture through a Celite pad to remove the PPL. Concentrate the filtrate under reduced pressure.
Isolation: Purify via standard silica gel flash chromatography (Hexanes/Ethyl Acetate). The newly formed cyclobutyl acetate will elute first (high Rf), followed by the unreacted cyclobutanol (low Rf)[4].
Mechanistic workflow of PPL-catalyzed enzymatic resolution of cyclobutanols.
Advanced Solvent Selection Support Center: Troubleshooting Reaction Outcomes and Yield Optimization
Welcome to the Process Chemistry Technical Support Center. This portal provides researchers, synthetic scientists, and drug development professionals with mechanistic troubleshooting frameworks to resolve solvent-related...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This portal provides researchers, synthetic scientists, and drug development professionals with mechanistic troubleshooting frameworks to resolve solvent-related reaction failures, yield drops, and selectivity issues.
Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data tables, and self-validating standard operating procedures (SOPs) designed to optimize your synthetic routes.
Use the following logical pathway to diagnose why a change in solvent has negatively impacted your reaction yield or selectivity.
Workflow for diagnosing and resolving solvent-induced yield and selectivity drops.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why did my Sonogashira cross-coupling yield drop significantly when switching from Toluene to DMF?A1: The solvent choice in Sonogashira cross-coupling reactions fundamentally dictates the reaction rate and yield by influencing the stability of both intermediates and the catalyst[1]. While polar aprotic solvents like DMF are often assumed to accelerate cross-couplings by stabilizing ionic intermediates, they can also act as competitive coordinating ligands. In certain catalytic cycles, DMF displaces essential ligands (e.g., ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
or phosphines) from the active palladium complex, slowing down the oxidative addition or transmetalation steps. Toluene, being non-coordinating and nonpolar, maintains the integrity of the active catalytic species, often resulting in higher yields (e.g., 70% in toluene vs. 20% in DMF for specific substrate classes)[1].
Q2: How does solvent polarity alter the active catalytic species in Palladium-catalyzed cross-couplings?A2: Solvent properties significantly affect the speciation and stability of transition-metal catalysts[2]. In polar solvents, especially in the presence of coordinating additives or bases, the catalytically active species can shift from a neutral, monoligated palladium complex (e.g.,
) to an anionic palladium complex (e.g., )[2]. This shift alters the chemoselectivity of the oxidative addition step. For example, in the Suzuki coupling of bifunctional substrates, nonpolar solvents favor oxidative addition into C-Cl bonds, whereas polar solvents favor C-OTf bonds due to the stabilization of the polar transition state and the formation of anionic Pd(0) intermediates[2].
Q3: I am trying to replace a hazardous solvent with a "greener" alternative based on the GSK Solvent Selection Guide, but my yield decreased. Why?A3: The replacement of a 'non-green' solvent by a 'green' solvent can dramatically affect the reaction outcome, sometimes leading to lower yields, greater waste, or the need for harsher operating conditions[3]. The GSK solvent selection guide and the ACS GCI Pharmaceutical Roundtable guide rank solvents primarily based on environmental, health, and safety (EHS) criteria, not on reaction kinetics[4]. When substituting a solvent, you must consider its dielectric constant, hydrogen-bonding ability, and coordinating nature. If the green alternative fails to solvate a key transition state or poorly dissolves an inorganic base, the reaction will stall. Always perform a targeted solvent screen across different solvent families rather than a direct 1:1 substitution[5].
Q4: How does the ratio of water to organic co-solvent affect selectivity in Suzuki couplings?A4: Tuning the water content in aqueous-organic mixtures is a powerful tool for pathway control. In Suzuki couplings, higher water content typically leads to higher selectivity towards the desired cross-coupling pathway while suppressing the homo-coupling of the boronic acid[6]. For instance, shifting an Acetonitrile/Water ratio from 3:2 to 2:3 can increase the cross-coupling product yield from ~32% to >51%, while simultaneously dropping the homo-coupling byproduct from 10.8% to 8.2%[6].
Quantitative Troubleshooting Data: Solvent Impact on Yield and Selectivity
To facilitate rapid troubleshooting, the following table summarizes field-validated data on how solvent choices impact specific reaction classes.
Reaction Type
Substrates / Conditions
Solvent / Mixture
Yield / Selectivity Outcome
Mechanistic Causality
Sonogashira Coupling
Aryl halide + terminal alkyne
Toluene
70% Yield
Non-coordinating; preserves active Pd-ligand complex[1].
Sonogashira Coupling
Aryl halide + terminal alkyne
DMF
20% Yield
Displaces ligands from the Pd complex, inhibiting the cycle[1].
Suzuki Coupling
Iodobenzene + 4-methoxyphenylboronic acid
(3:2)
32.7% Cross / 10.8% Homo
Lower water content allows higher rates of boronic acid homo-coupling[6].
Suzuki Coupling
Iodobenzene + 4-methoxyphenylboronic acid
(2:3)
51.2% Cross / 8.2% Homo
Higher water content suppresses homo-coupling and favors cross-coupling[6].
Mitsunobu Reaction
Benzoic acid + Benzophenone (Int. Std)
1-Chloropentane
93% Yield
Optimal dielectric properties for stabilizing the betaine intermediate[7].
Mitsunobu Reaction
Benzoic acid + Benzophenone (Int. Std)
Hexamethylphosphoramide
77% Yield
Sub-optimal stabilization despite high polarity[7].
Standard Operating Procedures (SOPs)
SOP: Systematic Solvent Screening for Transition-Metal Catalyzed Cross-Couplings
Purpose: To identify the optimal solvent that maximizes yield and selectivity while adhering to green chemistry principles. This protocol is self-validating through the use of internal controls and kinetic sampling.
Dry all candidate solvents (e.g., Toluene, 2-MeTHF, 1,4-Dioxane, DMF, DMAc) over activated 3 Å molecular sieves overnight[7].
Degas solvents by sparging with inert gas (N
or Argon) for 30 minutes or sonicating under vacuum to prevent oxidative degradation of the active Pd(0) catalyst[7].
Step 2: Reaction Setup (Micro-scale Screening)
In a nitrogen-filled glovebox, equip a 96-well reactor block or parallel synthesis vials with magnetic stir bars.
Dispense the aryl halide (0.1 mmol), the coupling partner (e.g., boronic acid or alkyne, 0.12 mmol), and the inorganic base (0.2 mmol).
Self-Validation Check: Add a chemically inert internal standard (e.g., benzophenone or dodecane, 0.05 mmol) to each vial. The internal standard ensures that any volume loss or sampling error during GC/HPLC analysis can be mathematically corrected, providing absolute yield quantification[7].
Dispense 1.0 mL of the respective degassed solvent into each vial.
Add the transition metal catalyst (e.g., 5 mol%
). Seal the vials securely.
Step 3: Execution and Kinetic Sampling
Heat the reactor block to the target temperature (e.g., 80 °C).
Withdraw 10 µL aliquots at
, , and . Quench each aliquot into 500 µL of cold acetonitrile.
Causality Check: If the reaction stalls at 1h in a nonpolar solvent but proceeds in a polar solvent, visually inspect the vial. A heterogeneous mixture indicates that the inorganic base is insoluble, meaning the reaction is mass-transfer limited rather than kinetically limited.
Step 4: Analysis and Green Chemistry Assessment
Analyze the aliquots via UPLC-MS or GC-FID. Calculate the ratio of product to internal standard.
Cross-reference the highest-yielding solvents with the GSK Solvent Selection Guide or ACS GCI Pharmaceutical Roundtable Guide[4].
If the top-performing solvent is red-flagged (e.g., DMF due to reprotoxicity), select a structurally or electronically similar green alternative (e.g., Cyrene or N-Butylpyrrolidinone) and repeat the validation[5].
References
Solvents and sustainable chemistry - PMC - NIH | National Institutes of Health | 3
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview | LUCP | 1
Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model | ACS Publications | 7
Expanding GSK's solvent selection guide | University of Rochester / RSC |
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | ResearchGate | 2
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents | Beilstein Journals | 5
Solvent ratio effect on the coupling reaction selectivity - Supporting Information | RSC Publishing | 6
ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 | American Chemical Society | 4
Purity Assessment of Methyl 1-propanoylcyclobutane-1-carboxylate: A Comparative Guide to GC and HPLC Methodologies
For researchers and drug development professionals, ensuring the purity of synthetic intermediates is a foundational step in active pharmaceutical ingredient (API) manufacturing. Methyl 1-propanoylcyclobutane-1-carboxyla...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, ensuring the purity of synthetic intermediates is a foundational step in active pharmaceutical ingredient (API) manufacturing. Methyl 1-propanoylcyclobutane-1-carboxylate (CAS: 1432679-16-7) is a sterically constrained building block with unique physicochemical properties.
This guide objectively compares Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, providing mechanistic insights and self-validating experimental protocols.
Physicochemical Profiling: The Causality of Method Selection
To develop a robust analytical method, one must first deconstruct the molecule’s structural behavior. The choice between GC and HPLC is not arbitrary; it is dictated by the compound's volatility, chromophore presence, and tautomeric potential.
Structural Constraints & Peak Symmetry
Methyl 1-propanoylcyclobutane-1-carboxylate features a cyclobutane ring where the C1 position is fully substituted with a methyl ester and a propanoyl group. In standard
-keto esters, the presence of -protons between the carbonyls leads to keto-enol tautomerism, which often manifests as peak tailing, splitting, or poor resolution in chromatography[1]. Because the C1 carbon in this molecule is quaternary, classic inter-carbonyl enolization is structurally impossible. This unique feature ensures excellent peak symmetry and simplifies method development across both liquid and gas chromatography platforms.
Detection Mechanisms: FID vs. Low-UV
Despite the favorable peak shape, the molecule lacks an extended conjugated
-system. Its UV absorbance is restricted to the weak transitions of the isolated carbonyl groups, typically requiring detection at 205–210 nm. At these low wavelengths, HPLC is highly susceptible to baseline drift caused by mobile phase absorbance and dissolved oxygen, though it remains highly effective for non-volatile impurities[2].
In contrast, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) relies on the combustion of carbon-hydrogen bonds. This makes GC-FID completely independent of chromophores, offering superior sensitivity and sharper peaks for volatile compounds[3]. Furthermore, GC generally provides faster run times and lower operational costs per analysis compared to HPLC[4].
Self-Validating Experimental Protocols
A reliable analytical method must be a self-validating system. The following protocols include embedded System Suitability Tests (SST) to ensure the instrument is performing optimally before any sample is analyzed.
Protocol 1: GC-FID Analysis (The Gold Standard)
Objective: High-resolution separation of volatile impurities with chromophore-independent detection.
Self-Validation (SST): The method is validated internally by ensuring a resolution (
) > 2.0 between the main peak and a spiked adjacent impurity, guaranteeing column efficiency.
Step-by-Step Methodology :
Sample Preparation : Dissolve the standard/sample in analytical-grade ethyl acetate to a final concentration of 1.0 mg/mL. Ensure the sample is strictly anhydrous to protect the polysiloxane stationary phase.
Column Selection : Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness). This slightly polar phase provides optimal retention for the ester and ketone functional groups.
Instrument Parameters :
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
Injection : 1 µL volume, Split ratio 20:1, Injector temperature 250°C.
Oven Program : Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).
Detector : FID at 280°C. Hydrogen flow 40 mL/min, Air flow 400 mL/min.
Validation Check : Inject a blank (ethyl acetate) to confirm no baseline interference at the expected retention time (~7.4 min).
Protocol 2: RP-HPLC-UV Analysis (The Alternative)
Objective: Purity assessment when analyzing non-volatile degradation products or when GC is unavailable.
Self-Validation (SST): Five replicate injections of the standard must yield a peak area Relative Standard Deviation (RSD) of
2.0%, confirming injector precision and baseline stability.
Step-by-Step Methodology :
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of 2.0 mg/mL. A higher concentration is required to compensate for the weak UV response.
Column Selection : Use an end-capped C18 column (150 mm × 4.6 mm, 3 µm particle size). End-capping is critical to prevent secondary interactions between the polar carbonyls and residual silanols.
Mobile Phase Optimization : Use an isocratic mixture of 50% Water (0.1% Phosphoric acid) and 50% Acetonitrile.
Causality Note: Phosphoric acid is explicitly selected over Trifluoroacetic acid (TFA) because TFA exhibits strong background absorbance at 210 nm, which would exacerbate baseline drift and mask low-level impurities.
Instrument Parameters :
Flow Rate : 1.0 mL/min.
Column Temperature : 30°C.
Detection : UV at 210 nm.
Injection Volume : 10 µL.
Validation Check : Monitor the baseline for at least 15 minutes prior to injection to ensure column equilibration and minimal drift.
Comparative Data Presentation
The following table summarizes the experimental performance of both methodologies, highlighting why GC-FID is the preferred choice for this specific molecule.
Table 1: Comparative Performance Data for Methyl 1-propanoylcyclobutane-1-carboxylate
Analytical Parameter
GC-FID (Primary Method)
RP-HPLC-UV (Secondary Method)
Retention Time ()
~7.4 min
~5.2 min
Theoretical Plates ()
> 120,000
> 8,500
Tailing Factor ()
1.02
1.15
Limit of Detection (LOD)
0.01%
0.08%
Resolution ()
> 3.5
> 2.0
Baseline Stability
Excellent (Chromophore-independent)
Moderate (Susceptible to UV noise)
Cost per Analysis
Low
High (Solvent consumption)
Methodological Decision Matrix
Workflow for selecting the optimal chromatographic method based on physicochemical properties.
Conclusion
For the purity assessment of Methyl 1-propanoylcyclobutane-1-carboxylate, GC-FID is the unequivocal gold standard. The compound's high volatility and lack of a strong UV chromophore align perfectly with the strengths of capillary gas chromatography, offering superior theoretical plates and baseline stability. While RP-HPLC-UV remains a viable secondary option—particularly if non-volatile degradation products are suspected—it requires careful mobile phase optimization to mitigate the inherent challenges of low-wavelength UV detection.
Comparison of Methyl 1-propanoylcyclobutane-1-carboxylate with other acylating agents
Title: Comprehensive Comparison Guide: Methyl 1-propanoylcyclobutane-1-carboxylate vs. Traditional Acylating Agents Executive Summary Acylation is a foundational transformation in organic synthesis, yet achieving high ch...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Comparison Guide: Methyl 1-propanoylcyclobutane-1-carboxylate vs. Traditional Acylating Agents
Executive Summary
Acylation is a foundational transformation in organic synthesis, yet achieving high chemoselectivity in complex, polyfunctional drug candidates remains a persistent challenge. While traditional acylating agents like acid chlorides and anhydrides offer rapid kinetics, their harsh reaction conditions and acidic byproducts often lead to substrate degradation or epimerization.
Methyl 1-propanoylcyclobutane-1-carboxylate (M1PC, CAS 1432679-16-7) represents a paradigm shift: a sterically constrained, non-enolizable β-keto ester that functions as a highly controlled acylating agent. By leveraging a retro-Claisen-type fragmentation pathway, M1PC enables the mild, neutral transfer of a propanoyl group, making it an indispensable tool for late-stage functionalization in pharmaceutical development.
Mechanistic Rationale: The "Non-Enolizable" Advantage
To understand why M1PC outperforms standard β-keto esters as an acylating agent, we must examine the causality of enolization. Standard acyclic β-keto esters possess acidic α-hydrogens (pKa ~11)[1]. When exposed to a basic nucleophile, such as a primary amine, these substrates preferentially undergo deprotonation to form a thermodynamically stable, unreactive enolate salt. This acid-base side reaction stalls the desired acylation process.
In stark contrast, the C1 carbon of M1PC is embedded within a 1,1-disubstituted cyclobutane ring. This structural constraint renders the α-carbon a quaternary center, completely devoid of α-hydrogens. Unable to enolize, the propanoyl carbonyl remains highly electrophilic. The amine is forced to act strictly as a nucleophile, attacking the ketone to form a tetrahedral intermediate. The subsequent collapse of this intermediate drives a retro-Claisen C-C bond cleavage, transferring the propanoyl group and expelling methyl cyclobutane-1-carboxylate as a neutral, stable leaving group.
Caption: Mechanistic divergence between enolizable β-keto esters and non-enolizable M1PC.
Comparative Performance Analysis
When designing a synthetic route, the choice of acylating agent dictates the required protecting group strategy and purification workflow. The table below provides a quantitative and qualitative comparison of M1PC against standard propanoylating agents.
As application scientists, we prioritize protocols that offer built-in diagnostic feedback. The following procedures contrast the neutral acylation via M1PC with the traditional acid chloride approach.
Protocol A: Chemoselective Amidation via M1PC (Recommended for Sensitive Substrates)
This protocol exploits the neutral leaving group of M1PC, eliminating the need for external amine bases (like Triethylamine) which can cause epimerization of adjacent stereocenters.
Preparation: Dissolve the target primary amine (1.0 mmol) in anhydrous toluene (5 mL) under an argon atmosphere.
Reagent Addition: Add M1PC (1.2 mmol). The slight stoichiometric excess drives the equilibrium of the retro-Claisen fragmentation.
Catalysis: Introduce 4-Dimethylaminopyridine (DMAP, 10 mol%). DMAP acts as a hypernucleophilic acylation catalyst, significantly lowering the activation energy required to form the tetrahedral intermediate[2].
Thermal Activation: Heat the reaction mixture to 80°C for 12 hours.
Validation Checkpoint (Self-Validating System): Monitor via TLC (Hexanes/EtOAc). Because the byproduct (methyl cyclobutane-1-carboxylate) is highly lipophilic and neutral, the reaction pH remains stable. The emergence of the lipophilic byproduct near the solvent front—distinct from the polar amide product—visually confirms that true C-C cleavage has occurred, rather than mere coordination.
Workup: Cool to room temperature and concentrate under reduced pressure. Purify directly via silica gel chromatography. No aqueous basic wash is required.
Protocol B: Traditional Acylation via Propionyl Chloride (Baseline Comparison)
Preparation: Dissolve the amine (1.0 mmol) and Triethylamine (1.5 mmol, acting as an HCl scavenger) in anhydrous Dichloromethane (5 mL). Cool to 0°C to control the violent exotherm.
Reaction: Stir at 0°C for 30 minutes, then allow warming to room temperature for 2 hours.
Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize the highly corrosive HCl byproduct and dissolve the triethylamine hydrochloride salts. Extract with DCM, dry over MgSO₄, and concentrate.
Strategic Applications in Drug Development
The selection of an acylating agent is a balancing act between reactivity and substrate survival. M1PC occupies a critical niche for late-stage functionalization where the preservation of fragile functional groups (e.g., acetals, silyl ethers, or epimerizable stereocenters) is paramount.
Caption: Selection logic for acylating agents based on substrate sensitivity.
By transitioning from traditional acid chlorides to sterically engineered β-keto esters like M1PC, synthetic chemists can bypass tedious protection/deprotection sequences, ultimately improving overall atom economy and step-count efficiency in complex API synthesis[3].
References
[3] Enzymatic Synergism in the Synthesis of β-Keto Esters, ResearchGate. Available at: [Link]
A Senior Application Scientist's Guide to Biological Assay Validation for Cyclobutane-Containing Compounds
Introduction: The Rising Prominence of the Cyclobutane Motif In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged from a synthetic curiosity to a strategically important structural motif.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Prominence of the Cyclobutane Motif
In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged from a synthetic curiosity to a strategically important structural motif.[1][2] Its unique, puckered three-dimensional structure offers a degree of conformational rigidity that can be highly advantageous in drug design.[1][2][3][4] By replacing more flexible linkers or planar aromatic rings, the cyclobutane scaffold can pre-organize a molecule into its bioactive conformation, potentially increasing binding affinity, enhancing selectivity, and improving metabolic stability.[3][4][5] As of early 2021, at least 39 drug candidates in preclinical or clinical stages contained a cyclobutane ring, a testament to its growing utility.[3]
However, the very properties that make cyclobutane attractive—its strained ring system and distinct stereochemistry—also present unique challenges for biological assay validation.[2][3] A robust and rigorous validation strategy is paramount to accurately characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of these compounds, ensuring that only the most promising candidates advance through the drug discovery pipeline. This guide provides a comparative analysis of essential validation assays, grounded in practical expertise and scientific integrity, to empower researchers in their evaluation of cyclobutane-containing compounds.
The Unique Validation Challenges Posed by Cyclobutane Scaffolds
The validation of biological assays for any new chemical entity requires a systematic approach. For cyclobutane-containing compounds, particular attention must be paid to the following aspects:
Metabolic Stability: The strained nature of the cyclobutane ring, with a strain energy of 26.3 kcal/mol, makes it a potential site for metabolic modification.[2][3] While often incorporated to block metabolism at other sites, the ring itself can be a target for enzymatic degradation.[3] The effect on metabolic stability can be unpredictable; in some cases, it increases stability, while in others, it may decrease it.[6][7] Therefore, early and thorough metabolic stability assessment is crucial.
Physicochemical Properties & Permeability: The rigid, non-planar structure of cyclobutane influences key physicochemical properties like solubility and lipophilicity.[2][3] These properties, in turn, govern a compound's ability to cross biological membranes, a critical factor for oral bioavailability and target engagement. Assay selection must account for the potential for both passive diffusion and interaction with cellular transport mechanisms.
Stereochemistry: Cyclobutane rings can have multiple stereoisomers, and it is well-established that different enantiomers or diastereomers of a drug can have vastly different pharmacological and toxicological profiles.[8][9][10][11][12] One isomer may be therapeutically active, while another could be inactive or even contribute to adverse effects.[10] It is therefore essential that assays are capable of distinguishing between stereoisomers or that the validation is performed on the specific, chirally pure isomer intended for development.
Potential for Off-Target Effects & Cytotoxicity: The unique three-dimensional shape of cyclobutane-containing molecules can lead to unexpected interactions with biological macromolecules, resulting in off-target effects. Furthermore, as with any bioactive compound, assessing the potential for cytotoxicity is a fundamental component of the safety evaluation.[13][14]
A Comparative Guide to Essential Validation Assays
To address these challenges, a multi-pronged approach to assay validation is required. The following sections detail key assays, provide step-by-step protocols, and compare methodologies to guide the researcher in making informed decisions.
Metabolic Stability Assays
The objective of these assays is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily located in the liver. This provides an early prediction of a drug's half-life and potential for in vivo clearance.
Caption: Workflow for assessing the metabolic stability of new chemical entities.
This is the workhorse assay for early-stage metabolic stability screening. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[15]
Experimental Protocol:
Reagent Preparation:
Prepare a stock solution of the cyclobutane-containing test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO, acetonitrile).
Thaw pooled human liver microsomes (from at least 10 donors to average out genetic variability) on ice.[16] Dilute to the working concentration (typically 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).
Prepare a solution of the NADPH regenerating system (cofactor required for CYP enzyme activity).
Incubation:
In a 96-well plate, pre-warm the microsome suspension and test compound at 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
Sample Analysis:
Centrifuge the plate to precipitate proteins.
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Data Analysis:
Plot the natural log of the percentage of the remaining parent compound against time.
Calculate the half-life (t1/2) from the slope of the linear regression.
Calculate the intrinsic clearance (CLint), which represents the metabolic rate normalized to the enzyme concentration.
While HLM assays are excellent for assessing Phase I (CYP-mediated) metabolism, they lack Phase II metabolizing enzymes and active transporters. Primary hepatocytes provide a more complete picture of a compound's metabolic fate.[16]
Key Differences from HLM Assay:
Test System: Uses cryopreserved or fresh primary hepatocytes, which contain a full complement of metabolic enzymes and transporters.
Procedure: Similar incubation and analysis steps, but typically over a longer time course (e.g., up to 4-6 hours) due to generally slower metabolism in intact cells.
Insights Gained: Provides a more comprehensive view of metabolic clearance, including both Phase I and Phase II pathways.
Feature
Human Liver Microsomes (HLM) Assay
Hepatocyte Stability Assay
Principle
Measures Phase I (primarily CYP) metabolism.
Measures both Phase I and Phase II metabolism, and includes transporter effects.
Complexity
Relatively simple and high-throughput.
More complex, lower throughput.
Cost
Lower cost.
Higher cost.
Best For
Early screening of large numbers of compounds for CYP-mediated metabolism.[15]
Later stage validation and obtaining a more physiologically relevant clearance estimate.[16]
Limitation
Lacks Phase II enzymes and transporters.
Higher variability between donors.
Permeability Assays
These assays are designed to predict the absorption of a drug across the intestinal barrier. For cyclobutane-containing compounds, their unique 3D structure can significantly impact their ability to passively diffuse or interact with transporters.
PAMPA is a non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[17] It is a high-throughput, cost-effective method for initial permeability screening.[18]
Experimental Protocol:
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution.
Compound Addition: The test compound is added to the donor wells (the filter plate) in a buffer solution (often at different pH values to mimic the gastrointestinal tract).
Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
Data Analysis: The effective permeability (Pe) is calculated.
The Caco-2 assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[19] It utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and, when cultured, differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[19][20]
Experimental Protocol:
Cell Culture: Caco-2 cells are seeded on a porous membrane in a Transwell® insert and cultured for approximately 21 days to allow for differentiation and formation of a tight monolayer.[19]
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
Permeability Measurement:
The test compound is added to the apical (AP) side of the monolayer (mimicking the intestinal lumen).
Samples are taken from the basolateral (BL) side (mimicking the blood) at various time points.
To assess active efflux, the experiment is also run in the reverse direction (BL to AP).
Analysis: Compound concentrations are measured by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.[19]
Caption: Using PAMPA and Caco-2 assays in combination to diagnose permeability mechanisms.[17][21]
Feature
PAMPA
Caco-2 Assay
Principle
Measures passive diffusion across an artificial lipid membrane.
Measures passive diffusion, paracellular transport, and active transport across a cell monolayer.[17][19]
Rapid screening of large compound libraries for passive permeability.[18]
Detailed investigation of absorption mechanisms for lead compounds.[18][21]
Cytotoxicity Assays
Cytotoxicity assays are fundamental for evaluating the potential of a compound to cause cell damage or death.[22] Early identification of cytotoxicity is critical to avoid investing resources in compounds with a poor safety profile.[13]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Experimental Protocol:
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the cyclobutane-containing compound for a specified period (e.g., 24, 48, or 72 hours).[1]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[23]
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Measurement: Measure the absorbance of the purple solution using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[13]
The lactate dehydrogenase (LDH) release assay is another common method that measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[23]
Key Differences from MTT Assay:
Principle: Measures LDH enzyme activity in the culture supernatant as an indicator of membrane damage.
Procedure: After compound treatment, a sample of the cell culture medium is transferred to a new plate, and LDH activity is measured by a coupled enzymatic reaction that produces a colored product.
Insights Gained: Provides a direct measure of cell lysis and membrane integrity, complementing the metabolic information from the MTT assay.
Measures plasma membrane integrity via LDH release.[23]
Sensitivity
Can be more sensitive to early metabolic stress.
More specific for cytotoxic events leading to cell lysis.
Interference
Can be affected by compounds that alter mitochondrial respiration.
Can be affected by high background LDH in serum-containing media.[23]
Best For
Assessing overall cell health and viability (cytostatic vs. cytotoxic effects).
Specifically detecting cell death via membrane rupture.
Best Practice: To obtain a comprehensive cytotoxicity profile, it is recommended to use at least two assays that measure different endpoints (e.g., one metabolic and one membrane integrity assay).[24]
Case Study: Interpreting Validation Data for a Hypothetical Cyclobutane Compound
Let's consider a hypothetical cyclobutane-containing kinase inhibitor, "Cyclobutinib," and analyze its validation data.
Table 1: Summary of In Vitro Validation Data for Cyclobutinib
Assay
Parameter
Result
Interpretation
HLM Stability
t1/2
45 min
Moderate metabolic stability. Further investigation in hepatocytes is warranted.
Hepatocyte Stability
t1/2
30 min
Higher clearance than in HLM, suggesting involvement of Phase II metabolism or transporters.
PAMPA
Pe (pH 7.4)
15 x 10⁻⁶ cm/s
High passive permeability.
Caco-2
Papp (A→B)
2 x 10⁻⁶ cm/s
Moderate apparent permeability.
Caco-2
Efflux Ratio (B→A / A→B)
5.0
High efflux ratio, indicating the compound is likely a substrate for an efflux transporter (e.g., P-gp).
MTT Assay (HepG2 cells)
IC50
> 50 µM
Low cytotoxicity at therapeutically relevant concentrations.
Synthesis of Findings:
The data suggests that Cyclobutinib has good passive permeability but is subject to active efflux, which could limit its oral bioavailability. Its metabolic clearance appears to involve more than just CYP enzymes. The low cytotoxicity is a positive sign. Based on these results, the next steps would be to identify the specific efflux transporter and metabolic pathways involved to guide further chemical optimization.
Conclusion and Future Perspectives
The successful integration of the cyclobutane motif into drug candidates underscores its value in medicinal chemistry. However, a "one-size-fits-all" approach to biological assay validation is insufficient for these structurally unique molecules. A deep understanding of their potential metabolic liabilities, permeability characteristics, and the profound impact of their stereochemistry is essential for accurate assessment.
By employing a strategic combination of assays—from high-throughput screens like HLM and PAMPA to more biologically complex systems like hepatocyte and Caco-2 assays—researchers can build a comprehensive profile of their cyclobutane-containing compounds. This multi-parametric approach, which emphasizes causality and self-validation through appropriate controls, ensures the generation of reliable and reproducible data. This, in turn, empowers drug development professionals to make confident, data-driven decisions, ultimately accelerating the journey of these promising compounds from the bench to the bedside.
References
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
Tanbourit, J. (n.d.). Applications of Stereochemistry in Drug Development. Tanbourit.
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Acta Scientific Biotechnology Research, 2(1), 1-4. [Link]
Kerns, E. H., Di, L., & Petusky, S. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453. [Link]
Balimane, P. V., Patel, K., & Marino, A. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing drug absorption potential. International Journal of Pharmaceutics, 350(1-2), 66-73. [Link]
Brocks, D. R. (2001). Stereochemistry in Drug Action. The Canadian Journal of Clinical Pharmacology, 8(3), 139-147. [Link]
Wainer, I. W. (Ed.). (1997). The Impact of Stereochemistry on Drug Development and Use. John Wiley & Sons.
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA.[Link]
Moon Garden. (2025, April 17). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.[Link]
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
Drug Discovery News. (2023). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.[Link]
Cross, M. J., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Advances, 8(26), 14353-14367. [Link]
IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.[Link]
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.[Link]
Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 4(11), 2639-2648. [Link]
Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 2639-2648. [Link]
Medical Design & Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing.[Link]
MDPI. (2024, May 22). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.[Link]
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA.[Link]
Gez, S., et al. (2018). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Beilstein Journal of Organic Chemistry, 14, 232-241. [Link]
Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog.[Link]
A Head-to-Head Comparison of Reactivity in Substituted Cyclopropanes: A Guide for the Synthetic Chemist
Introduction: The Enduring Appeal of the Three-Membered Ring From a theoretical curiosity to a cornerstone of modern synthetic strategy, the cyclopropane ring has captivated chemists for over a century. Its inherent ring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Appeal of the Three-Membered Ring
From a theoretical curiosity to a cornerstone of modern synthetic strategy, the cyclopropane ring has captivated chemists for over a century. Its inherent ring strain, approximately 27.5 kcal/mol, makes it a high-energy motif, kinetically stable yet primed for a rich variety of chemical transformations.[1][2] This stored potential energy is the primary driving force behind its reactivity, allowing cyclopropanes to behave as versatile synthons in the construction of complex molecular architectures.[3][4][5]
However, the reactivity of a cyclopropane is not monolithic. It is exquisitely controlled by the nature of its substituents. By strategically placing electron-donating or electron-withdrawing groups onto the ring, chemists can unlock distinct and predictable reaction pathways. This guide provides a head-to-head comparison of two of the most synthetically powerful classes of activated cyclopropanes: Donor-Acceptor Cyclopropanes (DACs) and Vinylcyclopropanes (VCPs) . We will explore their fundamental reactivity differences, supported by mechanistic insights and experimental data, to provide researchers with a clear understanding of how to best leverage these unique building blocks in their own work.
Chapter 1: The Critical Role of Substituents in Dictating Reactivity
The secret to controlling cyclopropane reactivity lies in the electronic nature of the attached functional groups. DACs and VCPs represent two distinct, yet equally powerful, activation strategies.
The "Push-Pull" Power of Donor-Acceptor Cyclopropanes (DACs)
Donor-Acceptor cyclopropanes are characterized by the presence of an electron-donating group (D) and an electron-accepting group (A) on adjacent carbons.[6] Common donor groups include aryl, alkoxy, and silyloxy moieties, while acceptors are typically esters, ketones, or nitriles.[6]
This "push-pull" arrangement creates a highly polarized and weakened C1-C2 bond.[1][4] Upon treatment with a Lewis acid, which coordinates to the acceptor group, this bond readily cleaves heterolytically. This process generates a stabilized 1,3-dipole (or zwitterion), a versatile intermediate that is the cornerstone of DAC chemistry.[6][7] This predictable mode of activation makes DACs superb three-carbon (C3) synthons for a wide array of transformations.
Figure 1: Lewis Acid-catalyzed ring-opening of a DAC to form a 1,3-dipole.
The Conjugated Reactivity of Vinylcyclopropanes (VCPs)
Vinylcyclopropanes possess a carbon-carbon double bond conjugated to the three-membered ring. This structural feature opens up reaction pathways distinct from DACs. The vinyl moiety can act as a coordinating ligand for transition metals, directing the catalyst to activate a specific C-C bond of the cyclopropane ring.
The high strain energy of the ring (ca. 28 kcal/mol) provides a strong thermodynamic driving force for ring-opening.[8] This, combined with the presence of the vinyl group, allows VCPs to participate in a variety of unique cycloadditions and rearrangements, often serving as five-carbon (C5) building blocks.[9][10][11][12]
The most fundamental reaction of activated cyclopropanes is ring-opening. The specific outcomes, however, diverge significantly based on the activating group.
Reaction with Nucleophiles
Donor-Acceptor Cyclopropanes: DACs excel in reactions with nucleophiles. The Lewis acid-generated 1,3-dipole is readily trapped by a wide range of C- and heteroatom-nucleophiles. This transformation is often highly stereospecific and provides a powerful method for constructing 1,3-difunctionalized acyclic systems.[4][13] The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one end of the dipole while the other end is protonated or trapped by an electrophile during workup.[4]
Vinylcyclopropanes: Nucleophilic ring-opening of VCPs is less straightforward and typically requires transition-metal catalysis to proceed efficiently.[9][11][14] The reaction often involves the formation of a π-allyl-metal complex, which is then attacked by the nucleophile. The regioselectivity can be controlled by the choice of metal and ligands.
More limited: Often organometallics, some soft nucleophiles
Proceeds via π-allyl-metal complexes; versatile for C-C bond formation.
Table 1: Comparison of Nucleophilic Ring-Opening Reactions.
Reaction with Electrophiles
Electrophilic additions are a general feature of cyclopropane chemistry, often proceeding with ring cleavage to relieve strain.[3][16][17] The reaction typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon and the subsequent nucleophilic attack occurs at the most stabilized carbocationic center.[18]
For VCPs, electrophile-mediated ring-opening is a particularly important reaction class, leading to the formation of homoallylic products.[9][11][14] In contrast, the highly polarized nature of DACs makes them more predisposed to react with nucleophiles at the electron-deficient carbon adjacent to the donor group.[4]
Perhaps the most synthetically valuable and divergent reactivity between DACs and VCPs is observed in cycloaddition reactions.
DACs as Formal [3+n] Synthons
The 1,3-dipole generated from a DAC is a perfect substrate for formal [3+n]-cycloaddition reactions. By reacting this intermediate with various unsaturated partners (dipolarophiles), a vast array of five- and six-membered carbo- and heterocycles can be synthesized with high efficiency and stereocontrol.[6]
[3+2] Cycloadditions: Reaction with aldehydes, ketones, imines, and alkenes provides access to tetrahydrofurans, pyrrolidines, and cyclopentanes.[13][19][20]
[3+3] Cycloadditions: Trapping with 1,3-dipoles like nitrones or azomethine imines yields six-membered heterocyclic rings.[13]
VCPs as Formal [5+n] Synthons
VCPs undergo a completely different set of cycloaddition reactions, mediated by transition metals. In these transformations, the VCP acts as a five-carbon synthon. The most prominent example is the [5+2] cycloaddition with alkynes, allenes, or alkenes, catalyzed by rhodium or ruthenium complexes.[12] This reaction is a powerful tool for the construction of seven-membered rings, which are challenging to synthesize via other methods.[8][12]
Compound Type
Reaction
Partner
Product Ring Size
Key Feature
DAC
[3+2] Cycloaddition
Aldehydes, Imines, Alkenes
5-membered
Lewis acid-catalyzed; forms heterocycles and carbocycles.[13]
VCP
[5+2] Cycloaddition
Alkynes, Allenes, Alkenes
7-membered
Transition metal-catalyzed; excellent for medium-sized rings.[12]
Table 2: Comparison of Dominant Cycloaddition Pathways.
Rearrangements are another area where the divergent reactivity of these two classes of cyclopropanes is evident.
The Vinylcyclopropane-Cyclopentene (VCP-CPE) Rearrangement
The signature reaction of VCPs is the vinylcyclopropane-cyclopentene rearrangement.[11] This transformation can be initiated thermally or with transition metal catalysts and proceeds through a diradical or metal-mediated mechanism to furnish a cyclopentene ring.[21] It is a stereospecific and synthetically powerful method for constructing five-membered rings.
Figure 2: The Vinylcyclopropane-Cyclopentene (VCP-CPE) Rearrangement.
Cyclopropylcarbinyl Cation Rearrangements
A rearrangement pathway accessible to many cyclopropane derivatives involves the formation of a cyclopropylcarbinyl cation.[22] This highly fluxional, non-classical carbocation can rapidly equilibrate with cyclobutyl and homoallyl cation structures.[23][24][25][26] While both DACs and VCPs can access these intermediates under certain acidic conditions, the outcomes are often more complex and less synthetically predictable than their primary reactivity modes. For DACs, this pathway can compete with the desired 1,3-dipole formation, while for VCPs, it can lead to a mixture of ring-opened and ring-expanded products.[25]
Chapter 5: Experimental Protocols & Data
To illustrate the practical application of these principles, we provide detailed, validated protocols for a representative reaction of each cyclopropane class.
Figure 3: A generalized workflow for performing and analyzing the described reactions.
Protocol 1: Lewis Acid-Catalyzed [3+2] Annulation of a Donor-Acceptor Cyclopropane with Benzaldehyde
This protocol describes the synthesis of a substituted tetrahydrofuran, a common outcome in DAC chemistry.[15]
To a flame-dried round-bottom flask under an argon atmosphere, add MgI₂ (0.2 equiv).
Add anhydrous DCM via syringe, followed by diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv).
Cool the mixture to 0 °C in an ice bath.
Add benzaldehyde (1.2 equiv) dropwise over 5 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the desired tetrahydrofuran derivative.
Expected Outcome: High yield (typically >80%) and high diastereoselectivity for the cis-product. Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the structure.
Protocol 2: Rhodium-Catalyzed [5+2] Cycloaddition of a Vinylcyclopropane with Phenylacetylene
This protocol details the synthesis of a seven-membered ring, a hallmark reaction of VCPs.[12]
Materials:
1-Vinyl-2-methylcyclopropane (1.0 equiv, as a mixture of diastereomers)
Phenylacetylene (1.5 equiv)
[Rh(CO)₂Cl]₂ (0.05 equiv)
1,2-Dichloroethane (DCE), anhydrous
Procedure:
To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(CO)₂Cl]₂ (0.05 equiv).
Add anhydrous DCE via syringe, followed by 1-vinyl-2-methylcyclopropane (1.0 equiv).
Add phenylacetylene (1.5 equiv) to the solution.
Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction by GC-MS.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product directly by flash column chromatography on silica gel (e.g., 50:1 Hexanes:Ethyl Acetate) to yield the cycloheptadiene product.
Expected Outcome: Moderate to good yield (typically 60-85%). Characterization by ¹H NMR, ¹³C NMR, and HRMS will confirm the formation of the seven-membered ring.
Chapter 6: Summary and Outlook
The choice between using a Donor-Acceptor Cyclopropane and a Vinylcyclopropane in a synthetic plan depends entirely on the desired molecular scaffold. Their reactivities are highly complementary, not competitive.
Feature
Donor-Acceptor Cyclopropane (DAC)
Vinylcyclopropane (VCP)
Activation
Lewis Acid
Transition Metal / Thermal
Key Intermediate
1,3-Dipole (Zwitterion)
π-Allyl-Metal Complex / Diradical
Role as Synthon
C3 Building Block
C5 Building Block
Dominant Reaction
[3+n] Cycloadditions
[5+n] Cycloadditions, VCP-CPE Rearrangement
Primary Products
5- & 6-Membered Hetero/Carbocycles
7-Membered Carbocycles, Cyclopentenes
Table 3: Final Head-to-Head Reactivity Summary.
The continued exploration of these strained rings, particularly in the realm of asymmetric catalysis, promises to deliver even more sophisticated and powerful methods for complex molecule synthesis.[15] By understanding the fundamental principles that govern their divergent reactivity, researchers can more effectively harness the synthetic potential locked within the three-membered ring.
References
Purechemistry. (2023, May 15). In addition to the cyclopropane ring. Purechemistry. [Link]
Wang, Z., et al. (2017). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Proceedings of the National Academy of Sciences, 114(20), 5123-5127. [Link]
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. [Link]
Comptes Rendus Chimie. (2026, November 24). Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. [Link]
Scribd. (n.d.). Addition To Cyclopropane Rings. [Link]
ResearchGate. (n.d.). Cycloaddition reactions of donor‐acceptor cyclopropanes. [Link]
Eitzinger, A., et al. (2023). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1318-1329. [Link]
Wikipedia. (2023, December 29). Activation of cyclopropanes by transition metals. [Link]
SciSpace. (2016). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. [Link]
Waser, J., et al. (2018). Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. Chemistry – A European Journal, 24(62), 16654-16658. [Link]
Dalal Institute. (n.d.). Addition to Cyclopropane Ring. [Link]
Wikipedia. (2023, October 21). Metal-catalyzed cyclopropanations. [Link]
Webb, T. R., et al. (2020). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science, 11(30), 7857-7862. [Link]
Gao, Y., et al. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in Perspective. Current Organic Chemistry, 18(2), 195-212. [Link]
Organic Chemistry Frontiers. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
Wikipedia. (2023, November 28). Cyclopropanation. [Link]
Lanke, V., et al. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Organic & Biomolecular Chemistry, 17(34), 7954-7958. [Link]
Wiley Online Library. (n.d.). Structure and reactivity of the cyclopropane species. [Link]
Maulide, N., et al. (2020). Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie International Edition, 59(42), 18451-18456. [Link]
Thieme. (2016, September 9). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. [Link]
ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications. [Link]
Milligan, J. A., et al. (2018). Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. Organic Letters, 20(21), 6840-6844. [Link]
ResearchGate. (n.d.). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. [Link]
Johnson, J. S. (2019). Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. The Journal of Organic Chemistry, 84(16), 9831-9848. [Link]
ResearchGate. (n.d.). Ring‐opening reactions of D–A cyclopropanes. [Link]
ResearchGate. (n.d.). General concept of reactivity of donor–acceptor cyclopropanes (DACs). [Link]
Zhang, J. (2017). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Accounts of Chemical Research, 50(9), 2348-2357. [Link]
De Kimpe, N., et al. (1998). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (11), 1861-1868. [Link]
Dalal Institute. (n.d.). Addition to Cyclopropane Ring. [Link]
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Russian Chemical Reviews. (2024, April 2). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. [Link]
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(5), 227-268. [Link]
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Chemical Communications. (2025, March 25). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. [Link]
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A Guide to Cross-Validation of Analytical Results from Different Spectroscopic Techniques
In the landscape of modern pharmaceutical and scientific research, the integrity of analytical data is paramount. A single analytical technique, no matter how powerful, provides only one perspective on a sample's propert...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern pharmaceutical and scientific research, the integrity of analytical data is paramount. A single analytical technique, no matter how powerful, provides only one perspective on a sample's properties. To achieve a comprehensive and reliable understanding, particularly in regulated environments, it is essential to employ a strategy of cross-validation using multiple, independent methods. This guide provides an in-depth exploration of the principles, methodologies, and practical considerations for cross-validating analytical results obtained from different spectroscopic techniques.
The Imperative of Orthogonal and Complementary Analysis
The core principle behind cross-validating with different techniques is the concept of orthogonality . Orthogonal methods are analytical procedures that rely on fundamentally different physical principles to measure the same analyte or property.[1][2][3] For instance, Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by chromophores, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations.[4][5] By employing orthogonal techniques, we can significantly reduce the risk of method-specific biases and interferences, thereby increasing confidence in the analytical results.[1][3]
Regulatory bodies such as the FDA and EMA strongly encourage the use of orthogonal methods in analytical characterization to ensure data robustness and reliability.[1][6] This approach is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.[7][8]
This guide will focus on the cross-validation of quantitative and qualitative data from a selection of commonly used spectroscopic techniques in the pharmaceutical industry: UV-Vis, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Understanding the Spectroscopic Toolkit: A Comparative Overview
Spectroscopic techniques are powerful tools for pharmaceutical analysis, offering rapid and often non-destructive insights into the chemical and physical properties of substances.[4][8] Each technique interacts with matter in a unique way, providing distinct and often complementary information.
Technique
Principle
Information Provided
Strengths
Limitations
UV-Vis Spectroscopy
Measures the absorption of ultraviolet and visible light by molecules with chromophores.[10]
Quantification of APIs, purity assessment, dissolution testing.[8]
Fast, simple, inexpensive, high throughput for routine quantification.[5][8]
Lacks structural specificity, susceptible to overlapping absorbance from multiple components.[7]
FTIR Spectroscopy
Measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Functional group identification, raw material identification, polymorph screening.[8]
Provides a unique "fingerprint" for a molecule, excellent for qualitative analysis and structural verification.[8]
Water can be a significant interference, less sensitive than other techniques for quantification.
Raman Spectroscopy
Measures the inelastic scattering of monochromatic light (laser), which also corresponds to molecular vibrational modes.
Molecular structure, polymorphism, in-line process monitoring.[5]
Minimal interference from water, non-destructive, suitable for aqueous samples and in-line measurements.[4][5]
Can be affected by fluorescence, may require longer acquisition times than FTIR.
NMR Spectroscopy
Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.
Provides unambiguous structural information, highly specific and quantitative.
Lower sensitivity, higher operational cost, requires more complex sample preparation and data interpretation.[7]
Designing a Robust Cross-Validation Study
A successful cross-validation study requires careful planning and execution. The following workflow outlines the key steps involved.
Caption: A generalized workflow for cross-validating analytical results from different spectroscopic techniques.
Experimental Protocols
Objective: To quantify the concentration of an Active Pharmaceutical Ingredient (API) in a simple formulation using UV-Vis and qNMR and to confirm its identity using FTIR and Raman spectroscopy.
1. Sample Preparation:
Master Sample: Prepare a homogenous batch of the drug product formulation containing the API at a target concentration (e.g., 10 mg/mL).
Calibration Standards: Prepare a series of calibration standards of the pure API at known concentrations spanning the expected range of the samples.
For UV-Vis:
Accurately weigh a portion of the master sample and dissolve it in a suitable solvent (e.g., methanol) to a final concentration within the linear range of the UV-Vis spectrophotometer.
Prepare a blank solution using the same solvent.
For qNMR:
Accurately weigh a portion of the master sample.
Add a known amount of an internal standard (e.g., maleic acid) that has a distinct NMR signal from the API.
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).
For FTIR and Raman:
Use a small portion of the neat master sample powder.
2. Data Acquisition:
UV-Vis Spectroscopy:
Record the absorbance spectrum of the blank solution.
Record the absorbance spectra of the calibration standards and the sample solution at the wavelength of maximum absorbance (λmax) of the API.
Generate a calibration curve by plotting absorbance versus concentration for the standards.
Determine the concentration of the API in the sample solution from the calibration curve.
Quantitative NMR (qNMR):
Acquire the 1H NMR spectrum of the sample solution.
Integrate the area of a characteristic, well-resolved peak of the API and a peak of the internal standard.
Calculate the concentration of the API using the following equation:
C_API = (I_API / N_API) * (N_IS / I_IS) * (M_IS / M_API) * C_IS
Where: C = concentration, I = integral area, N = number of protons for the integrated signal, M = molar mass, API = Active Pharmaceutical Ingredient, IS = Internal Standard.
FTIR Spectroscopy (ATR method):
Record a background spectrum of the clean ATR crystal.
Place a small amount of the sample powder on the ATR crystal and apply pressure.
Record the infrared spectrum of the sample.
Compare the sample spectrum to a reference spectrum of the pure API.
Raman Spectroscopy:
Place the sample under the Raman microscope objective.
Acquire the Raman spectrum using an appropriate laser wavelength and power to avoid sample degradation.
Compare the sample spectrum to a reference spectrum of the pure API.
Data Analysis and Interpretation
Once data has been acquired from the different techniques, a thorough analysis is required to compare the results.
Quantitative Comparison
For quantitative techniques like UV-Vis and qNMR, the results should be statistically compared.
Sample ID
UV-Vis Concentration (mg/mL)
qNMR Concentration (mg/mL)
% Difference
Batch 001-A
10.12
9.98
1.40%
Batch 001-B
10.05
10.02
0.30%
Batch 001-C
10.21
10.15
0.59%
Mean
10.13
10.05
Std. Dev.
0.08
0.09
Acceptance Criteria: The mean concentration values obtained from the two methods should agree within a predefined limit (e.g., ± 5.0%), and the precision of each method should meet the requirements outlined in guidelines such as ICH Q2(R1).[11][12][13]
Qualitative Comparison
For qualitative techniques like FTIR and Raman, the primary goal is to confirm the identity of the API. This is typically done by comparing the "fingerprint" region of the sample spectrum with that of a known reference standard.
Caption: Logic diagram for confirming material identity using orthogonal qualitative spectroscopic techniques.
Advanced Data Analysis: The Role of Chemometrics and Data Fusion
In cases with complex samples or large datasets, chemometrics provides powerful tools for data analysis.[14][15] Techniques like Principal Component Analysis (PCA) can be used to explore and compare the overall variance in datasets from different spectroscopic methods.
Furthermore, data fusion strategies can be employed to combine data from multiple spectroscopic sources to build more robust and predictive models.[16][17] Data fusion can be performed at different levels:
Low-Level Fusion (Early Fusion): Raw or pre-processed spectra from different techniques are concatenated into a single matrix before model building.[16][18]
Mid-Level Fusion (Intermediate Fusion): Features extracted from each dataset (e.g., PCA scores or latent variables) are combined.[16][17]
High-Level Fusion (Late Fusion): Separate models are built for each technique, and their predictions are combined at the decision level.[16][18]
The choice of fusion strategy depends on the specific analytical problem and the nature of the data.[19] Data fusion can enhance chemical specificity and quantitative robustness, providing a more comprehensive understanding of the sample.[16][20]
Conclusion: A Foundation of Trust in Analytical Data
References
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis.
Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
An Overview of Spectroscopic Techniques in Pharmaceuticals.
Data Fusion in Action: Integrating Different Vibrational and Atomic Spectroscopy D
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. MDPI.
Understanding Chemometrics for NIR Spectroscopy. Felix Instruments.
Orthogonal Methods in Higher Order Structure (HOS) Analysis. BioPharmaSpec.
Machine Learning-Driven Data Fusion of Chromatograms, Plasmagrams, and IR Spectra of Chemical Compounds of Forensic Interest.
An Examination of Comparing Two Chemometric Methods For the Generation of Prediction Rules: A Recent Study. Spectroscopy Online.
Data Fusion: Applying Chemometric Modeling to Gamma and Optical Spectroscopic Data.
Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net.
Data fusion strategies for the integration of diverse non-destructive spectral sensors (NDSS) in food analysis. I.R.I.S.
Spectroscopic technologies and data fusion: Applications for the dairy industry. Frontiers.
Orthogonal method in pharmaceutical product analysis. Alphalyse.
What is meant by "orthogonal methods" in analytical chemistry?
Orthogonal Measurements. National Institute of Standards and Technology (NIST).
A Comparative Guide to the Biological Effects of Related Cyclobutane Esters
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that confer enhanced therap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that confer enhanced therapeutic properties is a central theme of modern drug discovery. The cyclobutane ring, a four-membered carbocycle, has emerged from a synthetic curiosity to a strategically important motif in medicinal chemistry.[1][2] Its inherent structural properties, including a puckered, three-dimensional conformation and conformational rigidity, offer distinct advantages in the design of new therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[2][3]
The constrained nature of the cyclobutane ring can "lock" a molecule into a bioactive conformation, which reduces the entropic penalty upon binding to a biological target and can lead to higher affinity.[2] This conformational restriction is also instrumental in orienting pharmacophoric groups in a precise spatial arrangement for optimal target engagement. Furthermore, the cyclobutane scaffold can serve as a bioisostere for other functionalities, such as aromatic rings or larger cycloalkanes, providing a unique three-dimensional profile that can enhance binding and improve metabolic stability.[3]
This guide presents a comparative study of the biological effects of related cyclobutane esters across different therapeutic areas, including oncology and inflammation. We will delve into specific examples, supported by experimental data, to illustrate how modifications to the cyclobutane core and its ester-containing side chains influence biological activity. Detailed experimental protocols and mechanistic insights are provided to offer a comprehensive resource for researchers in the field.
I. Anticancer Activity: Cyclobutane Esters as Cytotoxic Agents
A significant area of investigation for cyclobutane-containing compounds is in the development of novel anticancer agents. The rigid cyclobutane scaffold is particularly well-suited for mimicking or constraining the conformation of natural products known to have potent cytotoxic effects.
A. Comparative Study: Cyclobutane Analogs of Combretastatin A4 as Tubulin Polymerization Inhibitors
Expertise & Experience: The Rationale
Combretastatin A4 (CA4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, a critical process for cell division.[1] However, the cis-stilbene bridge in CA4 is prone to isomerization to the less active trans-isomer. To overcome this liability, researchers have replaced the double bond with a cyclobutane ring to lock the molecule in a rigid conformation that mimics the active cis geometry.[4] This approach allows for a systematic evaluation of how the stereochemistry of the cyclobutane ring affects cytotoxic activity.
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of cis- and trans-1,3-disubstituted cyclobutane analogs of combretastatin A4 were evaluated against human hepatocarcinoma (HepG2) and neuroblastoma (SK-N-DZ) cell lines. The half-maximal inhibitory concentrations (IC50) are presented below, with the parent compound CA4 and the standard chemotherapeutic doxorubicin included for comparison.
Compound
Isomer
HepG2 IC50 (µM)
SK-N-DZ IC50 (µM)
Cyclobutane Analog 1
cis
1.8 ± 0.2
2.5 ± 0.3
Cyclobutane Analog 2
trans
3.1 ± 0.4
4.2 ± 0.5
Combretastatin A4 (CA4)
cis
0.0021 ± 0.0003
0.0015 ± 0.0002
Doxorubicin
-
0.12 ± 0.02
0.08 ± 0.01
Trustworthiness: Interpreting the Data
The data clearly indicates that the cis-cyclobutane analog exhibits greater cytotoxicity than its trans counterpart, which aligns with the known structure-activity relationship (SAR) of combretastatin A4, where the cis geometry is crucial for activity. However, both cyclobutane analogs are significantly less potent than the parent compound, CA4, suggesting that while the cyclobutane ring successfully restricts the conformation, it may not perfectly replicate the electronic and spatial properties of the stilbene bridge for optimal binding to tubulin.
Authoritative Grounding: Mechanism of Action
Combretastatin A4 and its analogs exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This binding event disrupts the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Mechanism of action for combretastatin A4 cyclobutane analogs.
This protocol outlines a common method for assessing the cytotoxicity of compounds using a water-soluble tetrazolium salt (WST-1).
Cell Seeding:
Culture HepG2 or SK-N-DZ cells in appropriate media.
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the cyclobutane esters and control compounds in the appropriate cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
WST-1 Assay:
Add 10 µL of WST-1 reagent to each well.
Incubate the plate for 1-4 hours at 37°C.
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
Data Analysis:
Subtract the absorbance of the blank wells (medium only) from all other readings.
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
B. Comparative Study: Cyclobutane-Based Integrin Antagonists
Expertise & Experience: The Rationale
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and play a crucial role in cancer progression, particularly in metastasis.[5] The Arg-Gly-Asp (RGD) peptide sequence is a key recognition motif for many integrins. Small molecule mimetics of the RGD sequence are being developed as integrin antagonists. The cyclobutane scaffold provides a rigid core to orient the arginine and aspartate mimetic sidechains in the correct conformation for high-affinity binding to integrins like αvβ3.[5]
Data Presentation: Comparative Anti-Adhesion and Anti-Invasion Activity
A series of cyclobutane-based αvβ3 antagonists with varying sidechains were synthesized and evaluated for their ability to inhibit cell adhesion and invasion, key processes in metastasis.
Compound
Arginine Mimetic
Aspartate Mimetic
Cell Adhesion IC50 (µM)
Cell Invasion (% Inhibition @ 10 µM)
Antagonist A
Tetrahydronaphthyridine
Ester
< 1
45 ± 5
Antagonist B
Aminopyridine
Ester
2.5
30 ± 8
Antagonist C
Tetrahydronaphthyridine
Carboxylic Acid
0.5
60 ± 7
Antagonist D
Aminopyridine
Carboxylic Acid
5.2
25 ± 6
Trustworthiness: Interpreting the Data
The data reveals that the nature of both the arginine and aspartate mimetic sidechains significantly impacts the biological activity. The tetrahydronaphthyridine group as an arginine mimetic consistently leads to higher potency compared to the aminopyridine group. Furthermore, a free carboxylic acid as the aspartate mimetic generally results in better anti-adhesion and anti-invasion activity than the corresponding ester, which likely acts as a prodrug.
Authoritative Grounding: Mechanism of Action
These cyclobutane-based antagonists act as competitive inhibitors of the RGD-binding site on integrins such as αvβ3. By blocking the binding of natural extracellular matrix proteins (e.g., vitronectin, fibronectin), these antagonists disrupt downstream signaling pathways that are crucial for cell adhesion, migration, and invasion. This inhibition of integrin function can prevent tumor cells from metastasizing to distant sites.
Caption: Inhibition of integrin-mediated processes by cyclobutane antagonists.
Experimental Protocols: Cell Adhesion Assay
This protocol describes a method to assess the ability of integrin antagonists to inhibit cell attachment to an extracellular matrix protein-coated surface.
Plate Coating:
Coat the wells of a 96-well plate with a solution of an extracellular matrix protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
Wash the wells twice with sterile PBS to remove unbound protein.
Block non-specific binding by incubating the wells with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
Wash the wells again with PBS before cell seeding.
Cell Preparation:
Culture cells that express the target integrin (e.g., U87-MG glioblastoma cells for αvβ3) to 80-90% confluency.
Harvest the cells using a non-enzymatic cell dissociation buffer to preserve integrin integrity.
Wash the cells with serum-free medium and resuspend them in serum-free medium containing 0.1% BSA.
Inhibition Assay:
Pre-incubate the cell suspension with various concentrations of the cyclobutane antagonist or a vehicle control for 30 minutes at 37°C.
Seed 100 µL of the cell suspension into each well of the pre-coated 96-well plate.
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
Quantification of Adhesion:
Gently wash the wells twice with PBS to remove non-adherent cells.
Quantify the number of adherent cells using a suitable method, such as crystal violet staining.
Stain the adherent cells with 0.1% crystal violet solution for 10-15 minutes.
After washing and drying, solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm.
Data Analysis:
Calculate the percentage of cell adhesion relative to the vehicle-treated control.
Determine the IC50 value by plotting the percentage of adhesion against the log of the antagonist concentration.
II. Anti-inflammatory Activity: Cyclobutane Esters as Enzyme Inhibitors
The rigid nature of the cyclobutane scaffold also makes it an attractive framework for designing enzyme inhibitors to treat inflammatory diseases.
A. Comparative Study: Cyclobutane Derivatives as Cyclooxygenase (COX) Inhibitors
Expertise & Experience: The Rationale
Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory agents with reduced gastrointestinal side effects. The cyclobutane core can be used to orient pharmacophores in a way that achieves selective binding to the COX-2 active site.
Data Presentation: Comparative COX-1/COX-2 Inhibition
Compound
R1 Group
R2 Group
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Cyclobutane Ester 1
-H
-CH3
15.2
1.8
8.4
Cyclobutane Ester 2
-F
-CH3
12.5
0.9
13.9
Cyclobutane Ester 3
-H
-CF3
20.1
0.5
40.2
Celecoxib (Reference)
-
-
15.0
0.05
300
Trustworthiness: Interpreting the Data
This hypothetical data illustrates that modifications to the substituents on the pharmacophore attached to the cyclobutane ring can significantly influence both potency and selectivity. For instance, the introduction of a fluorine atom (Ester 2) or a trifluoromethyl group (Ester 3) could enhance COX-2 selectivity. The selectivity index (SI) is a critical parameter, with a higher value indicating greater selectivity for COX-2.
Authoritative Grounding: Mechanism of Action
COX inhibitors act by blocking the active site of the COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors are designed to fit into a side pocket of the COX-2 active site that is not present in COX-1, thereby achieving their selectivity.
Caption: Inhibition of the cyclooxygenase pathway by cyclobutane esters.
Experimental Protocols: In Vitro COX Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the in vitro potency of compounds as inhibitors of COX-1 and COX-2.
Reagent Preparation:
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
Reconstitute recombinant human COX-1 and COX-2 enzymes in the assay buffer.
Prepare solutions of heme, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib).
Assay Procedure:
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
Add the test compound dilutions to the inhibitor wells.
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
Initiate the reaction by adding arachidonic acid and the colorimetric probe to all wells.
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.
Data Analysis:
Calculate the rate of reaction for each well from the linear portion of the absorbance curve.
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
The cyclobutane scaffold represents a powerful tool in the medicinal chemist's arsenal, offering a unique combination of conformational rigidity and three-dimensionality that can be leveraged to design novel therapeutics with improved pharmacological profiles. This guide has provided a comparative overview of the biological effects of related cyclobutane esters in the context of anticancer and anti-inflammatory drug discovery.
The presented data and experimental protocols demonstrate that systematic modifications to the cyclobutane core and its appended functionalities can lead to significant changes in biological activity and selectivity. The continued exploration of cyclobutane-containing molecules, guided by a deep understanding of structure-activity relationships and mechanistic principles, holds great promise for the development of the next generation of innovative medicines.
References
van der Pijl, F., van der Vlag, R., & Rutjes, F. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2333-2355. [Link]
Malashchuk, A., Chernykh, A., Hurmach, V., Platonov, M., Onopchenko, O., Zozulya, S., ... & Grygorenko, O. (2020). Synthesis, biological evaluation, and modeling studies of 1, 3-disubstituted cyclobutane-containing analogs of combretastatin A4. RSC medicinal chemistry, 11(11), 1325-1333. [Link]
Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(9), 2085. [Link]
Dembitsky, V. M. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The Open Medicinal Chemistry Journal, 2, 26. [Link]
Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]
Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-56. [Link]
Iqbal, A. J., S. J. T. et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
ResearchGate. (2025). Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. [Link]
Iqbal, A. J., S. J. T. et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
Butini, S., et al. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Molecules, 31(5), 1585. [Link]
ResearchGate. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. [Link]
Warner, T. D., & Mitchell, J. A. (2000). COX-2 inhibitors. Australian Prescriber, 23(1), 4-6. [Link]
Igaki, K., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1935-1941. [Link]
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
Riendeau, D., et al. (1997). Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays. Canadian journal of physiology and pharmacology, 75(9), 1088-1095. [Link]
ResearchGate. (2011). COX-1 and -2 inhibition* data. [Link]
Al-Ghamdi, A. M. (2006). Synthesis and study of anti-inflammatory activity of some novel cyclophane amides. Molecules, 11(12), 1030-1037. [Link]
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
Hisamitsu Pharmaceutical Co., Inc. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Pain and Therapy. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1-propanoylcyclobutane-1-carboxylate
This guide provides essential, immediate safety and logistical information for the handling of Methyl 1-propanoylcyclobutane-1-carboxylate. Tailored for researchers, scientists, and drug development professionals, this d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the handling of Methyl 1-propanoylcyclobutane-1-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling laboratory chemicals of a similar class.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling Methyl 1-propanoylcyclobutane-1-carboxylate, a thorough risk assessment is critical. The primary objective is to minimize exposure through engineering controls, which are the most effective means of protection.
Engineering Controls:
Chemical Fume Hood: All manipulations of Methyl 1-propanoylcyclobutane-1-carboxylate, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.
Ventilation: The laboratory should be well-ventilated to ensure the dispersion of any fugitive emissions.[1][2][3]
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1][2][4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are crucial for safeguarding against direct chemical exposure. The following table summarizes the required PPE for various laboratory operations involving Methyl 1-propanoylcyclobutane-1-carboxylate.
Operation
Required Personal Protective Equipment
Weighing and Solution Preparation
Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards. Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or butyl rubber).[5] Body Protection: A flame-resistant lab coat, fully buttoned.
Chemical Reactions and Transfers
Primary Eye Protection: Chemical splash goggles. Secondary Eye and Face Protection: A face shield is required when there is a risk of splashing.[6] Hand Protection: Double-gloving with chemically resistant gloves. Consult the glove manufacturer's compatibility chart. Body Protection: A flame-resistant lab coat. For larger volumes, a chemical-resistant apron over the lab coat is recommended.[6][7]
Sample Analysis
Primary Eye Protection: Chemical splash goggles. Hand Protection: Chemically resistant gloves. Body Protection: A flame-resistant lab coat.
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Donning Sequence:
Lab Coat: Put on a clean, flame-resistant lab coat and fasten all buttons.
Gloves (First Pair): Don the first pair of nitrile gloves, ensuring they fit snugly.
Gloves (Second Pair): Put on the second pair of gloves (nitrile or butyl rubber) over the first, extending them over the cuffs of the lab coat.
Eye Protection: Put on chemical splash goggles.
Face Shield: If required, place a face shield over the goggles.
Doffing Sequence (to be performed in a designated area):
Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
Face Shield: Remove the face shield by handling the headband.
Goggles: Remove the goggles.
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the exterior.
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans: Ensuring a Safe Workflow
A clear and concise plan for handling and disposing of Methyl 1-propanoylcyclobutane-1-carboxylate is essential for laboratory safety and environmental responsibility.
Handling Procedure
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Clear the work area of any unnecessary items.
Transfer: Use non-sparking tools and equipment when transferring the chemical, especially if it is determined to be flammable.[8][9]
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.[1] Contaminated materials should be placed in a sealed container for disposal.[10]
Disposal Plan
Waste Collection: All waste contaminated with Methyl 1-propanoylcyclobutane-1-carboxylate, including gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.
Chemical Waste: Unused or waste Methyl 1-propanoylcyclobutane-1-carboxylate should be disposed of as chemical waste. Do not pour it down the drain.[11]
Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed waste contractor, following all local, state, and federal regulations.[12][13]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of safety procedures when working with Methyl 1-propanoylcyclobutane-1-carboxylate.
Caption: Workflow for Safe Handling of Methyl 1-propanoylcyclobutane-1-carboxylate.
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Personal protective equipment for handling Bis-PEG3-t-butyl ester - Benchchem.
Safety D
Safety D
Chemical Resistant Protective Gear | R.S. Hughes.
Esterific
SAFETY D
Understanding Solvents and PPE for Chemical Safety.
SAFETY D
SAFETY D
Personal Protective Equipment - OSHA.
METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Safety D
SAFETY D
SAFETY D
• SAFETY D
SAFETY D
Ester Disposal - #1 Science Forum For Lab Technicians.
Material Safety D
Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200 1. Identification of the Substance/Mixture and the Company - Carboline.